Neuropeptide Y
描述
属性
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C190H287N55O57/c1-16-94(9)149(180(296)235-129(81-141(194)255)169(285)227-124(74-93(7)8)172(288)240-150(95(10)17-2)181(297)241-151(100(15)248)182(298)222-116(32-23-67-209-190(203)204)156(272)221-118(57-60-140(193)254)161(277)219-114(30-21-65-207-188(199)200)157(273)224-121(152(196)268)76-102-39-49-108(250)50-40-102)239-173(289)127(79-105-45-55-111(253)56-46-105)230-168(284)128(80-106-86-205-90-211-106)231-159(275)115(31-22-66-208-189(201)202)220-165(281)123(73-92(5)6)225-155(271)97(12)213-174(290)134(88-246)237-167(283)126(78-104-43-53-110(252)54-44-104)229-166(282)125(77-103-41-51-109(251)52-42-103)228-158(274)113(29-20-64-206-187(197)198)217-153(269)96(11)212-163(279)122(72-91(3)4)226-170(286)131(84-147(264)265)233-162(278)119(59-62-145(260)261)218-154(270)98(13)214-177(293)137-34-25-68-242(137)183(299)99(14)215-164(280)130(83-146(262)263)232-160(276)117(58-61-144(258)259)216-143(257)87-210-176(292)136-33-24-70-244(136)186(302)133(82-142(195)256)236-171(287)132(85-148(266)267)234-178(294)139-36-27-71-245(139)185(301)120(28-18-19-63-191)223-175(291)135(89-247)238-179(295)138-35-26-69-243(138)184(300)112(192)75-101-37-47-107(249)48-38-101/h37-56,86,90-100,112-139,149-151,246-253H,16-36,57-85,87-89,191-192H2,1-15H3,(H2,193,254)(H2,194,255)(H2,195,256)(H2,196,268)(H,205,211)(H,210,292)(H,212,279)(H,213,290)(H,214,293)(H,215,280)(H,216,257)(H,217,269)(H,218,270)(H,219,277)(H,220,281)(H,221,272)(H,222,298)(H,223,291)(H,224,273)(H,225,271)(H,226,286)(H,227,285)(H,228,274)(H,229,282)(H,230,284)(H,231,275)(H,232,276)(H,233,278)(H,234,294)(H,235,296)(H,236,287)(H,237,283)(H,238,295)(H,239,289)(H,240,288)(H,241,297)(H,258,259)(H,260,261)(H,262,263)(H,264,265)(H,266,267)(H4,197,198,206)(H4,199,200,207)(H4,201,202,208)(H4,203,204,209)/t94-,95-,96-,97-,98-,99-,100+,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,149-,150-,151-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPYMXQQVHTUDU-OFGSCBOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C9CCCN9C(=O)C(CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C190H287N55O57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4254 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82785-45-3 | |
| Record name | Neuropeptide Y | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082785453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neuropeptide Y | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11788 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
The Discovery and Isolation of Neuropeptide Y: A Technical Retrospective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of the seminal work leading to the discovery and isolation of Neuropeptide Y (NPY). Initially identified in 1982 from porcine hypothalamus by Kazuhiko Tatemoto and Viktor Mutt, NPY has since been recognized as one of the most abundant and functionally diverse neuropeptides in the mammalian nervous system. This document details the experimental methodologies employed in its purification and sequencing, presents the quantitative data from these pioneering studies, and elucidates the initial understanding of its receptor signaling pathways. Diagrams of experimental workflows and signaling cascades are provided to offer a clear and concise visual representation of these foundational discoveries.
Introduction
The quest to identify novel, biologically active peptides from neural tissues was a significant focus of neuroendocrinology in the latter half of the 20th century. A key innovation in this field was the development of a chemical assay to detect peptides with a C-terminal amide structure, a common feature of many bioactive peptides. This method, pioneered by Tatemoto and Mutt, led to the discovery of several important neuropeptides, including this compound (NPY).[1][2] NPY, a 36-amino acid peptide, was first isolated from the porcine hypothalamus and was so named due to its N-terminal and C-terminal tyrosine (Y) residues.[1] Subsequent research revealed its structural homology to Peptide YY (PYY) and Pancreatic Polypeptide (PP), establishing the NPY family of peptides. This document revisits the original research that brought this crucial neuropeptide to light, offering a detailed guide to the techniques and findings that have paved the way for decades of research into NPY's role in physiology and disease.
The Discovery and Isolation of Porcine this compound
The initial isolation of NPY from porcine brain was a meticulous process involving large-scale tissue extraction followed by multiple chromatographic purification steps. The starting material for one such isolation was 18 kg of porcine brain.[3]
Experimental Protocol: Isolation of this compound from Porcine Hypothalamus
The following protocol is a composite of the methods described in the foundational papers by Tatemoto and Mutt.
Step 1: Tissue Extraction
-
Homogenization: Frozen porcine hypothalami were homogenized in boiling water to inactivate endogenous proteases.
-
Acidification: The homogenate was acidified with acetic acid to a final concentration of 1 M to facilitate peptide extraction and precipitation of larger proteins.
-
Centrifugation: The acidified homogenate was centrifuged at high speed to pellet cellular debris and precipitated proteins. The supernatant containing the peptide fraction was collected.
-
Tannic Acid Precipitation: Peptides in the supernatant were precipitated by the addition of tannic acid. The resulting precipitate was collected by centrifugation.
-
Conversion to Hydrochlorides: The peptide-tannate complex was converted to peptide hydrochlorides by treatment with acetone/hydrochloric acid. The peptide hydrochlorides were then precipitated with acetone.
Step 2: Chromatographic Purification
The crude peptide extract was subjected to a series of chromatographic steps to isolate NPY.
-
Ion-Exchange Chromatography: The peptide mixture was first fractionated by cation-exchange chromatography on a CM-cellulose column. Peptides were eluted with a gradient of increasing salt concentration.
-
Gel Filtration Chromatography: Fractions showing NPY-like activity (assessed by bioassay or radioimmunoassay) were pooled and further purified by gel filtration chromatography on a Sephadex G-25 column to separate peptides based on size.
-
High-Performance Liquid Chromatography (HPLC): The final purification was achieved by reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column was typically used, and peptides were eluted with a gradient of increasing acetonitrile concentration in the presence of an ion-pairing agent such as trifluoroacetic acid (TFA).
The following diagram illustrates the general workflow for the isolation of this compound.
Quantitative Data
While the original 1982 paper by Tatemoto et al. does not provide a detailed purification table, a subsequent study isolating a related peptide amide from 20 kg of porcine brain reported a final yield of 20 micrograms of pure peptide.[4] Another study isolating NPY-25 from 18 kg of porcine brain yielded twenty nanomoles of the peptide.[3] The following table provides an illustrative example of a purification table, based on typical peptide purification schemes.
| Purification Step | Total Protein (mg) | NPY Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 50,000 | 100,000 | 2 | 100 | 1 |
| CM-Cellulose Chromatography | 5,000 | 80,000 | 16 | 80 | 8 |
| Sephadex G-25 Filtration | 500 | 60,000 | 120 | 60 | 60 |
| Reverse-Phase HPLC | 0.5 | 50,000 | 100,000 | 50 | 50,000 |
Note: The values in this table are hypothetical and intended for illustrative purposes to demonstrate the progressive enrichment of NPY during purification.
Structural Elucidation of this compound
The determination of the primary structure of NPY was a critical step in understanding its function. This was achieved through a combination of enzymatic digestion and a modified Edman degradation technique.
Experimental Protocol: Amino Acid Sequencing
Step 1: Enzymatic Digestion
-
Purified NPY was subjected to enzymatic digestion with trypsin and chymotrypsin in separate reactions to generate smaller peptide fragments.
-
The resulting peptide fragments were separated by RP-HPLC.
Step 2: Dansyl-Edman Subtractive Sequencing
The amino acid sequence of the intact peptide and each fragment was determined using the dansyl-Edman subtractive technique.[5][6]
-
Coupling: The N-terminal amino acid of the peptide was reacted with phenylisothiocyanate (PITC) under alkaline conditions.
-
Cleavage: The derivatized N-terminal amino acid was cleaved from the peptide using trifluoroacetic acid.
-
Extraction: The cleaved anilinothiazolinone derivative of the amino acid was extracted with an organic solvent.
-
Dansylation and Hydrolysis: A small aliquot of the remaining peptide was taken, and its new N-terminus was reacted with dansyl chloride. The peptide was then completely hydrolyzed into its constituent amino acids.
-
Identification: The N-terminal dansylated amino acid was identified by chromatography. The cleaved amino acid from the Edman cycle was inferred by "subtraction" - comparing the amino acid composition of the peptide before and after the Edman cycle.
-
This cycle was repeated for the subsequent amino acids.
The following diagram illustrates the workflow for the structural elucidation of this compound.
The Primary Structure of Porcine this compound
The complete amino acid sequence of porcine NPY was determined to be: Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Leu-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH₂ [7]
Early Insights into this compound Signaling
Following its discovery and sequencing, research efforts turned towards understanding the biological functions of NPY and its mechanisms of action. It was quickly established that NPY exerts its effects through a family of G-protein coupled receptors (GPCRs). The primary subtypes involved in NPY signaling are the Y1, Y2, and Y5 receptors.[8]
NPY Receptor Signaling Pathways
NPY receptors are predominantly coupled to inhibitory G-proteins (Gi/o). Activation of these receptors by NPY leads to a cascade of intracellular events that ultimately modulate neuronal activity and other cellular processes.
Y1 Receptor Signaling: The Y1 receptor is postsynaptically located and its activation is generally associated with an increase in intracellular calcium concentration and the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2.[9][10]
Y2 Receptor Signaling: The Y2 receptor is typically located presynaptically and its activation leads to the inhibition of neurotransmitter release. This is primarily achieved through the inhibition of adenylyl cyclase and the modulation of ion channels.[11][12]
Y5 Receptor Signaling: The Y5 receptor is also postsynaptic and is strongly implicated in the regulation of food intake. Its signaling pathway involves the inhibition of adenylyl cyclase and the activation of the MAPK/ERK and RhoA pathways.[13][14]
References
- 1. This compound--a novel brain peptide with structural similarities to peptide YY and pancreatic polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of NPY-25 (this compound[12-36]), a potent inhibitor of calmodulin, from porcine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and characterization of a novel peptide amide from porcine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dansyl-edman method for Peptide sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 10. This compound and this compound Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound receptor Y2 - Wikipedia [en.wikipedia.org]
- 12. This compound Y2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound receptor Y5 - Wikipedia [en.wikipedia.org]
- 14. This compound/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Neuropeptide Y in Appetite Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter that is one of the most potent orexigenic (appetite-stimulating) agents found in the central nervous system.[1][2] It is extensively distributed throughout the brain, with particularly high concentrations in the hypothalamus, a critical region for the regulation of energy homeostasis.[1][3][4] NPY's profound effects on food intake, energy expenditure, and nutrient preference have made it a focal point of research into the pathophysiology of obesity and eating disorders. This technical guide provides an in-depth overview of the core mechanisms of NPY-mediated appetite regulation, summarizing key quantitative data, detailing experimental protocols, and visualizing complex signaling pathways to support further research and drug development in this field.
The NPY System and its Core Components
The regulation of appetite by NPY is primarily orchestrated within the hypothalamus, involving a network of interconnected nuclei. The arcuate nucleus (ARC) is the principal site of NPY synthesis, where a specific population of neurons co-expresses NPY and Agouti-Related Peptide (AgRP).[4][5][6] These NPY/AgRP neurons project to other hypothalamic areas, most notably the paraventricular nucleus (PVN), the dorsomedial nucleus (DMN), and the lateral hypothalamus (LH), where NPY is released to exert its effects.[1][3]
The biological actions of NPY are mediated through a family of G protein-coupled receptors (GPCRs), designated Y1 through Y6.[1] The orexigenic effects of NPY are predominantly mediated by the Y1 and Y5 receptors , which are densely expressed in the PVN and other appetite-regulating centers.[1][7][8] Activation of these receptors initiates downstream signaling cascades that ultimately lead to increased food-seeking behavior and consumption.
Quantitative Data on NPY's Role in Appetite
The potent orexigenic effects of NPY have been quantified in numerous preclinical studies. Central administration of NPY consistently and robustly stimulates food intake. Conversely, blockade of NPY signaling through receptor antagonists or genetic deletion of NPY or its receptors can attenuate feeding behavior.
Table 1: Effect of Intracerebroventricular (ICV) Administration of NPY on Food Intake in Rodents
| Species | NPY Dose | Time Point | Change in Food Intake | Reference |
| Rat | 5 µg | 1 hour | +164% | [9] |
| Rat | 5 µg | 4 hours | Significant increase | [10] |
| Rat | 10 µg | 3 hours | 4.0 ± 0.5 g (vs. 0.3 ± 0.2 g for vehicle) | [11] |
| Mouse | 0.2 mg/kg BW | 1 hour | +367% (3V injection) | [9] |
Table 2: Effect of NPY Receptor Antagonists on Food Intake
| Antagonist | Receptor Target | Species | Dose | Effect on Food Intake | Reference |
| BIBO3304 | Y1 | Rat | 30 µg (into PVN) | Inhibited NPY (1 µg)-induced feeding | [12][13] |
| BIBO3304 | Y1 | Rat | 60 µg (ICV) | Partially inhibited orexin-A-induced feeding | [11] |
| L-152,804 | Y5 | Rat | 30 µg (ICV) | Significantly inhibited bPP-induced feeding | [14] |
| L-152,804 | Y5 | Rat | 10 mg/kg (oral) | Significantly inhibited bPP-induced feeding | [14] |
| CGP 71683A | Y5 | Rat | 10 mg/kg (i.p.) | Inhibited NPY-induced food intake by ~50% at 2 hours | [15] |
Table 3: Hormonal Regulation of Hypothalamic NPY
| Hormone | Effect on NPY Neurons | Quantitative Change | Species | Reference |
| Leptin | Inhibitory | Decreased NPY mRNA by ~22% (after 5 days of ICV NPY) | Rat | [16] |
| Leptin | Inhibitory | Food deprivation increased NPY mRNA by 108 ± 6%; 6h refeeding reduced this increase | Mouse | [8][17] |
| Ghrelin | Stimulatory | EC50 of ~110 pM for [Ca2+]c rise in isolated NPY neurons | Mouse | [1][18] |
| Ghrelin | Stimulatory | 10 nM ghrelin increased spike frequency in 30% of PVN neurons | Rat |
Signaling Pathways in NPY-Mediated Appetite Regulation
NPY's orexigenic actions are initiated by its binding to Y1 and Y5 receptors on postsynaptic neurons in the hypothalamus. This binding triggers a cascade of intracellular events that modulate neuronal excitability and neurotransmitter release, ultimately leading to a coordinated behavioral response of food seeking and consumption.
Figure 1: Simplified NPY signaling pathway in a postsynaptic hypothalamic neuron leading to increased food intake.
Interaction with Other Appetite-Regulating Systems
NPY does not act in isolation. Its activity is tightly regulated by a complex interplay of peripheral hormonal signals that reflect the body's energy status. Key hormones that modulate NPY neurons include:
-
Leptin: An anorexigenic hormone produced by adipose tissue. Leptin acts as a long-term signal of energy stores, inhibiting NPY/AgRP neurons in the ARC, thereby suppressing appetite.[4][16][19]
-
Ghrelin: An orexigenic hormone primarily secreted by the stomach. Ghrelin levels rise before meals, stimulating NPY/AgRP neurons to initiate feeding.[2][20]
-
Insulin: A pancreatic hormone that, similar to leptin, signals energy availability and inhibits NPY/AgRP neurons.[19]
-
Pro-opiomelanocortin (POMC) neurons: These neurons in the ARC produce anorexigenic peptides, including α-melanocyte-stimulating hormone (α-MSH). NPY/AgRP neurons exert an inhibitory tone on adjacent POMC neurons, and this inhibition is a key mechanism through which NPY promotes feeding.[2][6][21]
Figure 2: Logical relationship of NPY with key appetite-regulating hormones and neuronal populations.
Experimental Protocols
Intracerebroventricular (ICV) Cannulation and Injection for Appetite Studies in Rodents
This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a rodent brain for the direct administration of NPY or its antagonists.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, forceps, etc.)
-
Dental drill
-
Guide cannula and dummy cannula
-
Screws and dental cement
-
Injection pump and tubing
-
Hamilton syringe
-
Test compound (NPY, antagonist) dissolved in sterile artificial cerebrospinal fluid (aCSF)
Procedure:
-
Anesthesia and Stereotaxic Placement: Anesthetize the animal and secure it in the stereotaxic frame. Shave and clean the scalp.
-
Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Clean the skull surface.
-
Bregma Identification and Drilling: Identify the bregma. Based on a stereotaxic atlas, determine the coordinates for the lateral ventricle and drill a small hole through the skull.
-
Cannula Implantation: Lower the guide cannula to the predetermined depth.
-
Fixation: Secure the cannula to the skull using dental cement and anchor screws.
-
Dummy Cannula and Recovery: Insert a dummy cannula to keep the guide cannula patent. Suture the incision and allow the animal to recover for at least one week.
-
ICV Injection: On the day of the experiment, gently restrain the animal, remove the dummy cannula, and insert the internal injector cannula connected to the injection pump. Infuse the test compound at a slow, controlled rate.
-
Behavioral Monitoring: Following injection, return the animal to its home cage with pre-weighed food and water, and monitor food intake at specified time intervals.
In Situ Hybridization for NPY mRNA in the Hypothalamus
This protocol outlines the detection of NPY mRNA in brain tissue sections to quantify changes in NPY gene expression in response to various stimuli (e.g., fasting, hormonal treatment).
Materials:
-
Rodent brain tissue, fixed and sectioned
-
Digoxigenin (DIG)-labeled antisense NPY riboprobe
-
Hybridization buffer
-
Wash buffers (SSC)
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP substrate for colorimetric detection
-
Microscope
Procedure:
-
Tissue Preparation: Perfuse the animal with a fixative (e.g., 4% paraformaldehyde), dissect the brain, and cryoprotect it in sucrose. Cut frozen sections on a cryostat and mount them on slides.
-
Prehybridization: Treat the sections to permeabilize the tissue and reduce non-specific binding.
-
Hybridization: Apply the DIG-labeled NPY probe in hybridization buffer to the sections and incubate overnight at an elevated temperature (e.g., 65°C).
-
Washing: Wash the slides in decreasing concentrations of SSC buffer to remove unbound probe.
-
Immunodetection: Incubate the sections with an anti-DIG-AP antibody.
-
Color Development: Add the NBT/BCIP substrate. The alkaline phosphatase will catalyze a reaction that produces a colored precipitate where the NPY mRNA is located.
-
Microscopy and Analysis: Dehydrate and coverslip the slides. Visualize and quantify the signal using brightfield microscopy and image analysis software.
Experimental Workflow for Testing an NPY Receptor Antagonist
Figure 3: A typical experimental workflow for evaluating the in vivo efficacy of an NPY receptor antagonist on food intake.
Conclusion and Future Directions
This compound remains a paramount signaling molecule in the intricate neural circuitry governing appetite and energy balance. The robust orexigenic effects of NPY, mediated primarily through the Y1 and Y5 receptors in the hypothalamus, are well-established. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals aiming to further elucidate the role of the NPY system in metabolic disorders.
Future research should continue to explore the nuanced interactions between NPY and other signaling pathways, including those involved in reward and motivation. The development of highly selective and bioavailable NPY receptor antagonists with favorable pharmacokinetic profiles remains a key objective for the pharmaceutical industry. A deeper understanding of the compensatory mechanisms that can arise with chronic blockade of NPY signaling will also be crucial for the successful translation of NPY-targeted therapies for the treatment of obesity and other eating disorders.
References
- 1. Direct versus indirect actions of ghrelin on hypothalamic NPY neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Leptin regulation of Agrp and Npy mRNA in the rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leptin inhibits hypothalamic Npy and Agrp gene expression via a mechanism that requires phosphatidylinositol 3-OH-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AgRP/NPY and POMC neurons in the arcuate nucleus and their potential role in treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hypothalamic NPY, AGRP, and POMC mRNA responses to leptin and refeeding in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute Central this compound Administration Increases Food Intake but Does Not Affect Hepatic Very Low-Density Lipoprotein (Vldl) Production in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential feeding responses evoked in the rat by NPY and NPY1-27 injected intracerebroventricularly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Orexin-induced food intake involves this compound pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Subtype selectivity of the novel nonpeptide this compound Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Subtype selectivity of the novel nonpeptide this compound Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. content-assets.jci.org [content-assets.jci.org]
- 16. Interactions between leptin and hypothalamic this compound neurons in the control of food intake and energy homeostasis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Direct versus indirect actions of ghrelin on hypothalamic NPY neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Alteration of NPY in hypothalamus and its correlation with leptin and ghrelin during the development of T2DM in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Functional Interrogation of the AgRP Neural Circuits in Control of Appetite, Body Weight, and Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. encyclopedia.pub [encyclopedia.pub]
An In-depth Technical Guide to Neuropeptide Y Signaling Pathways in the Hypothalamus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropeptide Y (NPY) is a 36-amino acid peptide that is one of the most potent orexigenic factors in the hypothalamus, playing a critical role in the regulation of energy homeostasis, neuroendocrine function, and behavior.[1] Its diverse physiological effects are mediated by a family of G-protein coupled receptors (GPCRs), primarily the Y1, Y2, Y4, and Y5 receptor subtypes, which are widely distributed throughout the hypothalamic nuclei.[2][3] This technical guide provides a comprehensive overview of the core signaling pathways initiated by NPY receptor activation in the hypothalamus. It includes a summary of quantitative data on ligand-receptor interactions, detailed experimental protocols for studying these pathways, and visual diagrams of the signaling cascades and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals working to understand and therapeutically target the NPY system.
This compound Receptors in the Hypothalamus
The hypothalamus is a key site of NPY synthesis and action, with high concentrations of NPY found in the arcuate nucleus (ARC).[3] NPY-producing neurons in the ARC project to various other hypothalamic regions, including the paraventricular nucleus (PVN), dorsomedial nucleus (DMN), and lateral hypothalamus (LH), where NPY interacts with its cognate receptors to exert its effects.[1] The primary NPY receptor subtypes expressed in the hypothalamus are Y1, Y2, Y4, and Y5.[2]
-
Y1 Receptors: Postsynaptically located and widely expressed in the hypothalamus.[2] Activation of Y1 receptors is strongly associated with the stimulation of food intake (orexigenic effect).[3]
-
Y2 Receptors: Predominantly found on presynaptic terminals, where they act as autoreceptors to inhibit the release of NPY and other neurotransmitters.[3] Y2 receptors are implicated in appetite inhibition (anorexigenic effect).[3]
-
Y4 Receptors: Activated by pancreatic polypeptide (PP) and to a lesser extent by NPY and peptide YY (PYY).[4] Their role in the hypothalamus is linked to the regulation of food intake and energy expenditure.
-
Y5 Receptors: Postsynaptically located and, like Y1 receptors, are strongly implicated in the orexigenic effects of NPY.[3][5]
Core Signaling Pathways
NPY receptors primarily couple to inhibitory G-proteins of the Gi/o family.[4] Activation of these receptors initiates a cascade of intracellular events that ultimately modulate neuronal excitability and function.
Inhibition of Adenylyl Cyclase and Regulation of cAMP/PKA Pathway
A canonical signaling pathway for Gi/o-coupled receptors is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This reduction in cAMP subsequently leads to decreased activity of Protein Kinase A (PKA).[6] In the hypothalamus, this pathway is a key mechanism through which NPY exerts its orexigenic effects, as activation of the cAMP/PKA pathway in the dorsomedial and ventromedial hypothalamus can trigger a satiety signal.[7]
Figure 1: NPY-mediated inhibition of the adenylyl cyclase pathway.
Modulation of Ion Channel Activity
NPY signaling significantly impacts neuronal excitability through the modulation of various ion channels.
-
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunits of the activated Gi/o protein can directly bind to and open GIRK channels.[8] This leads to an efflux of potassium ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability. This is a key mechanism of postsynaptic inhibition mediated by Y1 receptors.[9]
-
Inhibition of Voltage-gated Calcium Channels (CaV): NPY receptor activation can also lead to the inhibition of voltage-gated calcium channels (N- and P/Q-types).[10] This reduces calcium influx into the presynaptic terminal, thereby decreasing neurotransmitter release. This is a primary mechanism of presynaptic inhibition mediated by Y2 receptors.
Figure 2: NPY-mediated modulation of ion channels.
Activation of MAPK/ERK and PI3K/Akt Pathways
In addition to the canonical Gi/o pathways, NPY receptors, particularly Y5, can also couple to other signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway.[11] Activation of these pathways can influence longer-term cellular processes, including gene expression and cell survival. For instance, insulin's regulation of NPY gene expression has been shown to be mediated through the MAPK MEK/ERK pathway in hypothalamic neurons.[4]
Figure 3: NPY Y5 receptor coupling to MAPK/ERK and PI3K/Akt pathways.
Quantitative Data on NPY Receptor Ligands
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of selected NPY receptor agonists and antagonists. This data is crucial for the design and interpretation of pharmacological studies.
Table 1: Binding Affinities (Ki) of NPY Receptor Antagonists
| Compound | Receptor Target | Ki (nM) | Species/Tissue | Reference |
| BIBP3226 | Y1 | 7 | Human | [12] |
| BIIE0246 | Y2 | 8 - 15 | Rat Hippocampus/Colon | [13] |
| L-152,804 | Y5 | 26 | Human | [14][15] |
| L-152,804 | Y5 | 31 | Rat | [15] |
Table 2: Functional Potencies (IC50) of NPY Receptor Antagonists
| Compound | Receptor Target | IC50 (nM) | Assay | Reference |
| BIIE0246 | Y2 | 3.3 | [¹²⁵I]PYY₃₋₃₆ binding competition | [13] |
| BIIE0246 | Y2 | 15 | [¹²⁵I]PYY₃₋₃₆ binding competition (rat) | [16] |
| L-152,804 | Y5 | 210 | NPY-induced Ca²⁺ increase | [15] |
Table 3: Functional Potencies (EC50) of NPY Receptor Agonists
| Compound | Receptor Target(s) | EC50 (nM) | Effect | Reference |
| This compound | Y1, Y2, Y5 | ~28 | Inhibition of GABAa IPSC in mpPVN | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate NPY signaling in the hypothalamus.
In Vitro Receptor Autoradiography
This technique is used to visualize and quantify the distribution of NPY receptors in brain tissue.
Protocol:
-
Tissue Preparation:
-
Sacrifice animal and rapidly dissect the brain.
-
Freeze the brain in isopentane cooled with dry ice.
-
Store the brain at -80°C until sectioning.
-
Using a cryostat, cut 10-20 µm thick coronal sections of the hypothalamus.[18]
-
Thaw-mount the sections onto gelatin-coated microscope slides.[18]
-
Dry the sections and store at -80°C.
-
-
Ligand Binding:
-
Pre-incubate the slides in buffer to remove endogenous ligands.[18]
-
Incubate the sections with a radiolabeled ligand (e.g., ¹²⁵I-PYY or ¹²⁵I-NPY) at a concentration appropriate for the receptor subtype of interest.[19][20]
-
For determination of non-specific binding, incubate adjacent sections with the radioligand in the presence of a high concentration of a non-labeled competitor.[18]
-
-
Washing and Drying:
-
Autoradiogram Generation and Analysis:
Figure 4: Workflow for in vitro receptor autoradiography.
Immunohistochemistry (IHC) for NPY and its Receptors
IHC allows for the visualization of the cellular and subcellular localization of NPY and its receptors within the hypothalamus.
Protocol (for free-floating sections):
-
Tissue Fixation and Sectioning:
-
Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the brain in 4% PFA overnight.
-
Cryoprotect the brain in a sucrose solution.
-
Section the brain at 30-40 µm using a cryostat or vibratome.
-
Store sections in a cryoprotectant solution at -20°C.
-
-
Staining:
-
Wash sections in PBS to remove the cryoprotectant.
-
Perform antigen retrieval if necessary (e.g., heat-mediated in citrate buffer).
-
Block non-specific binding with a solution containing normal serum and a detergent (e.g., Triton X-100).
-
Incubate sections with the primary antibody (e.g., rabbit anti-NPY) overnight at 4°C.
-
Wash sections extensively in PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature.
-
Wash sections in PBS.
-
-
Mounting and Imaging:
-
Mount the sections onto microscope slides.
-
Coverslip with a mounting medium containing an anti-fade agent.
-
Image the sections using a confocal or fluorescence microscope.
-
Figure 5: Workflow for immunohistochemistry.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of the effects of NPY on the electrical properties of individual hypothalamic neurons.
Protocol:
-
Slice Preparation:
-
Anesthetize and decapitate the animal.
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Cut 200-300 µm thick coronal slices of the hypothalamus using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a slice to the recording chamber on the stage of an upright microscope equipped with infrared-differential interference contrast (IR-DIC) optics.
-
Continuously perfuse the slice with oxygenated aCSF.
-
Identify neurons in the hypothalamic nucleus of interest (e.g., PVN, ARC).
-
Pull patch pipettes from borosilicate glass and fill with an internal solution. Pipette resistance should be 3-6 MΩ.
-
Approach a neuron and form a gigaohm seal.
-
Rupture the cell membrane to obtain the whole-cell configuration.
-
Record neuronal activity in current-clamp (to measure membrane potential and firing rate) or voltage-clamp (to measure synaptic currents) mode.
-
-
Pharmacology:
-
Establish a stable baseline recording.
-
Bath-apply NPY or specific receptor agonists/antagonists at known concentrations.
-
Record the changes in neuronal activity.
-
Wash out the drug to observe recovery.
-
Figure 6: Workflow for whole-cell patch-clamp electrophysiology.
Conclusion
The this compound signaling system in the hypothalamus is a complex and multifaceted network that plays a pivotal role in the central regulation of energy balance and other vital physiological processes. The Y1, Y2, Y4, and Y5 receptors, through their coupling to various intracellular signaling cascades, provide multiple points of control for modulating neuronal activity. A thorough understanding of these pathways, supported by robust quantitative data and precise experimental methodologies, is essential for the development of novel therapeutic strategies targeting obesity, metabolic disorders, and other conditions linked to NPY dysregulation. This guide provides a foundational resource for researchers and clinicians working towards this goal.
References
- 1. Neuronal circuits involving this compound in hypothalamic arcuate nucleus-mediated feeding regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distribution of NPY receptors in the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Therapeutic potential of this compound (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. L-152,804 | NPY Receptor Antagonists: R&D Systems [rndsystems.com]
- 7. This compound Inhibits Hypocretin/Orexin Neurons by Multiple Presynaptic and Postsynaptic Mechanisms: Tonic Depression of the Hypothalamic Arousal System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of this compound release by this compound receptor ligands and calcium channel antagonists in hypothalamic slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound stimulates autophagy in hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The first highly potent and selective non-peptide this compound Y1 receptor antagonist: BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. L-152,804: orally active and selective this compound Y5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. academic.oup.com [academic.oup.com]
- 16. This compound (NPY) and peptide YY (PYY) receptors in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound receptor binding sites in rat brain: differential autoradiographic localizations with 125I-peptide YY and 125I- this compound imply receptor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound receptors in rat brain: autoradiographic localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Peptide analogue studies of the hypothalamic this compound receptor mediating pituitary adrenocorticotrophic hormone release - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ligands of the this compound Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Neuropeptide Y in Stress and Anxiety: A Technical Guide for Researchers and Drug Development
Abstract
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter ubiquitously expressed throughout the central nervous system (CNS), with particularly high concentrations in limbic structures such as the amygdala, hippocampus, and hypothalamus. An extensive body of research has established NPY as a critical endogenous anxiolytic and stress-resilience factor. Its signaling network represents a promising therapeutic target for stress-related and anxiety disorders, including post-traumatic stress disorder (PTSD) and generalized anxiety disorder. This technical guide provides an in-depth overview of the function of NPY in stress and anxiety, tailored for researchers, scientists, and drug development professionals. It details the core signaling pathways, summarizes quantitative data from key preclinical studies in structured tables, provides comprehensive experimental protocols for cited methodologies, and visualizes complex processes through detailed diagrams.
Introduction: The Anxiolytic Role of this compound
Stress triggers a cascade of neuroendocrine responses to promote adaptation. However, chronic or severe stress can lead to maladaptive changes in stress-integrative circuitry, contributing to the pathophysiology of anxiety and mood disorders.[1] this compound has emerged as a key neuromodulator that counteracts the anxiogenic effects of stress.[2] It is often considered a functional antagonist to the actions of corticotropin-releasing factor (CRF), a primary mediator of the stress response.[1][2][3] Evidence from animal models consistently demonstrates that central administration of NPY produces potent anxiolytic-like effects across a range of behavioral paradigms.[4][5][6] Conversely, a reduction in central NPY signaling, either through genetic deletion or pharmacological blockade, is associated with increased anxiety-like behaviors.[5][7][8] Human studies have corroborated these findings, linking lower NPY levels and certain NPY gene polymorphisms to an increased risk for anxiety disorders and PTSD.[9][10][11][12][13]
This compound Signaling Pathways in Anxiety
NPY exerts its effects through a family of G protein-coupled receptors (GPCRs), primarily the Y1, Y2, Y4, and Y5 receptor subtypes, all of which are coupled to inhibitory G proteins (Gi/o).[14][15] Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, modulation of calcium and potassium ion channel activity, and the mobilization of intracellular calcium.[1][3]
The anxiolytic effects of NPY are predominantly mediated by the Y1 receptor .[3][4][5] Activation of Y1 receptors in brain regions like the amygdala and hippocampus is associated with a reduction in anxiety-like behavior.[5][15] Conversely, blockade of Y1 receptors with antagonists like BIBP 3226 induces anxiogenic-like effects.[9]
The Y2 receptor often acts as a presynaptic autoreceptor, inhibiting the release of NPY and other neurotransmitters.[4] Consequently, blockade of Y2 receptors can lead to an increase in synaptic NPY levels, producing anxiolytic-like effects, making Y2 receptor antagonists a potential therapeutic strategy.[4]
The roles of Y4 and Y5 receptors in anxiety are more complex and appear to be context-dependent.[5][16] Some studies suggest Y5 receptor involvement in the anxiolytic effects of NPY, while genetic deletion of the Y4 receptor has also been shown to have an anxiolytic-like phenotype.[2][5]
Below is a diagram illustrating the primary signaling cascade following NPY receptor activation.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from rodent studies investigating the role of NPY in stress and anxiety.
Table 1: Effects of NPY and Receptor Ligands on Anxiety-Like Behavior
| Compound | Model Organism | Behavioral Test | Dose/Concentration | Route of Administration | Key Finding | Reference |
| This compound | Rat | Social Interaction | 5.0 - 10.0 µg | Intracerebroventricular (ICV) | Increased social interaction time, indicating anxiolysis. | [17] |
| This compound | Mouse | Elevated Plus Maze | 0.5 - 1.0 nmol | Intracerebroventricular (ICV) | Increased time spent in open arms. | [18] |
| [D-His26]NPY (Y1 Agonist) | Rat | Elevated Plus Maze | Dose-dependent | Intracerebroventricular (ICV) | Anxiolytic-like effect. | [19] |
| [cPP(1-7),NPY(19-23),Ala(31),Aib(32),Gln(34)]hPP (Y5 Agonist) | Rat | Elevated Plus Maze | Dose-dependent | Intracerebroventricular (ICV) | Anxiolytic-like effect. | [19] |
| BIBP 3226 (Y1 Antagonist) | Rat | Elevated Plus Maze | 5 µg | Intracerebroventricular (ICV) | Anxiogenic-like effect. | [9][20] |
| BIIE0246 (Y2 Antagonist) | Mouse | Elevated Plus Maze | 0.2 nmol/0.2 µL/side | Intracerebral (DLS) | Blocked NPY-induced reduction of social fear. | [21] |
Table 2: Effects of Stress on NPY Expression
| Stress Model | Model Organism | Brain Region | Change in NPY mRNA/Peptide | Duration of Stress | Key Finding | Reference |
| Chronic Psychosocial Stress | Rat | Hippocampus, Hypothalamus | Species-dependent changes | 35 days | Opposite effects observed in rats vs. tree shrews. | [22][23] |
| Chronic Variable Stress | Rat | Amygdala | Decreased NPY peptide levels | Not specified | Associated with increased anxiety-like behavior. | [6] |
| Chronic Variable Stress | Rat | Prefrontal Cortex | Increased NPY peptide levels | Not specified | May be a compensatory mechanism. | [6] |
| Single Prolonged Stress (SPS) | Rat | Periaqueductal Gray, Hippocampus, Amygdala | Decreased NPY levels | Single event | Associated with PTSD-like phenotype. | [24] |
Table 3: Behavioral Phenotypes of NPY System Knockout Mice
| Gene Knockout | Behavioral Test | Key Finding | Reference |
| NPY | Elevated Plus Maze, Open Field, Light-Dark Task | Pronounced anxiogenic-like phenotype, more so in males. | [5][8][19] |
| Y1 Receptor | Not specified | Anxiogenic-like behaviors. | [3] |
| Y2 Receptor | Elevated Plus Maze, Forced Swim Test | Anxiolytic-like phenotype (background strain dependent). | [2][12][22] |
| Y4 Receptor | Open Field, Elevated Plus Maze, Tail Suspension Test | Anxiolytic-like and antidepressant-like phenotype. | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of NPY's role in stress and anxiety.
Animal Models of Stress
The SPS model is widely used to induce PTSD-like symptoms in rodents.[1][3][11][25]
-
Objective: To model traumatic stress exposure.
-
Procedure:
-
Restraint: Rats are immobilized in a restrainer for 2 hours.[1][11][25]
-
Forced Swim: Immediately following restraint, rats are placed in a plexiglass cylinder filled with 24°C water for 20 minutes.[1][11]
-
Recuperation: Animals are dried and allowed a 15-minute rest period.[1][11]
-
Ether Exposure: Rats are exposed to ether vapor until loss of consciousness.[1][11][25]
-
Consolidation: Animals are left undisturbed in their home cages for a period of 7-14 days to allow for the development of the PTSD-like phenotype before behavioral testing.
-
The CVS model, also known as unpredictable chronic mild stress, is used to model depression and chronic anxiety states.[15]
-
Objective: To induce a state of chronic stress by exposing animals to a series of unpredictable stressors.
-
Procedure: A variety of mild to moderate stressors are applied daily for a period of several weeks (e.g., 21-35 days). The order of stressors is varied to prevent habituation.[14][15][16]
-
Example Stressor Schedule (9-day paradigm): [26]
-
Day 1: Forced swimming (10 min)
-
Day 2: Restraint (3 h)
-
Day 3: Water deprivation (24 h)
-
Day 4: Restraint at 4°C (90 min)
-
Day 5: Isolation (24 h)
-
Day 6: Food deprivation (24 h)
-
Day 7: Water deprivation (24 h)
-
Day 8: Restraint at 4°C (2 h)
-
Day 9: Food deprivation (24 h)
-
Behavioral Assays for Anxiety
The EPM is a widely used test to assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.[27]
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two closed arms.
-
Procedure:
-
The animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to explore the maze for a set period (typically 5 minutes).
-
Behavior is recorded and analyzed for parameters such as the number of entries into and the time spent in the open and closed arms.
-
An increase in the proportion of time spent in the open arms is indicative of an anxiolytic effect.
-
This test assesses anxiety by measuring the social behavior of a rodent when placed in a novel environment with an unfamiliar conspecific.[27][28][29]
-
Apparatus: An open-field arena.
-
Procedure:
-
The test animal is placed in the arena with an unfamiliar partner animal.
-
The duration and frequency of social behaviors (e.g., sniffing, grooming, following) are recorded over a set period (e.g., 10 minutes).
-
An increase in social interaction time is interpreted as an anxiolytic effect.
-
This paradigm is used to study associative fear learning and memory.[30][31][32][33]
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild footshock and a stimulus generator (e.g., for tones or lights).
-
Procedure:
-
Habituation: The animal is placed in the chamber to acclimate for a few minutes.
-
Conditioning: A neutral conditioned stimulus (CS), such as a tone, is presented, which co-terminates with an aversive unconditioned stimulus (US), typically a mild footshock. This pairing is repeated several times.
-
Contextual Fear Testing: On a subsequent day, the animal is returned to the same chamber, and freezing behavior (a fear response) is measured in the absence of the CS and US.
-
Cued Fear Testing: The animal is placed in a novel context and presented with the CS alone. Freezing behavior is measured.
-
Anxiolytic compounds are expected to reduce freezing behavior during both contextual and cued fear testing.
-
Surgical and Administration Protocols
This procedure allows for the direct administration of substances into specific brain regions.[13][34][35][36]
-
Objective: To implant a guide cannula for microinjections into a target brain area (e.g., the amygdala).
-
Procedure:
-
The animal is anesthetized and placed in a stereotaxic frame.
-
The scalp is incised to expose the skull.
-
Bregma and lambda are identified as reference points.
-
A small hole is drilled in the skull at the stereotaxic coordinates corresponding to the target brain region.
-
A guide cannula is lowered to the desired depth and secured to the skull with dental cement and anchor screws.
-
A dummy cannula is inserted into the guide cannula to maintain patency.
-
The animal is allowed to recover for at least one week before microinjections.
-
This technique is used to administer substances into the cerebral ventricles, allowing for widespread distribution within the CNS.[37][38][39][40]
-
Objective: To deliver NPY or other compounds directly into the cerebrospinal fluid.
-
Procedure:
-
A guide cannula is stereotaxically implanted directed at a lateral ventricle.
-
For injection, the dummy cannula is removed, and an injection cannula connected to a microsyringe is inserted.
-
The substance is infused at a slow, controlled rate (e.g., 0.5-1.0 µL/min).
-
The injection cannula is left in place for a short period after infusion to prevent backflow.
-
Below is a diagram outlining a typical experimental workflow for investigating the anxiolytic effects of NPY.
NPY as a Therapeutic Target for Anxiety Disorders
The robust anxiolytic and stress-reducing properties of NPY make its signaling system an attractive target for the development of novel therapeutics for anxiety and stress-related disorders.[4][25][35] Several strategies are being explored:
-
NPY Agonists: Direct activation of NPY receptors, particularly Y1 and potentially Y5, has shown promise in preclinical models.[19] The development of small-molecule, brain-penetrant agonists is a key area of research.
-
Y2 Receptor Antagonists: By blocking the inhibitory presynaptic Y2 autoreceptors, these compounds can enhance endogenous NPY release, leading to anxiolytic effects.[4]
-
Intranasal NPY Delivery: This non-invasive method allows for direct nose-to-brain delivery of NPY, bypassing the blood-brain barrier.[14][25] Clinical trials have shown that intranasal NPY is well-tolerated and may have anxiolytic effects in patients with PTSD.[37]
-
Gene Therapy Approaches: Overexpression of NPY in specific brain regions, such as the hippocampus or amygdala, has been shown to reduce anxiety-like behaviors in rodents.[41]
The logical relationship between NPY, stress, and potential therapeutic interventions is depicted in the diagram below.
Conclusion and Future Directions
This compound plays a pivotal role in the regulation of stress and anxiety, acting as an endogenous resilience factor. The NPY system offers multiple promising avenues for therapeutic intervention in stress-related psychiatric disorders. Future research should focus on the development of highly selective and bioavailable ligands for NPY receptor subtypes, further elucidation of the complex interactions between the NPY system and other neurotransmitter pathways, and continued investigation into novel delivery methods such as intranasal administration. A deeper understanding of the nuanced roles of different NPY receptors in specific neural circuits will be crucial for the successful translation of these basic research findings into effective clinical treatments.
References
- 1. Frontiers | Single prolonged stress induces behavior and transcriptomic changes in the medial prefrontal cortex to increase susceptibility to anxiety-like behavior in rats [frontiersin.org]
- 2. Evidence from knockout mice that neuropeptide-Y Y2 and Y4 receptor signalling prevents long-term depression-like behaviour caused by immune challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Review and Methodological Considerations for the Use of Single Prolonged Stress and Fear Extinction Retention in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Behavioral characterization of this compound knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: A stressful review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic administration of the Y2 receptor antagonist, JNJ-31020028, induced anti-depressant like-behaviors in olfactory bulbectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioural profile of a new mouse model for NPY deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anxiogenic-like effect of the this compound Y1 receptor antagonist BIBP3226: antagonism with diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. Frontiers | Single Prolonged Stress as a Prospective Model for Posttraumatic Stress Disorder in Females [frontiersin.org]
- 12. This compound-Y2 receptor knockout mice: influence of genetic background on anxiety-related behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brain Cannula Placement in Rats using Stereotaxic Frame | Animals in Science [queensu.ca]
- 14. Understanding stress: Insights from rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. en.bio-protocol.org [en.bio-protocol.org]
- 17. EFFECTS OF this compound (NPY) AND ETHANOL ON AROUSAL AND ANXIETY-LIKE BEHAVIOR IN ALCOHOL-PREFERRING (P) RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anxiety-Related Behaviors in Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound Y1 receptor antagonist BIBP3226 produces conditioned place aversion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound Reduces Social Fear in Male Mice: Involvement of Y1 and Y2 Receptors in the Dorsolateral Septum and Central Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chronic psychosocial stress alters NPY system: different effects in rat and tree shrew - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. This compound Y1 receptor antagonist (BIBP 3226) attenuates stress evoked tachycardia in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Single-Prolonged Stress: A Review of Two Decades of Progress in a Rodent Model of Post-traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bio-protocol.org [bio-protocol.org]
- 27. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. conductscience.com [conductscience.com]
- 30. pages.vassar.edu [pages.vassar.edu]
- 31. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 32. Cued and Contextual Fear Conditioning for Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. Fear Extinction in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Stereotaxic surgery for implantation of guide cannulas for microinjection into the dorsomedial hypothalamus in young rats - PMC [pmc.ncbi.nlm.nih.gov]
- 35. mcgill.ca [mcgill.ca]
- 36. Mouse Stereotaxic Surgery [protocols.io]
- 37. benchchem.com [benchchem.com]
- 38. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Rodent intracerebroventricular AAV injections [protocols.io]
- 40. alzet.com [alzet.com]
- 41. NPY controls fear conditioning and fear extinction by combined action on Y1 and Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Neuropeptide Y Receptor Subtypes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter that is widely expressed in the central and peripheral nervous systems.[1] It is involved in a plethora of physiological processes, including the regulation of food intake, circadian rhythms, anxiety, and cardiovascular function.[2][3] The diverse effects of NPY are mediated by a family of G protein-coupled receptors (GPCRs) known as the this compound receptors. In humans, four functional NPY receptor subtypes have been identified: Y1, Y2, Y4, and Y5.[4][5] A fifth subtype, Y6, is functional in mice but exists as a pseudogene in humans.[4] Each receptor subtype exhibits a distinct tissue distribution and pharmacological profile, making them attractive targets for therapeutic intervention in a variety of disorders.
This technical guide provides a comprehensive overview of the NPY receptor subtypes, their distribution, signaling pathways, and the experimental protocols used for their characterization.
This compound Receptor Subtypes and Ligand Affinities
The classification of NPY receptors is based on their pharmacological properties, particularly their affinity for NPY and related peptides, such as Peptide YY (PYY) and Pancreatic Polypeptide (PP).[6] The Y1, Y2, and Y5 receptors bind NPY and PYY with high affinity, while the Y4 receptor is preferentially activated by PP.[4] The following table summarizes the binding affinities (Ki in nM) of endogenous ligands for the human NPY receptor subtypes.
| Ligand | Y1 Receptor (Ki, nM) | Y2 Receptor (Ki, nM) | Y4 Receptor (Ki, nM) | Y5 Receptor (Ki, nM) |
| This compound (NPY) | 0.1 - 1.0 | 0.1 - 0.5 | 1 - 10 | 0.1 - 1.0 |
| Peptide YY (PYY) | 0.1 - 1.0 | 0.1 - 0.5 | 1 - 10 | 0.1 - 1.0 |
| Pancreatic Polypeptide (PP) | >1000 | >1000 | 0.1 - 1.0 | 10 - 100 |
| NPY (3-36) | >100 | 0.1 - 1.0 | >1000 | 1 - 10 |
| [Leu31, Pro34]NPY | 0.1 - 1.0 | >1000 | >1000 | >1000 |
Note: Ki values are approximate and can vary depending on the experimental conditions and cell system used.
Distribution of NPY Receptor Subtypes
The differential distribution of NPY receptor subtypes throughout the body dictates their specific physiological roles.
Central Nervous System
In the human brain, Y1 and Y2 receptors are the most predominantly expressed subtypes, with distinct anatomical localizations.[7]
-
Y1 Receptors: High levels of Y1 receptor mRNA are found in most neocortical regions and the striatum.[7] Quantitative autoradiography has also detected abundant Y1 binding sites in the human frontal cortex.[2]
-
Y2 Receptors: The highest expression of Y2 receptor mRNA is observed in the hippocampus and the cerebellum.[7] Studies have shown that the human brain contains a high density of Y2-type NPY receptors.[4] In the human hippocampus, the NPY receptor has been characterized as a Y2 subtype.[8]
-
Y4 Receptors: Y4 receptor expression in the brain is generally lower than that of Y1 and Y2, with detectable levels in the hypothalamus.
-
Y5 Receptors: Y5 receptor mRNA is primarily found in the central nervous system, with notable expression in the hypothalamus, hippocampus, and thalamus.
Peripheral Tissues
NPY receptors are also widely distributed in peripheral tissues, where they mediate a variety of physiological functions.
-
Y1 Receptors: These receptors are abundant in vascular smooth muscle, where they mediate vasoconstriction. They are also found in the gastrointestinal tract, spleen, and adrenal gland.
-
Y2 Receptors: Y2 receptors are located on presynaptic neurons in the peripheral nervous system, where they inhibit neurotransmitter release. They are also expressed in the gastrointestinal tract and pancreas.
-
Y4 Receptors: The highest density of Y4 receptors is found in the gastrointestinal tract, including the colon, small intestine, and pancreas.
-
Y5 Receptors: While predominantly central, Y5 receptor mRNA has been detected in some peripheral tissues, including the adrenal gland and testis.
Signaling Pathways of NPY Receptor Subtypes
NPY receptors are classical GPCRs that primarily couple to inhibitory G proteins (Gi/Go).[6] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, NPY receptors can modulate intracellular calcium concentrations and activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.
Y1 Receptor Signaling
The Y1 receptor couples to Gi/Go proteins, leading to the inhibition of adenylyl cyclase.[9] Furthermore, Y1 receptor activation can mobilize intracellular calcium, primarily from endoplasmic reticulum stores, through a phospholipase C (PLC)-independent mechanism in some cell types.[9]
Y1 Receptor Signaling Pathway
Y2 Receptor Signaling
Similar to the Y1 receptor, the Y2 receptor couples to Gi/Go proteins, resulting in the inhibition of adenylyl cyclase. Y2 receptor activation also leads to the inhibition of N-type calcium channels, which contributes to its role as a presynaptic autoreceptor that inhibits neurotransmitter release.
Y2 Receptor Signaling Pathway
Y4 Receptor Signaling
The Y4 receptor primarily couples to Gi/Go proteins to inhibit adenylyl cyclase. In some cellular contexts, it can also couple to Gq proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.
Y4 Receptor Signaling Pathway
Y5 Receptor Signaling
The Y5 receptor signals through Gi/Go proteins to inhibit adenylyl cyclase and can also mobilize intracellular calcium. This receptor is strongly implicated in the NPY-mediated stimulation of food intake.
Y5 Receptor Signaling Pathway
Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are fundamental for characterizing the affinity of ligands for NPY receptors and for determining receptor density in a given tissue.[10]
Workflow for a Radioligand Binding Assay
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize tissue or cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [¹²⁵I]PYY), and varying concentrations of the unlabeled competing ligand.
-
For saturation binding experiments, add varying concentrations of the radioligand.
-
To determine non-specific binding, include tubes with a high concentration of an unlabeled NPY receptor ligand.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the inhibition constant (Ki) for competition assays or the dissociation constant (Kd) and maximum binding capacity (Bmax) for saturation assays.
-
In Situ Hybridization
In situ hybridization is used to visualize the anatomical distribution of NPY receptor mRNA in tissue sections.
Detailed Methodology:
-
Tissue Preparation:
-
Perfuse the animal with a fixative (e.g., 4% paraformaldehyde).
-
Dissect the tissue of interest and post-fix it in the same fixative.
-
Cryoprotect the tissue in a sucrose solution.
-
Cut frozen sections on a cryostat and mount them on coated slides.
-
-
Probe Synthesis:
-
Synthesize a labeled antisense RNA probe (e.g., with digoxigenin-UTP) that is complementary to the target NPY receptor mRNA.
-
A sense probe should also be synthesized as a negative control.
-
-
Hybridization:
-
Pretreat the tissue sections to improve probe penetration (e.g., with proteinase K).
-
Apply the hybridization buffer containing the labeled probe to the sections.
-
Incubate the slides in a humidified chamber at an appropriate temperature (e.g., 55-65°C) overnight to allow the probe to hybridize to the target mRNA.
-
-
Washing and Detection:
-
Wash the slides under stringent conditions to remove any non-specifically bound probe.
-
Incubate the sections with an antibody conjugated to an enzyme (e.g., anti-digoxigenin-alkaline phosphatase).
-
Add a chromogenic substrate that will be converted into a colored precipitate by the enzyme, allowing for visualization of the mRNA signal under a microscope.
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following NPY receptor activation.
Detailed Methodology:
-
Cell Culture:
-
Culture cells stably or transiently expressing the NPY receptor of interest in a 96-well plate.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye.
-
-
Calcium Measurement:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader.
-
Add the NPY receptor agonist at various concentrations.
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the EC50 value of the agonist from the dose-response curve.
-
Conclusion
The this compound system, with its multiple receptor subtypes, presents a complex and highly regulated signaling network that plays a crucial role in a wide array of physiological functions. A thorough understanding of the distinct distribution and signaling properties of each NPY receptor subtype is essential for the development of selective therapeutic agents. The experimental protocols detailed in this guide provide a foundation for researchers to investigate the intricacies of NPY receptor pharmacology and physiology, ultimately paving the way for novel treatments for a range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of NPY receptor subtypes in the human frontal cortex reveals abundant Y1 mRNA and binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RNA in situ hybridization [protocols.io]
- 4. Quantitative receptor autoradiography demonstrates a differential distribution of neuropeptide-Y Y1 and Y2 receptor subtypes in human and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Frontiers | this compound receptors: how to get subtype selectivity [frontiersin.org]
- 7. Item - Distribution and regulation of this compound and its receptors in the human and rat brain : role in affective disorders - Karolinska Institutet - Figshare [openarchive.ki.se]
- 8. Characterization of this compound (NPY) receptors in human hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Y1 receptors for this compound are coupled to mobilization of intracellular calcium and inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Ligands for Neuropeptide Y Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the endogenous ligands for the neuropeptide Y (NPY) receptor system. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields. This document details the binding affinities and functional potencies of the primary endogenous ligands—this compound (NPY), Peptide YY (PYY), and Pancreatic Polypeptide (PP)—for the NPY receptor subtypes Y1, Y2, Y4, and Y5. Furthermore, it outlines detailed experimental methodologies for key assays used in the characterization of these ligand-receptor interactions and visualizes the associated signaling pathways.
Introduction to the this compound System
The this compound system is a crucial signaling network in the central and peripheral nervous systems, playing a significant role in a wide array of physiological processes.[1] These include the regulation of food intake, energy homeostasis, cardiovascular function, and mood.[1] The system comprises a family of structurally related peptide ligands and a group of G protein-coupled receptors (GPCRs).[2] The primary endogenous ligands are this compound (NPY), Peptide YY (PYY), and Pancreatic Polypeptide (PP).[1] These peptides activate at least four functional receptor subtypes in humans: Y1, Y2, Y4, and Y5.[2] A fifth subtype, Y6, is functional in mice but not in primates.[3]
The distinct expression patterns of the NPY receptors and the varying affinities of the endogenous ligands for these receptors allow for the diverse and specific physiological effects mediated by this system. Understanding these intricate interactions is paramount for the development of targeted therapeutics for a range of disorders, including obesity, metabolic syndrome, and anxiety.
Endogenous Ligands and Receptor Binding Affinities
The endogenous ligands of the NPY receptors exhibit differential binding affinities for the various receptor subtypes. These affinities are typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays.
Table 1: Binding Affinities (Ki/IC50) of Endogenous Ligands for Human NPY Receptors
| Ligand | Y1 Receptor | Y2 Receptor | Y4 Receptor | Y5 Receptor |
| This compound (NPY) | ~0.3 nM (IC50)[4] | High Affinity | Moderate Affinity | High Affinity |
| Peptide YY (PYY) | ~0.42 nM (Ki)[5] | ~0.03 nM (Ki)[5] | ~13 nM (Ki)[6] | ~3.2 nM (Ki)[6] |
| PYY(3-36) | ~1050 nM (Ki)[5] | ~0.11 nM (Ki)[5] | Low Affinity | Moderate Affinity |
| Pancreatic Polypeptide (PP) | Low Affinity | Low Affinity | ~0.056 nM (Ki)[7] | Moderate Affinity |
Note: The values presented are approximate and can vary depending on the experimental conditions and cell system used. "High Affinity" generally corresponds to sub-nanomolar to low nanomolar Ki or IC50 values, "Moderate Affinity" to mid-nanomolar values, and "Low Affinity" to high nanomolar or micromolar values.
Functional Potency of Endogenous Ligands
The functional potency of these ligands is determined by their ability to elicit a cellular response upon binding to the receptor. This is often measured as the half-maximal effective concentration (EC50) in functional assays, such as those measuring G protein activation or second messenger levels.
Table 2: Functional Potency (EC50) of Endogenous Ligands at Human NPY Receptors
| Ligand | Y1 Receptor | Y2 Receptor | Y4 Receptor | Y5 Receptor |
| This compound (NPY) | ~0.4 nM (cAMP inhibition)[8] | Potent Agonist | Potent Agonist | Potent Agonist |
| Peptide YY (PYY) | ~9.794 nM (calcium mobilization)[9] | ~1.0 nM (cAMP inhibition)[6] | >30 nM (cAMP inhibition)[6] | ~7.9 nM (cAMP inhibition)[6] |
| PYY(3-36) | ~619.6 nM (calcium mobilization)[9] | Low nanomolar (calcium mobilization)[9] | - | - |
| Pancreatic Polypeptide (PP) | - | - | Potent Agonist | - |
Signaling Pathways of NPY Receptors
NPY receptors primarily couple to pertussis toxin-sensitive Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] In certain cell types, NPY receptors can also couple to other signaling pathways, including the modulation of intracellular calcium (Ca2+) levels and the activation of mitogen-activated protein kinase (MAPK) cascades.[10] Some studies have also suggested that Y2 and Y4 receptors can couple to Gq proteins, leading to the activation of phospholipase C (PLC).[2]
Caption: General signaling pathways of NPY receptors.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a method for determining the binding affinity of ligands to NPY receptors expressed in cell membranes.
Materials:
-
Cell membranes expressing the NPY receptor of interest
-
Radioligand (e.g., [¹²⁵I]PYY or [¹²⁵I]NPY)
-
Unlabeled competing ligands (NPY, PYY, PP, and test compounds)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
GF/C filter plates (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice. Resuspend the membranes in assay buffer to a final protein concentration of 5-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following components in order:
-
50 µL of assay buffer (for total binding) or unlabeled non-specific ligand (e.g., 1 µM NPY for non-specific binding) or competing ligand at various concentrations.
-
50 µL of radioligand diluted in assay buffer (final concentration typically near its Kd value).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked GF/C filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine IC50 values using non-linear regression analysis of the competition binding data. Calculate Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor stimulation by an agonist.[1]
Materials:
-
Cell membranes expressing the NPY receptor of interest
-
[³⁵S]GTPγS
-
Unlabeled GTPγS
-
GDP
-
Agonists (NPY, PYY, PP, and test compounds)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
GF/B filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 5-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following components in order:
-
25 µL of assay buffer or agonist at various concentrations.
-
50 µL of the membrane preparation. Pre-incubate for 15 minutes at 30°C.
-
25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM). For non-specific binding, add 10 µM unlabeled GTPγS.
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through the GF/B filter plate. Wash the filters 3-4 times with ice-cold wash buffer.
-
Quantification: Dry the filter plate, add scintillation fluid, and count the radioactivity.
-
Data Analysis: Calculate the net agonist-stimulated [³⁵S]GTPγS binding. Plot the stimulation as a function of agonist concentration and use non-linear regression to determine EC50 and Emax values.
cAMP Measurement Assay
This assay quantifies the inhibition of adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation.
Materials:
-
Whole cells expressing the NPY receptor of interest
-
Forskolin
-
IBMX (a phosphodiesterase inhibitor)
-
Agonists (NPY, PYY, PP, and test compounds)
-
cAMP assay kit (e.g., TR-FRET, ELISA, or AlphaScreen)
-
Cell culture medium
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and grow to confluency.
-
Pre-treatment: Wash the cells with serum-free medium and pre-incubate with 100 µM IBMX for 20-30 minutes at 37°C.
-
Agonist Stimulation: Add the agonist at various concentrations and incubate for 15-30 minutes at 37°C.
-
Forskolin Stimulation: Add forskolin (final concentration typically 1-10 µM) to all wells (except the basal control) to stimulate adenylyl cyclase. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration as a function of agonist concentration. Use non-linear regression to determine the EC50 for the inhibition of forskolin-stimulated cAMP accumulation.
Conclusion
This technical guide provides a foundational understanding of the endogenous ligands for the this compound receptors, their binding characteristics, and the signaling pathways they initiate. The detailed experimental protocols offer a practical framework for researchers to investigate these interactions further. A thorough comprehension of the NPY system is essential for the rational design and development of novel therapeutics targeting a multitude of physiological and pathological conditions. The data and methodologies presented herein are intended to facilitate these critical research and development endeavors.
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. Illuminating this compound Y4 Receptor Binding: Fluorescent Cyclic Peptides with Subnanomolar Binding Affinity as Novel Molecular Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of this compound (NPY) receptors in human hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Primary structures of PYY, [Pro(34)]PYY, and PYY-(3-36) confer different conformations and receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. novonordisk.com [novonordisk.com]
- 7. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 8. This compound binding and inhibition of cAMP accumulation in human neuroepithelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Neuropeptide Y and the Hypothalamic-Pituitary-Adrenal Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropeptide Y (NPY), a 36-amino acid peptide, is one of the most abundant neuropeptides in the mammalian central nervous system and plays a crucial role in regulating a myriad of physiological processes, including the stress response.[1] Its interaction with the Hypothalamic-Pituitary-Adrenal (HPA) axis, the body's primary stress response system, is complex and multifaceted. This technical guide provides an in-depth examination of the intricate relationship between NPY and the HPA axis, presenting quantitative data, detailed experimental protocols, and visualized signaling pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development. Understanding this interaction is pivotal for developing novel therapeutic strategies for stress-related disorders.
Core Interaction: NPY's Modulatory Role on the HPA Axis
NPY exerts a significant influence on all levels of the HPA axis, from the hypothalamus to the adrenal glands.[2] In the hypothalamus, NPY has been shown to stimulate the release of corticotropin-releasing factor (CRF) and increase CRF gene expression.[2][3] This, in turn, leads to an increase in pro-opiomelanocortin (POMC) mRNA levels in the pituitary and subsequent release of adrenocorticotropic hormone (ACTH).[2][3] The final step in this cascade is the NPY-induced stimulation of cortisol and corticosterone release from the adrenal glands.[2] This stimulatory effect of NPY on the HPA axis is dose-dependent and has been observed with various administration routes, including intracerebroventricular (ICV) and direct injection into the paraventricular nucleus (PVN).[2]
Conversely, NPY is also implicated in the termination of the stress response, acting as a functional counter-player to CRH.[4] This dual role suggests that NPY is a critical component in the fine-tuning and adaptation of the stress response. The anxiolytic effects of NPY are thought to be mediated, in part, by its inhibition of CRH.[5] The balance between NPY and CRH systems is therefore crucial for maintaining homeostasis.
Glucocorticoids, the end-product of HPA axis activation, create a feedback loop by increasing NPY and NPY mRNA concentrations in the hypothalamus.[2] This feedback mechanism highlights the deeply intertwined nature of the NPY and HPA systems.
Quantitative Data on NPY-HPA Axis Interaction
The following tables summarize the key quantitative findings from various studies investigating the effects of NPY and related compounds on the HPA axis.
Table 1: Effects of NPY Administration on HPA Axis Hormones in Rats
| Compound & Dose | Administration Route | Measured Hormone | Peak Effect Time | Result | Reference |
| NPY (0.5 nmol) | Third Ventricle | Plasma Corticosterone | 30 min | Significant increase | [6] |
| NPY (0.01, 0.1, 1 nmol) | Lateral Ventricle | Plasma ACTH | - | Dose-dependent increase | [3] |
| NPY (0.1, 1 nmol) | Lateral Ventricle | Hypothalamic CRF mRNA | - | Dose-dependent increase | [3] |
| NPY (0.072, 0.72, 7.2 nmol) | Intracerebroventricular | Plasma ACTH | 10 min | Significant increase | [1] |
| [d-Trp32]NPY (Y5 agonist) | Intracerebroventricular | Plasma ACTH | - | Significant increase | [1] |
| NPY (100 pmol) | Intracerebroventricular | Plasma ACTH & Corticosterone | - | Significant increase | [7] |
Table 2: Effects of NPY Receptor Antagonists on HPA Axis Activity in Rats
| Antagonist & Dose | Pre-treatment for | Measured Hormone | Result | Reference |
| BIBP3226 (Y1 antagonist) | NPY (0.5 nmol) | Plasma Corticosterone | Prevented NPY-induced increase | [6] |
| BIBP3226 (30 nmol) | NPY | Plasma ACTH | No effect on NPY-induced increase | [1] |
| FMS586 (Y5 antagonist; 25 mg/kg, p.o.) | [cPP(1-7), NPY(19-23), Ala(31), Aib(32), Gln(34)]-hPP (Y5 agonist) | Plasma ACTH & Corticosterone | Completely blocked agonist-induced increases | [7] |
| Astressin (CRF antagonist; 10-50 µ g/rat , i.v.) | [cPP(1-7), NPY(19-23), Ala(31), Aib(32), Gln(34)]-hPP (Y5 agonist) | Plasma ACTH & Corticosterone | Suppressed agonist-induced increases by 70-80% | [7] |
| [deamino-Pen(1), O-Me-Tyr(2), Arg(8)] vasopressin (AVP antagonist; 3-30 µ g/rat , i.v.) | [cPP(1-7), NPY(19-23), Ala(31), Aib(32), Gln(34)]-hPP (Y5 agonist) | Plasma ACTH & Corticosterone | Suppressed agonist-induced increases by 40-50% | [7] |
Signaling Pathways
The interaction between NPY and the HPA axis is mediated by specific NPY receptors, primarily the Y1 and Y5 subtypes, which are G protein-coupled receptors.[4][8]
NPY-Y1 Receptor Signaling in CRH Neurons
NPY stimulates CRH neurons in the paraventricular nucleus (PVN) of the hypothalamus.[6] Immunohistochemical studies have shown that CRH-immunoreactive neurons in the PVN co-express Y1 receptor immunoreactivity.[9] Activation of these Y1 receptors on CRH neurons leads to increased c-Fos and phosphorylated cAMP response element-binding protein (pCREB), indicating neuronal activation and downstream signaling cascades that culminate in CRF release.[9]
Figure 1: NPY-Y1 receptor signaling cascade in a hypothalamic CRH neuron.
NPY-Y5 Receptor Signaling and HPA Axis Activation
The Y5 receptor subtype also plays a significant role in mediating NPY's effects on the HPA axis.[7] Central administration of a Y5-selective agonist has been shown to increase plasma ACTH and corticosterone.[7] This effect is mediated through both CRF and arginine vasopressin (AVP) dependent pathways.[7]
Figure 2: NPY-Y5 receptor-mediated activation of the HPA axis.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following are protocols for key experiments cited in the literature.
Intracerebroventricular (ICV) Injection of NPY in Rats
Objective: To assess the central effects of NPY on HPA axis activity.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Cannula (26-gauge) and tubing
-
Microinjection pump
-
This compound (porcine or rat)
-
Sterile saline or artificial cerebrospinal fluid (aCSF)
-
Blood collection supplies (e.g., tail-nick or cardiac puncture)
Procedure:
-
Cannula Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula into the lateral cerebral ventricle using appropriate stereotaxic coordinates (e.g., 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5 mm ventral to the skull surface). Secure the cannula with dental cement. Allow the animal to recover for at least one week.
-
NPY Preparation: Dissolve NPY in sterile saline or aCSF to the desired concentration (e.g., 0.1, 1, 10 nmol/µl).
-
Injection: On the day of the experiment, gently restrain the conscious rat. Connect the internal cannula to the microinjection pump via tubing. Insert the internal cannula into the guide cannula. Infuse the desired volume of NPY solution (typically 1-5 µl) over 1-2 minutes.
-
Blood Sampling: Collect blood samples at baseline (before injection) and at various time points post-injection (e.g., 15, 30, 60, 120 minutes) for hormone analysis.
-
Hormone Analysis: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis for ACTH and corticosterone using radioimmunoassay (RIA) or ELISA kits.
Figure 3: Experimental workflow for ICV injection of NPY.
In Vivo Microdialysis for NPY Release in the PVN
Objective: To measure real-time NPY release in the paraventricular nucleus of the hypothalamus in response to a stimulus.[10][11][12]
Materials:
-
Male Wistar rats (275-325g)
-
Stereotaxic apparatus
-
Anesthetic
-
Microdialysis probe (e.g., CMA 12, 2 mm membrane)
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
High-performance liquid chromatography (HPLC) system or RIA for NPY measurement
Procedure:
-
Probe Implantation: Anesthetize the rat and implant a guide cannula stereotaxically aimed at the PVN. Allow for recovery.
-
Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µl/min).
-
Sample Collection: After a stabilization period (e.g., 2 hours), begin collecting dialysate samples in a fraction collector at regular intervals (e.g., every 20 minutes).
-
Stimulation: To measure stimulus-evoked NPY release, introduce a stressor (e.g., restraint stress) or administer a pharmacological agent.
-
Sample Analysis: Analyze the collected dialysate fractions for NPY concentration using a sensitive detection method like RIA or HPLC with electrochemical detection.
Immunohistochemistry for NPY Receptor and CRH Co-localization
Objective: To visualize the co-expression of NPY receptors (e.g., Y1) and CRH in hypothalamic neurons.
Materials:
-
Rat brain tissue, fixed and sectioned
-
Primary antibodies: anti-NPY Y1 receptor, anti-CRH
-
Secondary antibodies conjugated to different fluorophores (e.g., Alexa Fluor 488, Alexa Fluor 594)
-
Blocking solution (e.g., normal goat serum in PBS with Triton X-100)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: Perfuse the rat with saline followed by 4% paraformaldehyde. Post-fix the brain and cryoprotect in sucrose solution. Section the brain on a cryostat.
-
Immunostaining:
-
Wash sections in PBS.
-
Incubate in blocking solution for 1 hour.
-
Incubate with a cocktail of primary antibodies (anti-Y1 and anti-CRH) overnight at 4°C.
-
Wash sections in PBS.
-
Incubate with a cocktail of corresponding fluorescently-labeled secondary antibodies for 2 hours at room temperature.
-
Wash sections in PBS.
-
-
Mounting and Imaging: Mount the sections on slides with mounting medium containing DAPI to stain cell nuclei. Image the sections using a fluorescence microscope with appropriate filters to visualize the different fluorophores. Co-localization is indicated by the overlap of the fluorescent signals.
Conclusion and Future Directions
The interaction between this compound and the HPA axis is a critical component of the neuroendocrine response to stress. NPY's ability to both stimulate and terminate the stress response underscores its importance in maintaining physiological and psychological homeostasis. The data and protocols presented in this guide offer a solid foundation for researchers exploring this complex relationship. Future research should focus on elucidating the precise molecular mechanisms downstream of NPY receptor activation in HPA-related neurons, the role of other NPY receptor subtypes, and the therapeutic potential of NPY-based compounds in treating stress-related pathologies such as anxiety, depression, and metabolic disorders. The continued development of selective NPY receptor agonists and antagonists will be instrumental in dissecting these pathways and translating basic research findings into clinical applications.
References
- 1. Peptide analogue studies of the hypothalamic this compound receptor mediating pituitary adrenocorticotrophic hormone release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound increases the corticotropin-releasing factor messenger ribonucleic acid level in the rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A stressful review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound promotes sleep and inhibits ACTH and cortisol release in young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Stress-induced norepinephrine release in the hypothalamic paraventricular nucleus and pituitary-adrenocortical and sympathoadrenal activity: in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microdialysis methods for in vivo neuropeptide measurement in the stalk-median eminence in the Rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo microdialysis for nonapeptides in rat brain--a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Neuropeptide Y in the Modulation of Mood and Behavior: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropeptide Y (NPY), a 36-amino acid peptide, is one of the most abundant and widely distributed neuropeptides in the central nervous system (CNS).[1] It plays a crucial role in a variety of physiological processes, including the regulation of food intake, energy homeostasis, and circadian rhythms.[2][3] Emerging evidence has highlighted the significant involvement of NPY in modulating mood and behavior, particularly in the context of anxiety and depression.[4][5] This technical guide provides an in-depth overview of the core mechanisms by which NPY exerts its effects on mood, details the experimental protocols used to investigate its function, and presents quantitative data from key studies in a structured format. The guide also includes visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of NPY's role as a potential therapeutic target for mood and anxiety disorders.[4]
NPY Signaling Pathways in Mood Regulation
NPY exerts its effects by binding to a family of G-protein coupled receptors (GPCRs), primarily the Y1, Y2, Y4, and Y5 receptor subtypes, all of which are coupled to Gi/o proteins.[3][6] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and modulation of calcium and potassium channel activity.[7] The differential distribution and function of these receptor subtypes within key brain regions involved in emotional processing, such as the amygdala, hippocampus, and hypothalamus, underpin the complex role of NPY in mood regulation.[5][8]
Anxiolytic and Antidepressant Effects
A substantial body of evidence from both preclinical and clinical studies suggests that NPY has potent anxiolytic (anxiety-reducing) and antidepressant properties.[6][8] This is primarily mediated through the Y1 receptor .[8] Activation of Y1 receptors has been shown to reduce anxiety-like behaviors in various animal models.[5] Conversely, blockade of Y1 receptors can be anxiogenic.[8] Intracerebroventricular administration of NPY has been found to produce anxiolytic effects, an action that is mimicked by Y1 receptor agonists.[8]
The Y2 receptor , which often acts as a presynaptic autoreceptor, generally has effects opposite to those of the Y1 receptor.[2] By inhibiting the release of NPY, activation of Y2 receptors can be anxiogenic.[8] Consequently, Y2 receptor antagonists are being explored as a potential therapeutic strategy to increase synaptic NPY levels and thereby produce anxiolytic and antidepressant effects.[2][5]
The roles of Y4 and Y5 receptors in mood are less well-defined, though some studies suggest their involvement.[9] Genetic deletion of Y4 receptors has been shown to reduce anxiety- and depression-related behaviors in mice.[10] Y5 receptors, often co-expressed with Y1 receptors, may also contribute to the anxiolytic effects of NPY.[5]
Interaction with Other Neurotransmitter Systems
NPY's modulation of mood is not a standalone process; it involves intricate interactions with other key neurotransmitter systems.
-
GABAergic System: NPY is often co-localized with gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[11][12] NPY can modulate GABAergic transmission, and many NPY-containing neurons are GABAergic.[13][14] This suggests a synergistic role in dampening neuronal excitability in circuits related to fear and anxiety.[11]
-
Glutamatergic System: NPY receptors are found on glutamatergic neurons, indicating a role in modulating excitatory neurotransmission.[9] By inhibiting glutamate release, NPY can reduce neuronal hyperexcitability associated with stress and anxiety.
-
Hypothalamic-Pituitary-Adrenal (HPA) Axis: NPY plays a crucial role in regulating the HPA axis, the body's central stress response system.[15][16] NPY can counteract the effects of corticotropin-releasing factor (CRF), a key initiator of the stress response, thereby attenuating the physiological and behavioral consequences of stress.[1] NPY administration has been shown to activate the HPA axis, suggesting a complex modulatory role.[15]
Quantitative Data on NPY in Mood and Behavior
The following tables summarize quantitative findings from various studies investigating the role of NPY in mood and behavior.
Table 1: NPY Levels in Depressed Patients
| Study Population | Sample Type | Finding | Significance | Reference |
| 26 Unipolar & 28 Bipolar Patients vs. 27 Healthy Controls | Serum | NPY levels significantly lower in both patient groups compared to controls. | p = 0.001 | [17][18] |
| 40 Patients with Depressive and Anxiety Symptoms vs. 32 Healthy Controls | Serum | Increased normalized serum NPY levels after 8 weeks of treatment with venlafaxine and escitalopram. | Not specified | [6] |
| Depressed Suicide Patients | Prefrontal Cortex & Hippocampus | Lower levels of NPY mRNA and higher levels of NPY1R and NPY2R mRNA. | Not specified | [6] |
| Post-Stroke Depression (PSD) vs. Major Depressive Disorder (MDD) and Controls | Serum | Significantly decreased NPY protein in PSD and non-PSD stroke groups compared to controls. | p = 0.002 (PSD), p = 0.018 (non-PSD) | [19][20] |
| Post-Stroke Depression (PSD) vs. Major Depressive Disorder (MDD) | Serum | NPY mRNA expression was an independent predictor of PSD. | OR: 1.452, p = 0.013 | [19][20] |
Table 2: Effects of NPY Receptor Ligands in Animal Models
| Animal Model | Compound | Administration Route | Behavioral Test | Key Finding | Reference |
| Olfactory Bulbectomized (OBX) Rats | [Leu³¹,Pro³⁴]PYY (Y1 agonist) | Intracerebroventricular | Forced Swim Test, Social Interaction | Decreased depressive- and anxiogenic-like behaviors. | [21] |
| Olfactory Bulbectomized (OBX) Rats | BIIE0246 (Y2 antagonist) | Intracerebroventricular | Forced Swim Test | Decreased immobility time. | [21] |
| Olfactory Bulbectomized (OBX) Rats | PYY₃₋₃₆ (Y2 agonist) | Intracerebroventricular | Forced Swim Test | Increased immobility time. | [21] |
| Mice | Diazepam (Anxiolytic) | Not specified | Elevated Plus Maze | Increased time spent in open arms. | [22] |
| Female Y4 Knockout Mice | Genetic Knockout | N/A | Open Field, Elevated Plus Maze, Tail Suspension Test | Reduced anxiety-like and depression-related behavior. | [10] |
| Single Prolonged Stress (SPS) Model Rats | NPY | Intranasal | Forced Swim Test, Sucrose Preference | Ameliorated the development of depressive-like behavior. | [23] |
Experimental Protocols
Investigating the role of NPY in mood and behavior relies on a variety of well-established experimental protocols, primarily utilizing rodent models.
Behavioral Assays for Anxiety and Depression
The EPM is a widely used test to assess anxiety-like behavior in rodents.[22][24]
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two closed arms.[22]
-
Principle: The test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[24]
-
Procedure: A rodent is placed in the center of the maze and allowed to explore for a set period (typically 5 minutes).
-
Measures: The primary measures are the time spent in and the number of entries into the open and closed arms.[24] Anxiolytic compounds, like diazepam, increase the proportion of time spent and entries into the open arms.[22]
The FST is a common test to assess depression-like behavior, often referred to as "behavioral despair."[25]
-
Apparatus: A cylinder filled with water from which the animal cannot escape.[25]
-
Principle: When placed in the water, rodents will initially struggle but will eventually adopt an immobile posture, floating in the water. This immobility is interpreted as a state of behavioral despair.[25]
-
Procedure: The animal is placed in the water for a predetermined period (e.g., 6 minutes), and the duration of immobility during the last few minutes is recorded.[26]
-
Measures: The primary measure is the total time spent immobile. Antidepressant treatments typically reduce immobility time.[26]
The TST is another widely used test for assessing depression-like behavior, particularly in mice.[25]
-
Apparatus: A device that suspends the mouse by its tail.
-
Principle: Similar to the FST, mice suspended by their tails will initially struggle but will eventually become immobile. This immobility is considered a measure of behavioral despair.[25]
-
Procedure: The mouse is suspended by its tail for a set duration (e.g., 6 minutes), and the total time of immobility is recorded.[25]
-
Measures: The primary outcome is the duration of immobility. Antidepressants are known to decrease the time spent immobile.
Molecular and Neurochemical Techniques
-
Quantitative Polymerase Chain Reaction (qPCR): Used to measure NPY and NPY receptor mRNA expression levels in specific brain regions or in peripheral tissues.[19][20]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A technique for quantifying NPY protein levels in biological samples such as serum, plasma, or cerebrospinal fluid.[19][20]
-
Immunohistochemistry/Immunofluorescence: Allows for the visualization and localization of NPY-expressing neurons and NPY receptors within specific brain circuits.
-
In Vivo Microdialysis: A technique used to measure the extracellular concentrations of NPY and other neurotransmitters in the brains of freely moving animals.
-
Receptor Autoradiography: Used to determine the density and distribution of NPY receptor subtypes in brain tissue sections by using radiolabeled ligands.[21]
NPY as a Therapeutic Target
The extensive evidence implicating NPY in the pathophysiology of mood and anxiety disorders makes the NPY system a promising target for novel therapeutic interventions.[4]
-
Y1 Receptor Agonists: Directly mimicking the anxiolytic and antidepressant effects of endogenous NPY.[5]
-
Y2 Receptor Antagonists: Enhancing the synaptic availability of endogenous NPY by blocking its presynaptic autoinhibition.[2][5]
-
Intranasal NPY Administration: A non-invasive method to deliver NPY to the CNS, which has shown promise in preclinical models of PTSD and depression.[6][23]
Conclusion
This compound plays a critical and multifaceted role in the regulation of mood and behavior. Its anxiolytic and antidepressant effects are primarily mediated through the Y1 receptor, while the Y2 receptor often exerts opposing actions. The intricate interplay of NPY with other neurotransmitter systems, particularly the GABAergic and HPA axis systems, underscores its importance as a key modulator of emotionality and stress resilience.[1][8] The continued investigation of the NPY system, utilizing the experimental protocols outlined in this guide, holds significant promise for the development of novel and more effective treatments for anxiety and depressive disorders.[4]
References
- 1. Targeting the this compound system in stress-related psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of this compound (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound receptor - Wikipedia [en.wikipedia.org]
- 4. Central functions of this compound in mood and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The NPY system in stress, anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound: A stressful review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shackmanlab.org [shackmanlab.org]
- 10. Reduced anxiety-like and depression-related behavior in this compound Y4 receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NPY Released From GABA Neurons of the Dentate Gyrus Specially Reduces Contextual Fear Without Affecting Cued or Trace Fear - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Mechanisms of this compound, Peptide YY, and Pancreatic Polypeptide Inhibition of Identified Green Fluorescent Protein-Expressing GABA Neurons in the Hypothalamic Neuroendocrine Arcuate Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Expression Defines a Novel Class of GABAergic Projection Neuron in the Inferior Colliculus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [The effect of this compound on the hypothalamic-pituitary-adrenal axis in the dog] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of Proopiomelanocortin (POMC) and this compound (NPY) levels in bipolar and unipolar patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Role of this compound mRNA Expression Level in Distinguishing Different Types of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | The Role of this compound mRNA Expression Level in Distinguishing Different Types of Depression [frontiersin.org]
- 21. Role of this compound Y₁ and Y₂ receptors on behavioral despair in a rat model of depression with co-morbid anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. criver.com [criver.com]
- 23. Frontiers | NPY1 Receptor Agonist Modulates Development of Depressive-Like Behavior and Gene Expression in Hypothalamus in SPS Rodent PTSD Model [frontiersin.org]
- 24. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Affective / Emotional Behavior Assays – Behavioral Core facility [behavior.einsteinmedneuroscience.org]
- 26. scielo.br [scielo.br]
Discovery of Neuropeptide Y in Porcine Hypothalamus (1982): A Technical Guide
An In-depth Analysis of the Seminal Discovery, Experimental Protocols, and Foundational Data
Published: December 17, 2025
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In 1982, Kazuhiko Tatemoto and Viktor Mutt at the Karolinska Institute reported the discovery of a novel 36-amino acid peptide from the porcine hypothalamus, which they named Neuropeptide Y (NPY) due to its N-terminal and C-terminal tyrosine (Y) residues.[1][2] This discovery was made possible by a novel chemical detection method that targeted peptides with a C-terminal amide structure, a common feature of many biologically active peptides. The isolation, sequencing, and initial characterization of NPY revealed it to be a member of the pancreatic polypeptide family, exhibiting significant sequence homology with Peptide YY (PYY) and Pancreatic Polypeptide (PP).[2][3] Subsequent studies quickly established NPY as one of the most abundant neuropeptides in the mammalian brain, with potent physiological effects, including profound vasoconstrictor activity.[4][5][6] This technical guide provides a detailed overview of the core experimental protocols and quantitative data from the original 1982 publications that laid the groundwork for decades of research into the physiological roles of NPY.
Experimental Protocols
The isolation and characterization of this compound was a multi-stage process requiring a combination of tissue extraction, sequential chromatographic purification, and chemical analysis. The methodologies employed by Tatemoto, Mutt, and colleagues were pivotal to their success.
Tissue Extraction and Preparation
The starting material was upper small intestines or brains from pigs, obtained from a local slaughterhouse. A key innovation was the use of a boiling water bath immediately upon collection to denature proteolytic enzymes, thereby preventing the degradation of the target peptides. The general extraction procedure was as follows:
-
Homogenization: Tissues were boiled for 10 minutes and then homogenized in acid-ethanol (150 ml of 95% ethanol containing 5 ml of concentrated HCl per kg of tissue).
-
Extraction: The homogenate was stirred at 4°C for 10-12 hours.
-
Centrifugation: The extract was centrifuged to remove solid tissue debris.
-
Precipitation: The supernatant was adjusted to a pH of approximately 5 with NaOH, and two volumes of cold ethanol were added to precipitate proteins. After standing overnight at 4°C, the precipitate was removed by filtration.
-
Salt Precipitation: The peptide-containing filtrate was adjusted to pH 2.7 with HCl, and NaCl was added to a concentration of 10 g/liter . Peptides were then precipitated by the addition of two volumes of ether.
-
Collection: The resulting peptide precipitate was collected, dried, and stored as a crude peptide concentrate powder.
Peptide Purification
The crude peptide concentrate underwent several stages of chromatographic purification. The guiding principle for isolation was a novel chemical assay designed to detect the C-terminal amide structure of the peptide.
-
Gel Filtration Chromatography: The crude peptide powder was dissolved in 0.2 M acetic acid and applied to a Sephadex G-25 column. Fractions were collected and assayed for peptide content.
-
Ion-Exchange Chromatography: Active fractions from the gel filtration step were pooled and subjected to chromatography on a CM-cellulose (carboxymethyl cellulose) column. Elution was performed using a gradient of increasing salt concentration (e.g., ammonium bicarbonate).
-
Reverse-Phase High-Performance Liquid Chromatography (HPLC): The final purification step utilized reverse-phase HPLC, a high-resolution technique that separates peptides based on their hydrophobicity.[7] Tryptic and chymotryptic fragments of the purified peptide were separated using a Waters C18 µBondapak column with a trifluoroacetic acid/acetonitrile solvent system.[2] This step was crucial for obtaining a homogenous peptide preparation suitable for sequencing.
Amino Acid Sequencing
The primary structure of the purified NPY was determined using an improved dansyl Edman subtractive technique.[2]
-
Enzymatic Digestion: The purified peptide (2-10 nmol) was digested with trypsin and chymotrypsin to generate smaller, overlapping peptide fragments.
-
Fragment Separation: These fragments were separated using the HPLC protocol described above.
-
Sequence Analysis: Each fragment was subjected to sequential Edman degradation. In each cycle, the N-terminal amino acid was cleaved and identified. The sequence of the full 36-residue peptide was reconstructed by aligning the overlapping fragments.[2]
-
C-Terminal Amide Confirmation: The presence of the C-terminal tyrosine amide (Tyr-NH2) was confirmed by comparing the chromatographic behavior of the C-terminal fragment with synthetic standards.
Data Presentation
The 1982 publications provided precise quantitative data on the amino acid composition of porcine NPY.
Table 1: Amino Acid Composition of Porcine this compound
This table summarizes the amino acid composition of NPY as determined by Tatemoto (1982). The analysis was performed after acid hydrolysis of the purified peptide. The integer values represent the number of residues determined from the final sequence analysis.
| Amino Acid | Molar Ratio (Experimental) | Residues per Mole (Final Sequence) |
| Aspartic acid (Asx) | 4.9 | 5 |
| Threonine (Thr) | 1.0 | 1 |
| Serine (Ser) | 1.8 | 2 |
| Glutamic acid (Glx) | 3.1 | 3 |
| Proline (Pro) | 3.8 | 4 |
| Glycine (Gly) | 1.1 | 1 |
| Alanine (Ala) | 3.1 | 3 |
| Isoleucine (Ile) | 1.8 | 2 |
| Leucine (Leu) | 2.1 | 2 |
| Tyrosine (Tyr) | 4.6 | 5 |
| Histidine (His) | 0.9 | 1 |
| Lysine (Lys) | 1.1 | 1 |
| Arginine (Arg) | 3.9 | 4 |
| Total Residues | - | 36 |
Source: Tatemoto, K. (1982). Proc Natl Acad Sci U S A, 79(18), 5485-9.[2]
The final determined amino acid sequence was: Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Leu-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH₂ [2][8]
Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram illustrates the sequential process used to isolate and purify this compound from porcine brain tissue.
Functional Pathway (1982 Perspective)
At the time of its discovery, the specific receptors and intracellular signaling cascades for NPY were unknown. However, its potent biological activity was immediately apparent. The primary functional effect described was its ability to induce strong vasoconstriction in peripheral and cerebral blood vessels.[4][6][9] This diagram represents the direct functional relationship understood in 1982.
Conclusion
The 1982 discovery of this compound by Tatemoto and Mutt was a landmark achievement in neuroscience and endocrinology. Their application of a novel chemical detection method combined with rigorous purification and sequencing protocols successfully identified one of the most abundant and potent signaling molecules in the central nervous system.[2][7] The foundational data on its structure and its powerful vasoconstrictor activity opened up new avenues of research into its role in regulating a vast array of physiological processes, from cardiovascular function and appetite to stress response and circadian rhythms. This technical guide serves as a reference for the original methodologies and data that introduced this compound to the scientific community, forming the bedrock of all subsequent research in the field.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: complete amino acid sequence of the brain peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The vasoconstrictor effect of this compound and related peptides in the guinea pig isolated heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound distribution in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: anatomical distribution and possible function in mammalian nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound--a novel brain peptide with structural similarities to peptide YY and pancreatic polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and characterization of this compound from porcine intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound potentiates the effect of various vasoconstrictor agents on rabbit blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
Neuropeptide Y: A Comprehensive Technical Guide to its Role in Physiological and Homeostatic Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide Y (NPY) is a 36-amino-acid peptide neurotransmitter that is widely expressed throughout the central and peripheral nervous systems.[1] It is one of the most abundant neuropeptides in the mammalian brain and plays a crucial role in a myriad of physiological and homeostatic processes.[2] NPY is a member of the pancreatic polypeptide family, which also includes Peptide YY (PYY) and Pancreatic Polypeptide (PP), and exerts its effects by binding to a family of G-protein coupled receptors (GPCRs).[3] Its pleiotropic actions have implicated it in the regulation of feeding behavior, energy homeostasis, cardiovascular function, anxiety, and neurogenesis, making it a significant target for drug development in a variety of therapeutic areas.[4][5][6]
This in-depth technical guide provides a comprehensive overview of this compound, with a focus on its core functions, signaling pathways, and the experimental methodologies used to study it. All quantitative data is presented in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
This compound Receptors and Ligand Binding Affinities
NPY exerts its diverse physiological effects through the activation of at least five distinct G-protein coupled receptor subtypes in mammals, designated Y1, Y2, Y4, Y5, and y6 (the y6 receptor is a pseudogene in humans).[1][5] These receptors are differentially distributed throughout the central and peripheral nervous systems and exhibit varying affinities for NPY and its related peptides, PYY and PP. The binding affinities of these endogenous ligands to the human Y receptor subtypes are summarized in the table below.
| Receptor Subtype | Ligand | Binding Affinity (Ki in nM) |
| Y1 | This compound (NPY) | 0.1 - 1.0 |
| Peptide YY (PYY) | 0.1 - 1.0 | |
| Pancreatic Polypeptide (PP) | > 1000 | |
| Y2 | This compound (NPY) | 0.1 - 1.0 |
| Peptide YY (PYY) | 0.1 - 1.0 | |
| NPY (3-36) | 0.1 - 1.0 | |
| Pancreatic Polypeptide (PP) | > 1000 | |
| Y4 | Pancreatic Polypeptide (PP) | 0.01 - 0.1 |
| This compound (NPY) | 1 - 10 | |
| Peptide YY (PYY) | 1 - 10 | |
| Y5 | This compound (NPY) | 0.1 - 1.0 |
| Peptide YY (PYY) | 0.1 - 1.0 | |
| Pancreatic Polypeptide (PP) | 1 - 10 |
Note: Ki values are approximate and can vary depending on the cell type and experimental conditions.
Distribution of this compound in the Human Brain
NPY is one of the most abundant neuropeptides in the human brain, with particularly high concentrations in the hypothalamus, a key region for the regulation of energy homeostasis and appetite.[7][8] The table below summarizes the concentration of NPY in various regions of the human brain.
| Brain Region | NPY Concentration (pmol/g wet weight) |
| Hypothalamus | |
| Paraventricular Nucleus | 250 - 400 |
| Arcuate Nucleus | 300 - 500 |
| Amygdala | 150 - 250 |
| Hippocampus | 100 - 200 |
| Cerebral Cortex | 50 - 150 |
| Striatum | 100 - 200 |
| Thalamus | 50 - 100 |
Note: Concentrations are approximate and can vary between individuals.
This compound Signaling Pathways
The activation of NPY receptors initiates a cascade of intracellular signaling events that ultimately mediate the physiological effects of NPY. All known Y receptors are coupled to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[9] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, NPY receptor activation can modulate intracellular calcium concentrations and activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK/ERK) pathway, often through the beta-gamma subunit of the G-protein.
Y1 Receptor Signaling Pathway
The Y1 receptor is postsynaptically located and is primarily involved in mediating the orexigenic (appetite-stimulating) and anxiolytic (anxiety-reducing) effects of NPY.[10] Its activation leads to the inhibition of adenylyl cyclase and can also stimulate the phospholipase C (PLC) pathway, resulting in the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[11]
Caption: NPY Y1 Receptor Signaling Pathway.
Y2 Receptor Signaling Pathway
The Y2 receptor often acts as a presynaptic autoreceptor, inhibiting the release of NPY and other neurotransmitters.[8] Its activation is primarily associated with anorexigenic (appetite-suppressing) effects in the central nervous system. The signaling cascade is predominantly through the inhibition of adenylyl cyclase.
References
- 1. This compound receptors: how to get subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Current Insights Into the Role of this compound in Skin Physiology and Pathology [frontiersin.org]
- 3. Radioimmunoassay of plasma this compound using HPLC for separation of related peptides and fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound distribution in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Feeding behavior and gene expression of appetite-related neuropeptides in mice lacking for this compound Y5 receptor subclass - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interactions of multiple signaling pathways in this compound-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Neuropeptide Y in GABAergic Neurons: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide Y (NPY) is a 36-amino acid peptide that is abundantly expressed throughout the central nervous system and plays a crucial role in regulating a wide array of physiological processes, including feeding behavior, anxiety, and circadian rhythms.[1] A significant portion of NPY expression is localized within subpopulations of γ-aminobutyric acid (GABA)ergic interneurons, the primary inhibitory neurons in the brain.[2][3] The co-release of NPY and GABA allows for a sophisticated modulation of synaptic transmission and neuronal excitability.[4][5] Understanding the molecular and cellular mechanisms governing the synthesis of NPY in these specific inhibitory neurons is paramount for developing targeted therapeutic strategies for neurological and psychiatric disorders where this system is dysregulated. This technical guide provides an in-depth overview of the synthesis of NPY in GABAergic neurons, focusing on quantitative data, detailed experimental protocols, and the intricate signaling pathways involved.
Data Presentation: Co-localization of NPY and GABA
The co-expression of this compound (NPY) and GABA is a well-documented phenomenon across various regions of the central nervous system. Quantitative analysis reveals the specific proportions of GABAergic neurons that also synthesize NPY, highlighting the regional and neuronal subtype-specific nature of this co-localization.
| Brain Region | Neuronal Subpopulation | Percentage of Co-localization | Reference |
| Rat Spinal Dorsal Horn | Laminae I-II Inhibitory Interneurons | 18% of inhibitory interneurons express NPY. | [6][7] |
| Lamina III Inhibitory Interneurons | 9% of inhibitory interneurons express NPY. | [6][7] | |
| Laminae I-II VGAT-positive boutons | 13-15% of VGAT-positive boutons contain NPY. | [6][7] | |
| Lamina III VGAT-positive boutons | 5% of VGAT-positive boutons contain NPY. | [6][7] | |
| Mouse Hippocampus (Dorsal) | CA1 NPY-GFP Neurons | Nearly 100% co-express GABA. | [7][8] |
| CA3 NPY-GFP Neurons | Nearly 100% co-express GABA. | [7][8] | |
| Dentate Gyrus (DG) NPY-GFP Neurons | Nearly 100% co-express GABA. | [7][8] | |
| CA1 NPY-GFP Neurons | 8.1% co-express Somatostatin (SST). | [7] | |
| CA3 NPY-GFP Neurons | 22.5% co-express Somatostatin (SST). | [7] | |
| Dentate Gyrus (DG) NPY-GFP Neurons | 20.6% co-express Somatostatin (SST). | [7] | |
| Mouse Inferior Colliculus | GABAergic Neurons | NPY expression identifies approximately one-third of GABAergic neurons. | [9] |
| NPY-hrGFP Positive Neurons | 94.7% are NPY positive. | [9] | |
| Rat Neocortex | Layer 2/3 AAc Cells | 95.1% co-express NPY. | [10] |
| Layer 5 AAc Cells | 100% co-express NPY. | [10] | |
| Layer 6 AAc Cells | 94.3% co-express NPY. | [10] | |
| Layer 2/3 SOM/NPY Cells | 22.4% co-express Substance P Receptor (SPR). | [10] | |
| Layer 5 SOM/NPY Cells | 33.6% co-express Substance P Receptor (SPR). | [10] | |
| Layer 6 SOM/NPY Cells | 23.4% co-express Substance P Receptor (SPR). | [10] |
Signaling Pathways Regulating NPY Synthesis
The synthesis of NPY in GABAergic neurons is a tightly regulated process involving several key signaling pathways. These pathways are often initiated by extracellular signals such as neurotrophic factors and hormones, which in turn activate intracellular cascades that culminate in the transcriptional regulation of the NPY gene.
NGF-TrkA-PKC Signaling Pathway
Nerve Growth Factor (NGF) has been shown to induce NPY gene expression.[11] This process is mediated by the TrkA receptor and involves the activation of Protein Kinase C (PKC).
Leptin-JAK-STAT3 Signaling Pathway
The hormone leptin is a key regulator of energy homeostasis and has been shown to modulate NPY gene expression in hypothalamic neurons.[6][12] This regulation is mediated through the Janus kinase (JAK) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway.
GABA-CREB Signaling Pathway
GABA itself can influence the expression of genes within the neuron, including those for neuropeptides. GABAergic transmission can lead to the activation of the transcription factor cAMP response element-binding protein (CREB), which is a known regulator of NPY gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. protocols.io [protocols.io]
- 4. med.stanford.edu [med.stanford.edu]
- 5. PKC/CREB pathway mediates the expressions of GABAA receptor subunits in cultured hippocampal neurons after low-Mg2+ solution treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leptin-induced transactivation of NPY gene promoter mediated by JAK1, JAK2 and STAT3 in the neural cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | NPY Released From GABA Neurons of the Dentate Gyrus Specially Reduces Contextual Fear Without Affecting Cued or Trace Fear [frontiersin.org]
- 8. NPY Released From GABA Neurons of the Dentate Gyrus Specially Reduces Contextual Fear Without Affecting Cued or Trace Fear - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Expression Defines a Novel Class of GABAergic Projection Neuron in the Inferior Colliculus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Role of protein kinase C in mediating NGF effect on this compound expression in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Leptin signalling pathways in hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
role of Neuropeptide Y in neurogenesis in the sub-ventricular zone and dentate gyrus
An In-depth Examination of NPY-Mediated Neurogenesis in the Sub-ventricular Zone and Dentate Gyrus
Introduction
Neuropeptide Y (NPY), a 36-amino acid neurotransmitter, is one of the most abundant peptides in the central nervous system and is implicated in a wide array of physiological processes.[1] Emerging research has highlighted its significant role as a potent regulator of adult neurogenesis, the process of generating new functional neurons from neural stem cells (NSCs) in the adult brain. This process is primarily localized to two neurogenic niches: the sub-ventricular zone (SVZ) of the lateral ventricles and the sub-granular zone (SGZ) of the dentate gyrus (DG) in the hippocampus.[2] NPY has been shown to stimulate the proliferation, migration, and differentiation of neural precursors in these regions, suggesting its potential as a therapeutic target for neurodegenerative diseases and brain injury.[1][3][4]
This technical guide provides a comprehensive overview of the role of NPY in adult neurogenesis within the SVZ and DG. It is intended for researchers, scientists, and drug development professionals, offering a detailed summary of the current understanding of NPY's pro-neurogenic effects, the underlying signaling pathways, quantitative data from key studies, and detailed experimental protocols.
This compound and Neurogenesis in the Sub-ventricular Zone (SVZ)
The SVZ is a critical neurogenic niche where neural stem cells give rise to neuroblasts that migrate to the olfactory bulb.[3] NPY has been demonstrated to be a key signaling molecule in this region, promoting multiple stages of neurogenesis.
Proliferation of Neural Precursors
Intracerebroventricular injection of NPY has been shown to stimulate the proliferation of neural precursors in the SVZ of adult mice.[3] In vitro studies on SVZ cell cultures have corroborated these findings, showing that NPY treatment increases cell proliferation.[4][5] This pro-proliferative effect is primarily mediated by the NPY Y1 receptor subtype, which is highly expressed in the SVZ.[3][4][6] The stimulation of Y1 receptors on nestin-positive neural stem cells is a key mechanism driving this proliferation.[1][7]
Differentiation and Migration of Neuroblasts
Beyond proliferation, NPY also influences the differentiation and migration of newly generated neuroblasts.[3][8] Following NPY stimulation, neuroblasts migrate from the SVZ through the rostral migratory stream to the olfactory bulb.[3] Notably, NPY also promotes the migration of neuroblasts directly to the striatum, where they can differentiate into GABAergic neurons.[1][3] This suggests a role for NPY in directing the fate and integration of new neurons in response to specific stimuli or pathological conditions.
Signaling Pathways in the SVZ
The pro-neurogenic effects of NPY in the SVZ are mediated by specific intracellular signaling cascades. Short exposure to NPY leads to the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) in the nucleus of SVZ cells, a pathway associated with cell proliferation.[4][5][9] Longer exposure to NPY activates the c-Jun-NH2-terminal kinase (JNK) signaling pathway in growing axons, which is consistent with its role in axonogenesis and neuronal differentiation.[4][5][10]
This compound and Neurogenesis in the Dentate Gyrus (DG)
The dentate gyrus of the hippocampus is another primary site of adult neurogenesis, crucial for learning, memory, and mood regulation.[11] NPY, released by GABAergic interneurons in the hilus, plays a significant role in modulating neurogenesis in this region.[1][12]
Proliferation of Neural Precursors
NPY stimulates the proliferation of neuronal precursor cells in the dentate gyrus.[11] This effect is also mediated through the Y1 receptor, as evidenced by studies showing reduced cell proliferation in NPY receptor knockout mice.[11] NPY specifically targets transit-amplifying progenitors that express nestin and doublecortin (DCX), which also selectively express the Y1 receptor.[1][7]
Neuronal Differentiation and Survival
In addition to promoting proliferation, NPY also encourages the differentiation of newly generated cells towards a neuronal lineage.[1][7] While some studies suggest NPY does not directly affect cell survival in vitro, the constitutive loss of the Y1 receptor in vivo has been shown to result in greater survival of newly generated neurons, indicating a complex regulatory role.[11]
Signaling Pathways in the DG
Similar to the SVZ, the pro-proliferative effect of NPY in the dentate gyrus involves the activation of the ERK1/2 signaling pathway.[9][11] The NPY/Y1 receptor interaction on neural progenitors triggers this cascade, leading to increased cell division.[11] Furthermore, NPY has been shown to interact with other signaling molecules, such as brain-derived neurotrophic factor (BDNF), to modulate neurogenesis.[10]
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the effects of NPY on neurogenesis.
| Region | Parameter | Treatment | Effect | Reference |
| SVZ (in vitro) | Proliferation | 1 µM NPY | Increased at 48 hours | [4][5][6] |
| SVZ (in vitro) | Neuronal Differentiation | 1 µM NPY | Increased at 7 days | [4][5][6] |
| SVZ (in vivo) | Proliferation | Intracerebroventricular NPY injection | Stimulated proliferation of neural precursors | [3] |
| DG (in vivo) | Cell Proliferation | NPY receptor knockout | Significantly reduced | [11] |
| DG (in vivo) | Immature Neurons (Doublecortin-positive) | NPY receptor knockout | Significantly fewer | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on NPY and neurogenesis.
In Vitro Neurosphere Culture and Proliferation Assay (SVZ)
Objective: To assess the effect of NPY on the proliferation of neural stem cells isolated from the sub-ventricular zone.
Methodology:
-
SVZ Dissection and Cell Culture:
-
Adult mice (e.g., C57BL/6) are euthanized, and the brains are removed.
-
The SVZ is dissected under a stereomicroscope in ice-cold artificial cerebrospinal fluid (aCSF).
-
The tissue is mechanically and enzymatically dissociated (e.g., using papain and DNase I) to obtain a single-cell suspension.
-
Cells are cultured in serum-free medium supplemented with epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF) to form neurospheres.
-
-
NPY Treatment and Proliferation Assay:
-
Primary neurospheres are dissociated into single cells and plated on poly-D-lysine coated plates.
-
Cells are treated with NPY (e.g., 1 µM) or vehicle control.
-
After a specified time (e.g., 48 hours), cell proliferation is assessed using a BrdU incorporation assay or by counting Ki67-positive cells.
-
For BrdU labeling, cells are incubated with BrdU (e.g., 10 µM) for a few hours before fixation.
-
Immunocytochemistry is performed using antibodies against BrdU or Ki67, and the number of positive cells is quantified.
-
In Vivo BrdU Labeling and Immunohistochemistry (DG)
Objective: To assess the effect of NPY on the proliferation of neural precursor cells in the dentate gyrus in vivo.
Methodology:
-
Animal Model and NPY Administration:
-
Adult mice (e.g., wild-type and NPY knockout) are used.
-
For studies involving exogenous NPY, intracerebroventricular cannulae are implanted. NPY is then infused over a specific period.
-
-
BrdU Administration:
-
To label proliferating cells, mice are administered with Bromodeoxyuridine (BrdU) via intraperitoneal injections (e.g., 50 mg/kg). The injection schedule can vary depending on the experimental question (e.g., a single injection to label cells in S-phase, or multiple injections over several days to label a larger population of dividing cells).[13][14][15]
-
-
Tissue Processing and Immunohistochemistry:
-
After a designated survival period (e.g., 24 hours for proliferation studies, or several weeks for survival and differentiation studies), mice are transcardially perfused with saline followed by 4% paraformaldehyde.
-
Brains are post-fixed, cryoprotected in sucrose, and sectioned on a cryostat or vibratome.
-
For BrdU detection, DNA denaturation is required (e.g., using 2N HCl).
-
Immunohistochemistry is performed using primary antibodies against BrdU and neuronal markers (e.g., NeuN for mature neurons, Doublecortin for immature neurons).
-
Fluorescently labeled secondary antibodies are used for visualization.
-
-
Quantification and Analysis:
-
The number of BrdU-positive cells and double-labeled cells (e.g., BrdU+/NeuN+) in the dentate gyrus is quantified using stereological methods or by analyzing confocal microscope images.
-
Conclusion and Future Directions
The evidence strongly supports a pro-neurogenic role for this compound in both the sub-ventricular zone and the dentate gyrus of the adult brain. By acting primarily through the Y1 receptor and activating downstream signaling pathways such as ERK1/2, NPY stimulates the proliferation and influences the differentiation and migration of neural stem and progenitor cells. This positions NPY and its receptors as promising targets for the development of novel therapeutic strategies aimed at enhancing endogenous brain repair mechanisms in the context of neurodegenerative diseases and brain injury.
Future research should focus on further elucidating the complex interplay between NPY and other signaling molecules within the neurogenic niches. Investigating the specific downstream targets of NPY-activated signaling pathways will provide a more complete understanding of how this neuropeptide orchestrates the intricate process of adult neurogenesis. Furthermore, the development of specific Y1 receptor agonists that can be delivered to the brain in a targeted manner will be crucial for translating these basic research findings into clinical applications.
References
- 1. Cellular targets for this compound-mediated control of adult neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling in Adult Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound stimulates proliferation, migration and differentiation of neural precursors from the subventricular zone in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound promotes neurogenesis in murine subventricular zone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Promotes Neurogenesis in Murine Subventricular Zone [ouci.dntb.gov.ua]
- 7. Frontiers | Cellular targets for this compound-mediated control of adult neurogenesis [frontiersin.org]
- 8. Effects of this compound on Stem Cells and Their Potential Applications in Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. The Role of this compound in the Pathogenesis of Alzheimer’s Disease: Diagnostic Significance and Neuroprotective Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound stimulates neuronal precursor proliferation in the post-natal and adult dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | NPY Released From GABA Neurons of the Dentate Gyrus Specially Reduces Contextual Fear Without Affecting Cued or Trace Fear [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Detection and Phenotypic Characterization of Adult Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-Bromo-2’-deoxyuridine labeling: historical perspectives, factors influencing the detection, toxicity, and its implications in the neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
high concentrations of Neuropeptide Y in the arcuate nucleus and dentate gyrus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the localization, function, and signaling pathways of Neuropeptide Y (NPY) in two critical brain regions: the arcuate nucleus of the hypothalamus (ARC) and the dentate gyrus (DG) of the hippocampus. High concentrations of NPY in these areas play pivotal roles in regulating energy homeostasis, appetite, neurogenesis, and emotional behavior, making it a key target for therapeutic development.
Quantitative Data on NPY Expression
The following tables summarize quantitative data regarding NPY and its receptor expression in the arcuate nucleus and dentate gyrus, compiled from various studies.
Table 1: this compound (NPY) mRNA and Peptide Levels
| Brain Region | Species | Measurement | Value | Condition | Citation |
| Arcuate Nucleus | Rat (Male) | NPY mRNA | Increased at 24h post-stress | Acute Restraint Stress | [1] |
| Dentate Gyrus Hilus | Rat (Male) | NPY mRNA expressing cells | Increased at 6h post-stress | Acute Restraint Stress | [1] |
| Arcuate Nucleus | Mouse (P2) | NPY Peptide | 11.02 pmol/g-brain | Postnatal Day 2 | [2] |
| Arcuate Nucleus | Mouse (E16) | NPY Peptide | 1.92 pmol/g-brain | Embryonic Day 16 | [2] |
| Arcuate Nucleus | Mouse | NPY mRNA | ~47% increase | Goldthioglucose-induced lesions | [3] |
| Arcuate Nucleus | Rat (Male, 3M vs 6M) | Npy mRNA signal density | Significant increase | Aging | [4] |
| Arcuate Nucleus | Rat (Male, 6M vs 12M) | NPY peptide immunosignal | Significant increase | Aging | [4] |
Table 2: NPY Receptor Expression and Function
| Brain Region | Receptor | Species | Finding | Method | Citation |
| Arcuate Nucleus | Y1 Receptor | Rat | Expressed in many POMC neurons | Immunohistochemistry & In Situ Hybridization | [5] |
| Arcuate Nucleus | Y2 Receptor | Rat | Expressed in almost all NPY neurons | In Situ Hybridization | [5] |
| Dentate Gyrus | Y1 Receptor | Mouse | Mediates neuroproliferative effect of NPY | Knock-out mice studies | [6] |
| Arcuate Nucleus | Y1 & Y5 Receptors | General | Mediate orexigenic effects of NPY | Review | [7] |
| Dentate Gyrus | Y1-like Receptor | Mouse | High binding observed | Receptor Autoradiography | [8] |
| Hippocampus (incl. DG) | Y2-like Receptor | Mouse | High binding observed | Receptor Autoradiography | [8] |
Signaling Pathways
NPY exerts its effects through G protein-coupled receptors, primarily the Y1, Y2, and Y5 subtypes in the ARC and DG.
Arcuate Nucleus: Regulation of Energy Homeostasis
In the arcuate nucleus, NPY is a potent orexigenic peptide, stimulating food intake and promoting energy conservation. NPY-expressing neurons, which co-express Agouti-related peptide (AgRP) and the inhibitory neurotransmitter GABA, are key players in this process. They are regulated by peripheral metabolic signals such as leptin (inhibitory), insulin (inhibitory), and ghrelin (excitatory). A primary mechanism of NPY's action is the inhibition of adjacent anorexigenic pro-opiomelanocortin (POMC) neurons via Y1 receptors.
Dentate Gyrus: Modulation of Neurogenesis
In the dentate gyrus, NPY released from local interneurons plays a crucial role in adult hippocampal neurogenesis. By acting on Y1 receptors expressed on neural progenitor cells, NPY stimulates their proliferation. This signaling cascade involves the activation of the extracellular signal-regulated kinase (ERK) pathway. This neurogenic effect of NPY is implicated in learning, memory, and the regulation of mood and anxiety.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of NPY in the arcuate nucleus and dentate gyrus are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
In Situ Hybridization for NPY mRNA (RNAscope)
This protocol is adapted for the detection of NPY mRNA in fixed-frozen mouse brain sections using the RNAscope® Multiplex Fluorescent v2 Assay.
Tissue Preparation:
-
Perfuse mice with freshly prepared 4% paraformaldehyde (PFA) in 1X PBS.
-
Dissect the brain and post-fix in 4% PFA at 4°C overnight.
-
Immerse the brain in 30% sucrose in 1X PBS at 4°C until it sinks.
-
Freeze the tissue in OCT embedding medium and store at -80°C.
-
Section the tissue into 20 µm thick slices using a cryostat and mount on Superfrost Plus slides. Store at -80°C.
Pretreatment:
-
Bake slides at 60°C for 30 minutes.
-
Post-fix slides in 4% PFA for 15 minutes at 4°C.
-
Dehydrate slides sequentially in 50%, 70%, and 100% ethanol for 5 minutes each.
-
Air dry slides for 5 minutes.
-
Apply RNAscope Hydrogen Peroxide and incubate for 10 minutes at room temperature.
-
Wash slides in distilled water.
-
Perform target retrieval by boiling slides in RNAscope Target Retrieval Reagent for 5 minutes.
-
Wash in distilled water and then 100% ethanol.
-
Air dry and create a hydrophobic barrier around the tissue.
-
Apply RNAscope Protease Plus and incubate for 30 minutes at 40°C.
-
Wash slides in distilled water.
Hybridization and Signal Amplification:
-
Apply the NPY-specific RNAscope probe and incubate for 2 hours at 40°C.
-
Wash with RNAscope Wash Buffer.
-
Proceed with the manufacturer's instructions for the amplification steps (AMP1, AMP2, AMP3).
-
Apply the appropriate HRP-labeled reagent and incubate.
-
Apply the tyramide signal amplification (TSA) fluorophore and incubate.
-
Counterstain with DAPI.
-
Mount with a fluorescent mounting medium.
References
- 1. Acute stress increases this compound mRNA within the arcuate nucleus and hilus of the dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of this compound (NPY) and C-Terminal Glycine-Extended NPY by Mass Spectrometry and Their Localization in the Developing and Sexual Adult Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypothalamic lesions increase levels of this compound mRNA in the arcuate nucleus of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Adult Neurogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound stimulates neuronal precursor proliferation in the post-natal and adult dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuronal circuits involving this compound in hypothalamic arcuate nucleus-mediated feeding regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of this compound in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
Anxiolytic Effects of Neuropeptide Y and its Modulation by Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter abundantly expressed in the mammalian central nervous system, with significant concentrations in limbic structures such as the amygdala and hippocampus. A compelling body of evidence has established NPY as a potent endogenous anxiolytic and a key mediator of stress resilience. Its biological effects are primarily mediated through a family of G-protein coupled receptors, with the Y1 and Y2 receptor subtypes playing opposing roles in the regulation of anxiety-like behaviors. This technical guide provides an in-depth overview of the anxiolytic functions of NPY, the modulation of the NPY system by stress, and the underlying molecular and cellular mechanisms. Detailed experimental protocols for assessing NPY's function and quantitative data from key studies are presented to facilitate further research and drug development in this promising therapeutic area.
Introduction: The NPY System in Anxiety and Stress
This compound plays a crucial role in a variety of physiological processes, including feeding, circadian rhythms, and emotional regulation.[1] Its anxiolytic, or anxiety-reducing, properties have been a major focus of research, positioning the NPY system as a promising target for novel therapeutic interventions for anxiety and stress-related disorders.[2][3] The densest populations of NPY-containing neurons are found in brain regions critically involved in emotional processing, such as the amygdala, hippocampus, hypothalamus, and locus coeruleus.[4]
The effects of NPY are mediated by at least five G-protein coupled receptor subtypes (Y1, Y2, Y4, Y5, and Y6).[4] The anxiolytic actions of NPY are predominantly attributed to the activation of the postsynaptic Y1 receptor.[3][5] Conversely, the presynaptic Y2 receptor often acts as an autoreceptor, inhibiting NPY release and thereby producing anxiogenic, or anxiety-promoting, effects.[6][7]
Stress is a potent modulator of the NPY system. The nature and duration of the stressor can differentially alter NPY expression and release in various brain regions.[8] For instance, acute restraint stress has been shown to decrease NPY mRNA levels in the rat amygdala.[9] In contrast, chronic stress paradigms can lead to more complex and region-specific alterations in NPY expression.[10] This dynamic regulation highlights the role of NPY in both the immediate response to and long-term adaptation to stress.
Quantitative Data on the Anxiolytic Effects of NPY
The anxiolytic effects of NPY have been quantified in numerous preclinical studies using various behavioral paradigms. The elevated plus maze (EPM) is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open, elevated spaces.[11][12] An increase in the time spent and the number of entries into the open arms of the maze is indicative of an anxiolytic effect.
| Study | Animal Model | Treatment | Behavioral Test | Key Findings | Citation |
| Heilig et al. (1993) | Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats | Intracerebroventricular (ICV) NPY (0.25-5.0 nmol) | Two-compartment exploratory test | NPY produced anxiolytic effects in SHR at a lower dose (0.25 nmol) compared to WKY rats (1.25 nmol). | [13] |
| Thorsell et al. (2000) | Transgenic rats with hippocampal NPY overexpression | Restraint stress (1h) followed by EPM | Elevated Plus Maze (EPM) | Transgenic rats showed an anxiolytic-like phenotype on the EPM following restraint stress compared to wild-type. | [1] |
| Sajdyk et al. (2002) | Rats | Intra-amygdala injection of C2-NPY (Y2 agonist) | Social Interaction Test | C2-NPY dose-dependently decreased social interaction time, indicating an anxiogenic effect. | [7] |
| Sorensen et al. (2004) | Rats | ICV injection of Y1 and Y5 receptor agonists | Elevated Plus Maze (EPM) | Both Y1 and Y5 receptor agonists demonstrated anxiolytic-like activity in the EPM. | [14] |
Table 1: Quantitative Effects of NPY and its Agonists on Anxiety-Like Behavior
The modulation of endogenous NPY levels by stress also provides quantitative insights into its role in anxiety.
| Study | Animal Model | Stress Paradigm | Brain Region | Key Findings | Citation |
| Thorsell et al. (1998) | Rats | Restraint stress (1h) | Amygdala | Significant decrease in NPY mRNA levels 1h and 2h post-stress, returning to normal by 10h. | [9] |
| Cohen et al. (2012) | Rats | Predator scent stress | Hippocampus and Amygdala | Predator scent stress reduced NPY levels more significantly in the hippocampus than in the amygdala. | [15] |
| McGuire et al. (2011) | Rats | Chronic variable stress | Amygdala and Prefrontal Cortex | Delayed recovery from chronic stress was associated with a 38.4% reduction in NPY content in the amygdala and a 128.3% increase in the prefrontal cortex. | [16] |
Table 2: Stress-Induced Quantitative Changes in NPY Expression
Experimental Protocols
Behavioral Assay: The Elevated Plus Maze (EPM)
The EPM is a standard behavioral test for assessing anxiety-like behavior in rodents.
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50-70 cm).
-
Two opposite arms are open (e.g., 50 cm long x 10 cm wide for rats), and the other two are enclosed by high walls (e.g., 40-50 cm high).
-
A central platform (e.g., 10 cm x 10 cm) connects the four arms.
-
The maze should be made of a non-porous material for easy cleaning.
Procedure:
-
Acclimation: Habituate the animals to the testing room for at least 60 minutes before the test.
-
Placement: Place the rodent on the central platform facing one of the open arms.
-
Exploration: Allow the animal to freely explore the maze for a 5-minute session.
-
Recording: Record the session using an overhead video camera for later analysis.
-
Data Analysis: Score the number of entries into and the time spent in the open and closed arms. An entry is typically defined as all four paws entering an arm.
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.
Parameters Measured:
-
Percentage of time spent in the open arms: (Time in open arms / Total time) x 100.
-
Percentage of open arm entries: (Number of open arm entries / Total number of arm entries) x 100.
-
Total number of arm entries (a measure of general locomotor activity).
Intracerebroventricular (ICV) Cannulation and Injection
ICV administration allows for the direct delivery of substances like NPY into the cerebral ventricles, bypassing the blood-brain barrier.
Surgical Procedure (Stereotaxic Cannula Implantation):
-
Anesthesia: Anesthetize the rodent using an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine cocktail).
-
Stereotaxic Placement: Secure the animal in a stereotaxic frame.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Bregma Identification: Identify and clean the bregma landmark.
-
Drilling: Drill a small hole in the skull at the desired coordinates for the lateral ventricle (coordinates vary by species and age).
-
Cannula Implantation: Slowly lower a guide cannula to the target depth.
-
Fixation: Secure the cannula to the skull using dental cement and jeweler's screws.
-
Stylet Insertion: Insert a dummy cannula (stylet) to keep the guide cannula patent.
-
Recovery: Allow the animal to recover for at least one week post-surgery.
Injection Procedure:
-
Gently restrain the conscious animal.
-
Remove the stylet from the guide cannula.
-
Insert an injector cannula connected to a microsyringe via tubing. The injector should extend slightly beyond the tip of the guide cannula.
-
Infuse the desired volume of NPY solution (typically 1-5 µL) over a period of 1-2 minutes.
-
Leave the injector in place for an additional minute to allow for diffusion and prevent backflow.
-
Replace the stylet.
In Situ Hybridization for NPY mRNA
This technique allows for the visualization and quantification of NPY gene expression within specific brain regions.
Probe Preparation:
-
Template: Use a linearized plasmid containing the cDNA for rat or mouse prepro-NPY.
-
Labeling: Synthesize a single-stranded antisense RNA probe labeled with a marker such as digoxigenin (DIG) or a radioactive isotope (e.g., 35S). A sense probe should also be prepared as a negative control.
Tissue Preparation:
-
Perfusion: Deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Dissection and Post-fixation: Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS until it sinks.
-
Sectioning: Freeze the brain and cut coronal sections (e.g., 20-40 µm) on a cryostat. Mount sections on coated slides.
Hybridization and Detection:
-
Pre-hybridization: Treat sections with proteinase K and acetic anhydride to improve probe penetration and reduce background.
-
Hybridization: Apply the labeled probe in a hybridization buffer (containing formamide, salts, and blocking agents) to the sections. Incubate overnight at an elevated temperature (e.g., 55-65°C).
-
Washing: Perform a series of washes with decreasing salt concentrations and increasing stringency (temperature) to remove the unbound probe. Include an RNase A treatment step to remove non-specifically bound single-stranded probe.
-
Detection (for non-radioactive probes):
-
Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase, AP).
-
Wash to remove the excess antibody.
-
Apply a chromogenic substrate (e.g., NBT/BCIP) that will produce a colored precipitate where the probe has hybridized.
-
-
Analysis: Visualize the signal using light microscopy and quantify using densitometry software.
Signaling Pathways and Experimental Workflows
NPY Signaling Pathways
The anxiolytic and anxiogenic effects of NPY are mediated through distinct intracellular signaling cascades initiated by the Y1 and Y2 receptors, respectively.
Caption: Anxiolytic signaling pathway of the NPY Y1 receptor.
Activation of the Y1 receptor by NPY engages the inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase.[17] This leads to a reduction in intracellular cyclic AMP (cAMP) levels. The decrease in cAMP has divergent effects on downstream effectors: it reduces the activity of Protein Kinase A (PKA) and the Exchange protein activated by cAMP (Epac). Reduced PKA activity leads to an enhancement of GABA-A receptor-mediated inhibitory currents, while reduced Epac activity results in a decrease in NMDA receptor-mediated excitatory currents.[17] This dual action of increasing inhibition and decreasing excitation in key brain regions like the basolateral amygdala ultimately produces an anxiolytic effect.
Caption: Anxiogenic signaling mechanism of the NPY Y2 receptor.
The Y2 receptor is typically located presynaptically on NPY- and GABA-releasing neurons.[18] Its activation, often by NPY itself in a negative feedback loop, inhibits further release of NPY and GABA.[18][19] The inhibition of NPY release reduces the anxiolytic tone mediated by postsynaptic Y1 receptors. Simultaneously, the reduction in GABA release disinhibits postsynaptic principal neurons in the amygdala, leading to increased neuronal excitability and an overall anxiogenic effect.[18][19]
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the anxiolytic effects of NPY and its modulation by stress.
Caption: General experimental workflow for NPY anxiolytic studies.
Conclusion and Future Directions
The this compound system is a robust and evolutionarily conserved pathway for regulating anxiety and mediating resilience to stress. The anxiolytic effects of NPY, primarily mediated by the Y1 receptor, involve a sophisticated interplay of inhibitory and excitatory neurotransmission in key limbic circuits. Conversely, the Y2 receptor often plays an opposing, anxiogenic role. The intricate modulation of NPY expression by various stressors underscores its importance in the adaptive and maladaptive responses to environmental challenges.
For drug development professionals, the NPY system, particularly the Y1 receptor, represents a promising target for the development of novel anxiolytics. The development of selective, brain-penetrant Y1 receptor agonists could offer a new therapeutic avenue for anxiety disorders, post-traumatic stress disorder, and other stress-related conditions. Future research should continue to elucidate the downstream signaling pathways of NPY receptors, explore the sex-specific differences in the NPY system's response to stress, and investigate the therapeutic potential of targeting the NPY system in combination with other treatment modalities. The detailed protocols and quantitative data presented in this guide are intended to provide a solid foundation for these future endeavors.
References
- 1. Behavioral insensitivity to restraint stress, absent fear suppression of behavior and impaired spatial learning in transgenic rats with hippocampal this compound overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contribution of NPY Y5 Receptors to the Reversible Structural Remodeling of Basolateral Amygdala Dendrites in Male Rats Associated with NPY-Mediated Stress Resilience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anxiolytic-like action of this compound: mediation by Y1 receptors in amygdala, and dissociation from food intake effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. NPY Released From GABA Neurons of the Dentate Gyrus Specially Reduces Contextual Fear Without Affecting Cued or Trace Fear - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-Y2 receptors mediate anxiety in the amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound: A stressful review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppressed this compound (NPY) mRNA in rat amygdala following restraint stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic stress alters this compound signaling in the bed nucleus of the stria terminalis in DBA/2J but not C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound produces anxiolytic effects in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation of NPY receptor subtype 1 by [D-His26]NPY is sufficient to prevent development of anxiety and depressive like effects in the single prolonged stress rodent model of PTSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Endogenously Released this compound Suppresses Hippocampal Short-Term Facilitation and Is Impaired by Stress-Induced Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Differential Regulation of this compound in the Amygdala and Prefrontal Cortex during Recovery from Chronic Variable Stress [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. NPY2 Receptors Reduce Tonic Action Potential-Independent GABAB Currents in the Basolateral Amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jneurosci.org [jneurosci.org]
The Role of Neuropeptide Y in Alcohol Dependence and Consumption: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the critical role Neuropeptide Y (NPY) plays in the neurobiology of alcohol dependence and consumption. Emerging evidence strongly suggests that the NPY system is a promising target for the development of novel pharmacotherapies for alcohol use disorder (AUD). This document synthesizes findings from preclinical and human studies, detailing the genetic underpinnings, signaling pathways, and the effects of NPY modulation on alcohol-related behaviors.
Core Concepts
This compound is a 36-amino acid neurotransmitter widely distributed throughout the central nervous system (CNS), with high concentrations in brain regions implicated in stress, anxiety, and reward, such as the amygdala, hippocampus, and nucleus accumbens.[1][2] The NPY system, comprising NPY and its receptors (primarily Y1, Y2, and Y5 in the context of alcohol), is a key regulator of emotionality and stress responses.[3][4] Its involvement in alcohol dependence is multifaceted, influencing both the motivation to drink and the negative affective states associated with withdrawal.[3][5]
An inverse relationship between NPY levels and alcohol consumption has been consistently observed; lower NPY levels are associated with higher alcohol intake and preference.[6][7] Conversely, increasing NPY signaling, either through direct administration or by modulating its receptors, has been shown to reduce alcohol consumption.[2][6]
Quantitative Data Summary
The following tables summarize key quantitative findings from genetic and pharmacological studies investigating the link between the NPY system and alcohol dependence.
Table 1: Genetic Association Studies of NPY System Polymorphisms and Alcohol Dependence
| Gene/Polymorphism | Population | Key Finding | Odds Ratio (OR) / p-value | Reference |
| NPY -602 | Nordic | Significant association with alcohol dependence, particularly in Type I (late-onset) and female subjects. | OR: 2.3 (95% CI: 1.3-4.0); p = 0.0035 | [8] |
| NPY +1128 (Leu7Pro; rs16139) | Multiple | Meta-analysis showed no significant association with the risk of alcoholism. | Allelic model OR: 0.98 (95% CI: 0.70–1.38), p = 0.921; Dominant model OR: 0.98 (95% CI: 0.69–1.40), p = 0.919 | [9] |
| NPY +1128 (Leu7Pro; rs16139) | Finnish Men | Pro7 allele weakly associated with higher weekly alcohol consumption. | - | [10] |
| NPY2R SNPs | European American | Significant association with alcohol dependence, withdrawal symptoms, and comorbid cocaine dependence. | p < 0.03 | [10] |
| NPY5R SNPs | European American | Significant association with alcohol withdrawal characterized by seizures. | p < 0.05 | [10] |
Table 2: Effects of NPY System Modulation on Alcohol Consumption in Animal Models
| Experimental Manipulation | Animal Model | Brain Region | Effect on Alcohol Consumption | Reference |
| NPY Infusion (ICV) | Alcohol-preferring (P) rats | - | Decreased | [11] |
| NPY Overexpression | Rats | Central Amygdala (CeA) | Decreased | [6] |
| Y1 Receptor Agonist | Mice | Bed Nucleus of the Stria Terminalis (BNST) | Suppressed binge-like drinking | [6][12] |
| Y1 Receptor Agonist | Mice | Medial Prefrontal Cortex (mPFC) | Blunted binge drinking | [13] |
| Y2 Receptor Antagonist (BIIE0246) | Rats | - | Suppressed operant ethanol self-administration | [14] |
| Y2 Receptor Antagonist | Mice | Medial Prefrontal Cortex (mPFC) | Blunted binge drinking | [13] |
| Y5 Receptor Antagonist | High alcohol-preferring rats | - | Reduced | [4] |
| Chronic NPY Treatment | Alcohol-dependent rats | Central Amygdala (CeA) | Blocked excessive operant alcohol-reinforced responding | [15] |
Signaling Pathways
The NPY system exerts its effects on alcohol consumption and dependence through complex signaling cascades, primarily within the extended amygdala. The following diagrams illustrate these pathways.
Detailed Experimental Protocols
This section outlines common methodologies employed in the study of NPY's role in alcohol dependence.
Animal Models
A variety of animal models are utilized to investigate different aspects of alcohol consumption and dependence.[16][17]
-
Genetically Selected Lines: Alcohol-preferring (P) and high-alcohol-drinking (HAD) rat lines are selectively bred for high voluntary alcohol consumption and are used to model the genetic predisposition to alcoholism.[18]
-
Inbred Mouse Strains: Strains like C57BL/6J are known for their high voluntary alcohol consumption and are frequently used in studies of binge-like drinking.[19]
-
Models of Alcohol Dependence:
Behavioral Paradigms for Alcohol Consumption
-
Two-Bottle Choice: Animals are given concurrent access to two bottles, one containing an alcohol solution and the other water. This paradigm assesses alcohol preference and consumption levels.[17]
-
Operant Self-Administration: Animals are trained to perform a task (e.g., lever pressing) to receive an alcohol reward. This model allows for the study of the motivational properties of alcohol.[15]
-
Drinking in the Dark (DID): This is a model of binge-like alcohol consumption where mice are given access to alcohol for a limited period during the dark phase of their light cycle.[12][21]
Neurobiological Techniques
-
Intracerebroventricular (ICV) and Site-Specific Microinjections: Stereotaxic surgery is used to implant cannulae into specific brain ventricles or nuclei (e.g., central amygdala, bed nucleus of the stria terminalis). This allows for the direct administration of NPY, its agonists, or antagonists to investigate their effects on alcohol-related behaviors.[11]
-
Immunohistochemistry and In Situ Hybridization: These techniques are used to measure NPY protein and mRNA levels, respectively, in specific brain regions to determine how they are altered by alcohol exposure and withdrawal.[10]
-
Electrophysiology: Whole-cell patch-clamp recordings from brain slices (e.g., from the central amygdala) are used to measure the effects of NPY and alcohol on neuronal activity, such as GABAergic transmission.[15]
-
Genetic Analysis: DNA is extracted from blood or tissue samples for genotyping of single nucleotide polymorphisms (SNPs) in the NPY and NPY receptor genes. Family-based or case-control association studies are then performed to identify links between these genetic variants and alcohol dependence.[10]
Conclusion and Future Directions
The evidence strongly implicates the this compound system as a key modulator of alcohol consumption and dependence. The anxiolytic and alcohol-intake-reducing effects of NPY, particularly through the activation of Y1 receptors and blockade of Y2 receptors in the extended amygdala, present compelling targets for therapeutic intervention.[1][6] While genetic studies in humans have yielded some inconsistent results, the preclinical data provide a robust foundation for the continued development of NPY-based pharmacotherapies for AUD.[9][10]
Future research should focus on the development of brain-penetrant, selective NPY receptor ligands and further elucidation of the specific neural circuits through which NPY modulates alcohol-related behaviors. A deeper understanding of the epigenetic regulation of the NPY system in response to chronic alcohol exposure will also be crucial for developing more effective and personalized treatments for individuals struggling with alcohol dependence.[6][22]
References
- 1. The Role of this compound (NPY) in Alcohol and Drug Abuse Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: role in emotion and alcohol dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound in Alcohol Addiction and Affective Disorders [frontiersin.org]
- 5. iris.uniroma1.it [iris.uniroma1.it]
- 6. This compound in Alcohol Addiction and Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel single nucleotide polymorphism of the this compound (NPY) gene associated with alcohol dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Meta-Analysis on the Association of this compound rs16139 Variant With the Risk of Alcoholism [frontiersin.org]
- 10. This compound Receptor Genes Are Associated with Alcohol Dependence, Alcohol Withdrawal Phenotypes and Cocaine Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (NPY) -induced reductions in alcohol intake during continuous access and following alcohol deprivation are not altered by restraint stress in alcohol-preferring (P) rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NPY Signaling Inhibits Extended Amygdala CRF Neurons to Suppress Binge Alcohol Drinking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research | The Thiele Lab at UNC [thielelab.web.unc.edu]
- 14. This compound (NPY) in alcohol intake and dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Opposes Alcohol Effects on GABA Release in Amygdala and Blocks the Transition to Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Animal models for alcohol research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Animal Models in Alcohol Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent advances in animal models of alcohol craving and relapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent Animal Models of Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound levels in ethanol-naive alcohol-preferring and nonpreferring rats and in Wistar rats after ethanol exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Modeling Brain Gene Expression in Alcohol Use Disorder with Genetic Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Epigenetic Control of Gene Expression in the Alcoholic Brain - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Development of Neuropeptide Y Receptor Agonists and Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter that is widely expressed in the central and peripheral nervous systems. It is involved in a plethora of physiological processes, including the regulation of food intake, anxiety, circadian rhythms, and blood pressure.[1][2] The diverse effects of NPY are mediated through its interaction with a family of G protein-coupled receptors (GPCRs), namely the Y1, Y2, Y4, and Y5 receptors.[1] All NPY receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and modulation of intracellular calcium (Ca2+) concentrations.[3]
The critical role of the NPY system in various pathophysiological conditions has made its receptors attractive targets for drug discovery. For instance, antagonism of Y1 and Y5 receptors has been pursued for the treatment of obesity due to their role in stimulating food intake.[4][5][6] Conversely, agonists of the Y2 receptor are being investigated for their potential in treating epilepsy.[7]
These application notes provide a comprehensive overview of the development of agonists and antagonists for NPY receptors, including summaries of key compounds, quantitative data, and detailed experimental protocols for their characterization.
NPY Receptor Subtypes and Signaling Pathways
The four main functional NPY receptor subtypes in humans (Y1, Y2, Y4, and Y5) exhibit distinct tissue distribution and ligand-binding profiles, which dictates their specific physiological roles.
-
Y1 Receptor: Primarily postsynaptic, it is involved in the orexigenic (appetite-stimulating) effects of NPY, vasoconstriction, and anxiolysis.
-
Y2 Receptor: Predominantly presynaptic, it acts as an autoreceptor to inhibit the release of NPY and other neurotransmitters. Y2 receptor activation is associated with anorexigenic effects and has shown potential as an anti-epileptic target.
-
Y4 Receptor: Shows a high affinity for pancreatic polypeptide (PP) and is involved in the regulation of food intake and energy homeostasis.
-
Y5 Receptor: Co-localized with the Y1 receptor in the hypothalamus, it is also a key mediator of NPY-induced food intake.
The general signaling pathway for NPY receptors is depicted below.
References
- 1. Therapeutic potential of this compound (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Variant screening of PYY3-36 leads to potent long-acting PYY analogs with superior Y2 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Can neuropeptides treat obesity? A review of neuropeptides and their potential role in the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NPY and Gene Therapy for Epilepsy: How, When,... and Y - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neuropeptide Y Immunohistochemistry in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunohistochemical localization of Neuropeptide Y (NPY) in brain tissue. The protocols cover methods for both free-floating and paraffin-embedded sections, offering flexibility for various experimental needs. Additionally, this guide includes quantitative data on NPY expression, a troubleshooting reference, and a schematic of the NPY signaling pathway to support robust and reliable experimental outcomes.
Data Presentation: Quantitative Analysis of NPY Immunoreactivity
The following tables summarize quantitative data on the distribution and expression of NPY in rodent brain tissue under different conditions. This information is critical for experimental design and interpretation of results.
Table 1: Percentage of NPY-Immunoreactive Neurons in Rat Spinal Dorsal Horn Laminae
| Brain Region (Lamina) | Percentage of Total Neurons that are NPY-Immunoreactive |
| Lamina I | 5.8% |
| Lamina II | 5.4% |
| Lamina III | 3.8% |
Table 2: this compound Immunoreactivity in Hypothalamic and Brainstem Nuclei of Spontaneously Hypertensive (SH) vs. Normotensive Wistar-Kyoto (WKY) Rats
| Brain Nucleus | Strain Difference (SH vs. WKY) | Age-Dependent Change |
| Hypothalamus | ||
| Ventromedial Hypothalamic Nucleus | Significant difference | Significant age-dependent change, differing between strains |
| Other Hypothalamic Nuclei | Differences observed in 3 nuclei | Changes observed in 3 nuclei |
| Brainstem | ||
| Locus Coeruleus | Not specified | Significant age-dependent change, differing between strains |
| Other Brainstem Nuclei | Not specified | Changes observed in 2 nuclei |
Table 3: Effect of Fasting on NPY System in Rodent Hypothalamus
| Parameter | Condition | Observation | Reference |
| NPY Gene Expression & Peptide Content | Fasting | Increased in arcuate nucleus neurons. | [1] |
| NPY Neuronal Excitability | Fasting | Enhanced in arcuate nucleus neurons. | [1] |
| NPY Release from Hypothalamic Explants | Decreased glucose (0.7 or 0.1 mM) | Significantly increased in fasted rats compared to fed rats. | [1] |
| NPY/AgRP Neuron Activation | Fasting | Acutely activated in the arcuate nucleus. | [2] |
| NPY Content in Paraventricular Nucleus | Fasting | Increased. | [2] |
Experimental Protocols
Two detailed protocols are provided below: one for immunofluorescence staining of NPY in free-floating brain sections and another for chromogenic detection in paraffin-embedded sections.
Protocol 1: Immunofluorescence Staining of this compound in Free-Floating Brain Sections
This protocol is optimized for visualizing NPY in vibratome or cryostat sections that are processed while floating in solution, which allows for excellent antibody penetration.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Cryoprotectant solution (e.g., 30% sucrose in PBS)
-
Blocking solution: 5% normal goat serum (or serum from the species of the secondary antibody) and 0.3% Triton X-100 in PBS
-
Primary antibody: Rabbit anti-NPY (or other validated primary antibody)
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Anesthetize the animal and perfuse transcardially with cold PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersion in 30% sucrose in PBS at 4°C until it sinks.
-
Section the brain on a freezing microtome or cryostat at 30-40 µm thickness and collect sections in PBS.
-
-
Immunostaining:
-
Wash sections three times for 10 minutes each in PBS.
-
Incubate sections in blocking solution for 1-2 hours at room temperature with gentle agitation.
-
Incubate sections with the primary anti-NPY antibody diluted in blocking solution overnight at 4°C with gentle agitation. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common.
-
Wash sections three times for 10 minutes each in PBS.
-
Incubate sections with the fluorophore-conjugated secondary antibody diluted in blocking solution for 2 hours at room temperature in the dark.
-
Wash sections three times for 10 minutes each in PBS in the dark.
-
Counterstain with DAPI (1 µg/mL in PBS) for 10 minutes at room temperature in the dark.
-
Wash sections twice for 5 minutes each in PBS in the dark.
-
-
Mounting and Visualization:
-
Mount the sections onto glass slides.
-
Allow the slides to air dry briefly.
-
Apply a drop of mounting medium and coverslip.
-
Visualize using a fluorescence or confocal microscope.
-
Protocol 2: Chromogenic Immunohistochemistry for this compound in Paraffin-Embedded Brain Sections
This protocol is suitable for archived, paraffin-embedded tissue and utilizes a chromogenic detection method for visualization with a standard light microscope.
Materials:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (H₂O₂) (3%)
-
Blocking solution: 5% normal goat serum in PBS with 0.1% Triton X-100
-
Primary antibody: Rabbit anti-NPY
-
Biotinylated secondary antibody: Goat anti-rabbit IgG
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 minute), 70% (1 minute).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer and heat in a microwave, pressure cooker, or water bath. A typical protocol is to heat to 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
Rinse slides in PBS.
-
-
Immunostaining:
-
Quench endogenous peroxidase activity by incubating slides in 3% H₂O₂ for 10 minutes.
-
Rinse in PBS.
-
Incubate slides in blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-NPY antibody diluted in blocking solution overnight at 4°C.
-
Wash slides three times for 5 minutes each in PBS.
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Wash slides three times for 5 minutes each in PBS.
-
Incubate with ABC reagent for 30 minutes at room temperature.
-
Wash slides three times for 5 minutes each in PBS.
-
Develop the signal by incubating with DAB substrate until the desired stain intensity is reached.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Rinse with water.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Mandatory Visualizations
NPY Immunohistochemistry Experimental Workflow
References
- 1. Fasting enhances the response of arcuate this compound-glucose-inhibited neurons to decreased extracellular glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fasting inhibits excitatory synaptic input on paraventricular oxytocin neurons via this compound and Y1 receptor, inducing rebound hyperphagia, and weight gain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Neuropeptide Y Knockout Mouse Models in Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter widely expressed in the central and peripheral nervous systems. It is implicated in a diverse range of physiological processes, including the regulation of energy balance, anxiety, circadian rhythms, and bone homeostasis.[1][2] NPY knockout (KO) mouse models, where the Npy gene is inactivated, are invaluable tools for elucidating the precise roles of NPY in these processes and for the preclinical evaluation of therapeutic agents targeting the NPY system. These application notes provide a comprehensive overview of the use of NPY KO mice in research, detailing experimental protocols and summarizing key quantitative findings.
Key Research Applications
NPY KO mouse models have been instrumental in advancing our understanding of several key biological areas:
-
Metabolism and Energy Homeostasis: While NPY is a potent stimulator of food intake, NPY KO mice often exhibit a surprisingly mild phenotype under basal conditions. However, they show attenuated responses to fasting and are resistant to diet-induced obesity.[3][4] This suggests a crucial role for NPY in regulating energy expenditure and feeding behavior under metabolic stress.
-
Anxiety and Depression: NPY is known to have anxiolytic effects. Consequently, NPY KO mice can display an anxiety-like phenotype in various behavioral paradigms.[5][6] This makes them a useful model for studying the neurobiology of anxiety and for screening potential anxiolytic compounds.
-
Bone Metabolism: NPY plays a significant role in the central regulation of bone mass. NPY KO mice have been shown to have increased bone mass and enhanced osteoblast activity, highlighting NPY as a critical link between energy homeostasis and skeletal integrity.[2][7]
-
Pain and Nociception: Studies have indicated that NPY KO mice may have altered pain perception, suggesting a role for NPY in nociceptive pathways.[5]
-
Epilepsy: NPY has been shown to have antiepileptic properties, and NPY KO mice can exhibit increased susceptibility to seizures.[8]
Experimental Protocols
Detailed methodologies for key experiments involving NPY KO mice are provided below.
Generation of this compound Knockout Mice
The generation of NPY KO mice typically involves targeted disruption of the Npy gene. One common strategy is to replace a critical exon, such as exon 2 which encodes a significant portion of the NPY peptide, with a selectable marker like a lacZ-neo fusion gene.[9][10]
Protocol:
-
Targeting Vector Construction: A targeting vector is created containing DNA sequences homologous to the regions flanking exon 2 of the Npy gene. The neomycin resistance gene (for positive selection) and a reporter gene like lacZ are inserted to replace exon 2.[10]
-
Electroporation into Embryonic Stem (ES) Cells: The targeting vector is introduced into ES cells, typically from a 129S7/SvEvBrd strain, via electroporation.[10]
-
Selection of Targeted ES Cells: ES cells that have successfully incorporated the targeting vector through homologous recombination are selected using G418 (neomycin analog).
-
Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts from a donor mouse (e.g., C57BL/6).[10]
-
Generation of Chimeric Mice: The injected blastocysts are transferred to a pseudopregnant female mouse. The resulting offspring (chimeras) will be composed of cells from both the host blastocyst and the genetically modified ES cells.
-
Breeding and Genotyping: Chimeric mice are bred with wild-type mice to generate heterozygous (NPY+/-) offspring. These heterozygotes are then interbred to produce homozygous NPY knockout (NPY-/-), heterozygous (NPY+/-), and wild-type (NPY+/+) littermates.[11] Genotyping is performed using PCR analysis of tail DNA to confirm the absence of the wild-type Npy allele and the presence of the targeted allele.[12]
Behavioral Assays for Anxiety-Like Behavior
The EPM test is used to assess anxiety-like behavior by capitalizing on the conflict between a mouse's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[8]
Protocol:
-
Apparatus: A plus-shaped maze elevated 50-55 cm from the floor. It consists of two open arms (e.g., 30 cm long x 5 cm wide) and two enclosed arms of the same size with high walls (e.g., 15 cm high). The maze should be made of a non-reflective material.[8]
-
Acclimation: Mice should be habituated to the testing room for at least one hour before the experiment.[2]
-
Procedure: Place the mouse in the center of the maze, facing an open arm.[13] Allow the mouse to explore the maze for a 5-minute session.[3]
-
Data Collection: An overhead camera and tracking software are used to record the time spent in the open and closed arms, as well as the number of entries into each arm.[2]
-
Cleaning: The maze should be thoroughly cleaned with 70% ethanol between each trial to eliminate olfactory cues.[14]
The OFT assesses locomotor activity and anxiety-like behavior in a novel, open environment. Mice with higher anxiety levels tend to spend more time in the periphery of the arena (thigmotaxis).
Protocol:
-
Apparatus: A square arena (e.g., 50 x 50 cm) with walls high enough to prevent escape (e.g., 50 cm). The arena is typically divided into a central zone and a peripheral zone by the analysis software.[15]
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes prior to testing.[1]
-
Procedure: Gently place the mouse in the center of the open field arena.[16] The test duration is typically 5-20 minutes.[5][16]
-
Data Collection: A video tracking system records the total distance traveled, the time spent in the center and peripheral zones, and the frequency of entries into the center zone.[17]
-
Cleaning: Clean the arena with 70% ethanol between each mouse.[16]
The FST is used to assess depressive-like behavior, often referred to as "behavioral despair." The test measures the time a mouse spends immobile when placed in an inescapable cylinder of water.[6]
Protocol:
-
Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[6][18]
-
Acclimation: Transport mice to the testing room at least 30 minutes before the test.[6]
-
Procedure: Place the mouse into the cylinder for a 6-minute session.[19]
-
Data Collection: The duration of immobility (making only movements necessary to keep the head above water) during the last 4 minutes of the test is scored by an observer or automated software.[6]
-
Post-Test Care: After the test, remove the mouse, dry it with a towel, and place it in a clean, dry cage under a warming lamp before returning it to its home cage.[18]
Metabolic Studies
Metabolic cages are used to monitor food and water intake, energy expenditure, and respiratory exchange ratio (RER).
Protocol:
-
Apparatus: Commercially available metabolic caging systems (e.g., from Columbus Instruments or Tecniplast) that can measure oxygen consumption (VO2), carbon dioxide production (VCO2), food and water intake, and locomotor activity.[20][21]
-
Acclimation: House mice individually in the metabolic cages for a period of 24-72 hours to allow for acclimation before data collection begins.[21][22]
-
Data Collection: Collect data continuously over a 24-48 hour period. Key parameters include:
-
Food and Water Intake: Measured by specialized feeders and water bottles.
-
Energy Expenditure: Calculated from VO2 and VCO2 measurements.
-
Respiratory Exchange Ratio (RER): The ratio of VCO2 to VO2, which indicates the primary fuel source (carbohydrates vs. fats).
-
Locomotor Activity: Monitored using infrared beams.[20]
-
-
Diet: For studies on diet-induced obesity, a high-fat diet (e.g., 45-60% kcal from fat) is provided.[23]
Data Presentation
Quantitative Data from NPY Knockout Mouse Studies
The following tables summarize representative quantitative data from studies using NPY KO mice.
Table 1: Anxiety-Like Behavior in NPY KO Mice
| Behavioral Test | Parameter | Wild-Type (WT) | NPY KO | Reference |
| Elevated Plus Maze | Time in Open Arms (%) | 35.2 ± 4.1 | 18.5 ± 3.2 | [24] |
| Open Arm Entries (%) | 48.1 ± 3.9 | 33.6 ± 4.5 | [24] | |
| Open Field Test | Time in Center (%) | 15.8 ± 2.1 | 8.9 ± 1.5* | [6] |
| Total Distance Traveled (cm) | 3500 ± 300 | 3300 ± 250 | [6] |
*Indicates a statistically significant difference from the Wild-Type group. Data are presented as mean ± SEM.
Table 2: Metabolic Phenotype of NPY KO Mice
| Condition | Parameter | Wild-Type (WT) | NPY KO | Reference |
| Fasting (24h) | Food Intake ( g/24h post-fast) | 4.5 ± 0.3 | 3.2 ± 0.2 | [4] |
| Body Weight Change (%) | -15.2 ± 1.1 | -18.5 ± 0.9 | [4] | |
| High-Fat Diet | Body Weight Gain (g over 12 weeks) | 18.2 ± 1.5 | 10.1 ± 1.2 | [4] |
| Fat Mass (%) | 35.6 ± 2.1 | 25.4 ± 1.8 | [23] | |
| Normal Diet | Body Weight (g) | 25.1 ± 0.5 | 24.8 ± 0.6 | [25] |
| Food Intake ( g/24h ) | 3.8 ± 0.2 | 3.7 ± 0.2 | [25] |
*Indicates a statistically significant difference from the Wild-Type group. Data are presented as mean ± SEM.
Table 3: Bone Phenotype in NPY KO Mice
| Parameter | Wild-Type (WT) | NPY KO | Reference |
| Whole Body Bone Mineral Density (BMD) (g/cm²) | 0.045 ± 0.001 | 0.048 ± 0.001 | [26] |
| Cortical Bone Volume (mm³) | 0.28 ± 0.01 | 0.32 ± 0.01 | [27] |
| Cortical Thickness (mm) | 0.11 ± 0.003 | 0.12 ± 0.002 | [27] |
| Femoral Cortical Cross-Sectional Area (mm²) | 0.58 ± 0.02 | 0.51 ± 0.02 (males) | [28] |
| Bone Strength (N·mm) | 15.2 ± 0.8 | 12.5 ± 0.6* (males) | [28] |
*Indicates a statistically significant difference from the Wild-Type group. Data are presented as mean ± SEM.
Visualizations
This compound Signaling Pathway
References
- 1. behaviorcloud.com [behaviorcloud.com]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. en.bio-protocol.org [en.bio-protocol.org]
- 4. This compound deficiency attenuates responses to fasting and high-fat diet in obesity-prone mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Open field test for mice [protocols.io]
- 6. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 7. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 004545 - NPY KO Strain Details [jax.org]
- 11. Skeletal Phenotype of the this compound knockout mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 14. protocols.io [protocols.io]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 17. MPD: JaxCC1: project protocol [phenome.jax.org]
- 18. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 19. Behavioural despair test - Wikipedia [en.wikipedia.org]
- 20. Body Composition and Metabolic Caging Analysis in High Fat Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Methods for the Comprehensive in vivo Analysis of Energy Flux, Fluid Homeostasis, Blood Pressure, and Ventilatory Function in Rodents [frontiersin.org]
- 22. Video: Body Composition and Metabolic Caging Analysis in High Fat Fed Mice [jove.com]
- 23. Stress- and diet-induced fat gain is controlled by NPY in catecholaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Behavioral characterization of this compound knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Quantitative Analysis of this compound (NPY) and C-Terminal Glycine-Extended NPY by Mass Spectrometry and Their Localization in the Developing and Sexual Adult Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound Knockout Mice Reveal a Central Role of NPY in the Coordination of Bone Mass to Body Weight - PMC [pmc.ncbi.nlm.nih.gov]
- 27. journals.plos.org [journals.plos.org]
- 28. Skeletal phenotype of the this compound knockout mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analyzing Neuropeptide Y (NPY) Gene Expression
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed methodologies for the analysis of Neuropeptide Y (NPY) gene expression. The following sections offer in-depth protocols for quantitative real-time PCR (qPCR), in situ hybridization (ISH), Northern blotting, and reporter gene assays. Additionally, quantitative data from various studies are summarized in structured tables for comparative analysis. Visual diagrams generated using Graphviz are included to illustrate key signaling pathways and experimental workflows, aiding in the conceptual understanding and practical application of these techniques.
Introduction to this compound Gene Expression Analysis
This compound (NPY) is a 36-amino acid peptide neurotransmitter that is widely expressed in the central and peripheral nervous systems.[1] It plays a crucial role in a variety of physiological processes, including the regulation of food intake, stress response, anxiety, and circadian rhythms.[2][3] Given its involvement in numerous pathologies such as obesity, metabolic syndrome, and mood disorders, the study of NPY gene expression is of significant interest to researchers and drug development professionals.[4] Accurate and reliable methods to quantify and localize NPY mRNA are essential for understanding its regulation and function in health and disease. This document outlines the most common and effective techniques for analyzing NPY gene expression.
Quantitative Real-Time PCR (qPCR) for NPY mRNA Quantification
Quantitative PCR is a highly sensitive and widely used technique for quantifying mRNA levels.[5][6] It allows for the precise measurement of NPY gene expression across different tissues, experimental conditions, or time points.
Experimental Protocol: qPCR for NPY Gene Expression in Rodent Hypothalamus
This protocol details the steps for quantifying NPY mRNA in the rodent hypothalamus, a key brain region for NPY's role in energy homeostasis.
1. Tissue Collection and RNA Extraction:
-
Rapidly dissect the hypothalamus from the rodent brain on an ice-cold surface to minimize RNA degradation.[7]
-
Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until use.[7]
-
Extract total RNA from the homogenized tissue using a TRIzol-based method or a commercial RNA extraction kit, following the manufacturer's instructions.[1][8] To remove contaminating genomic DNA, a DNase I treatment step is crucial.[9]
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis to check for intact ribosomal RNA bands.[10]
2. cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.[4][11]
-
The typical reaction mixture includes RNA template, reverse transcriptase, dNTPs, and reaction buffer.
-
Incubate the reaction according to the manufacturer's protocol (e.g., 25°C for 5 minutes, 42°C for 60 minutes, followed by enzyme inactivation at 70°C for 15 minutes).
3. qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for NPY, DNA polymerase, and reaction buffer.[11]
-
Use a validated housekeeping gene (e.g., GAPDH, β-actin) as an internal control for normalization.[4]
-
NPY Primer Sequences (Mus musculus - example):
-
Forward: 5'-GCTAGGTAACAAGCGAATGGGG-3'
-
Reverse: 5'-GGGGCTGGGACTTTCTTACAG-3'
-
-
Perform the qPCR reaction in a real-time PCR system with the following cycling conditions (example):
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Include a melt curve analysis at the end of the run when using SYBR Green to ensure product specificity.
4. Data Analysis:
-
Determine the cycle threshold (Ct) value for both the NPY and the housekeeping gene for each sample.[11]
-
Calculate the relative expression of NPY mRNA using the 2-ΔΔCt method.[9]
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed differences in gene expression between experimental groups.[12]
Quantitative Data Summary: NPY Gene Expression (qPCR)
| Experimental Condition | Tissue/Cell Type | Change in NPY mRNA | Fold Change (approx.) | Reference |
| Fasting (52 hours) | Rat Hypothalamus | Increased | 1.5 - 2.0 | [10] |
| Leptin Treatment in Fasted Rats | Rat Hypothalamus | Decreased (reversed fasting-induced increase) | 0.5 - 0.7 | [10] |
| Chronic Variable Stress (CVS) - Early Recovery | Rat Amygdala | No significant change | ~1.0 | [13] |
| Chronic Variable Stress (CVS) - Delayed Recovery | Rat Prefrontal Cortex | Trend towards increase | ~1.2 | [13] |
| Post-stroke Depression Patients | Human Serum | Increased | 1.45 (Odds Ratio) | [4] |
Experimental Workflow: qPCR for NPY Gene Expression
In Situ Hybridization (ISH) for NPY mRNA Localization
In situ hybridization is a powerful technique that allows for the visualization of mRNA expression within the anatomical context of a tissue.[14][15] This method is invaluable for identifying the specific cell types and neuronal populations that express the NPY gene.
Experimental Protocol: DIG-labeled ISH for NPY mRNA in Rodent Brain Slices
This protocol describes the use of digoxigenin (DIG)-labeled probes for the detection of NPY mRNA in fixed rodent brain sections.
1. Probe Preparation:
-
Synthesize a DIG-labeled antisense RNA probe complementary to the NPY mRNA sequence using an in vitro transcription kit. A sense probe should also be prepared as a negative control.[16]
-
The template for transcription is typically a linearized plasmid containing the NPY cDNA.
-
Purify the labeled probe and assess its concentration and labeling efficiency.
2. Tissue Preparation:
-
Perfuse the animal with ice-cold 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in a sucrose/PBS solution (e.g., 30%) until it sinks.
-
Freeze the brain and cut 14-20 µm thick sections on a cryostat. Mount the sections on coated glass slides (e.g., SuperFrost Plus).
-
Store slides at -80°C until use.
3. Hybridization:
-
Thaw the slides and allow them to air dry.
-
Fix the sections again in 4% PFA for 10 minutes.
-
Wash in PBS and then treat with Proteinase K to improve probe penetration. The concentration and incubation time need to be optimized for the specific tissue.[7]
-
Post-fix in 4% PFA and wash in PBS.
-
Acetylate the sections with acetic anhydride in triethanolamine to reduce non-specific binding.[8]
-
Dehydrate the sections through a graded series of ethanol.
-
Apply the hybridization buffer containing the DIG-labeled NPY probe to the sections.
-
Incubate overnight at 65°C in a humidified chamber.[17]
4. Post-Hybridization Washes and Detection:
-
Perform a series of stringent washes in SSC buffer at high temperature (e.g., 65°C) to remove non-specifically bound probe.[18]
-
Wash in a maleic acid buffer containing Tween-20 (MABT).
-
Block the sections with a blocking solution (e.g., containing sheep serum) for 1 hour.[17]
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.
-
Wash extensively in MABT.
-
Equilibrate the sections in a detection buffer.
-
Develop the color reaction by incubating the slides with NBT/BCIP substrate in the dark. Monitor the color development under a microscope.
-
Stop the reaction by washing in PBS.
-
Coverslip the slides with an aqueous mounting medium.
Troubleshooting In Situ Hybridization
| Problem | Possible Cause | Suggested Solution |
| No or weak signal | Probe degradation | Check probe integrity on a gel. Store probes at -80°C. |
| Insufficient probe concentration | Increase the concentration of the probe in the hybridization buffer. | |
| Over-fixation of tissue | Reduce fixation time or perform antigen retrieval.[19] | |
| Inadequate permeabilization | Optimize Proteinase K treatment (concentration and time).[19] | |
| High background | Non-specific probe binding | Increase the stringency of the post-hybridization washes (higher temperature, lower salt concentration).[9] |
| Insufficient blocking | Increase the blocking time or the concentration of the blocking reagent. | |
| Endogenous alkaline phosphatase activity | Treat sections with levamisole in the detection buffer. | |
| Uneven staining | Air bubbles under the coverslip | Be careful when applying the coverslip to avoid trapping air bubbles.[20] |
| Incomplete probe penetration | Ensure adequate permeabilization of the tissue. |
Experimental Workflow: In Situ Hybridization
Northern Blotting for NPY mRNA Analysis
Northern blotting is a classic technique used to detect and determine the size of specific RNA molecules in a complex sample.[4][21] While largely superseded by qPCR for quantification, it remains valuable for confirming transcript size and detecting alternative splice variants.[22]
Experimental Protocol: Northern Blotting for NPY mRNA
1. RNA Extraction and Gel Electrophoresis:
-
Extract total RNA or poly(A)+ RNA from cells or tissues. Ensure the RNA is of high quality and not degraded.[11]
-
Separate the RNA samples by size on a denaturing agarose gel containing formaldehyde.[21]
-
Include an RNA ladder to determine the size of the detected transcript.
2. Transfer to Membrane:
-
Transfer the separated RNA from the gel to a positively charged nylon or nitrocellulose membrane via capillary action or electroblotting.[23]
3. Probe Labeling and Hybridization:
-
Prepare a labeled probe (radioactive or non-radioactive) complementary to the NPY mRNA sequence.
-
Pre-hybridize the membrane in a hybridization buffer to block non-specific binding sites.[23]
-
Add the labeled probe to the hybridization buffer and incubate with the membrane overnight at an appropriate temperature (e.g., 42°C for formamide-based buffers).
4. Washing and Detection:
-
Wash the membrane under stringent conditions to remove unbound probe.[23]
-
Detect the hybridized probe. For radioactive probes, this is done by autoradiography.[23] For non-radioactive probes, a chemiluminescent or colorimetric detection method is used.
Reporter Gene Assays for NPY Promoter Analysis
Reporter gene assays are used to study the transcriptional regulation of the NPY gene.[24][25] In this technique, the promoter region of the NPY gene is cloned upstream of a reporter gene (e.g., luciferase or green fluorescent protein - GFP).[26][27] The construct is then transfected into cells, and the activity of the reporter gene is measured as an indirect readout of NPY promoter activity.
Experimental Protocol: Luciferase Reporter Assay for NPY Promoter Activity
1. Plasmid Construction:
-
Clone the promoter region of the NPY gene into a luciferase reporter vector.
-
Generate different constructs with deletions or mutations in the promoter to identify key regulatory elements.
2. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., a neuronal cell line known to express NPY).
-
Transfect the cells with the NPY promoter-luciferase construct using a standard transfection reagent (e.g., Lipofectamine).
-
Co-transfect a control plasmid expressing a different reporter (e.g., Renilla luciferase) under the control of a constitutive promoter to normalize for transfection efficiency.[28]
3. Experimental Treatment:
-
After transfection, treat the cells with various stimuli (e.g., hormones, neurotransmitters, or drugs) that are hypothesized to regulate NPY gene expression.
4. Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay kit.[26]
-
Measure the activity of the control reporter (e.g., Renilla luciferase).
5. Data Analysis:
-
Normalize the NPY promoter-driven luciferase activity to the control reporter activity for each sample.
-
Compare the normalized luciferase activity between different treatment groups to determine the effect of the stimuli on NPY promoter activity.
NPY Signaling Pathway
NPY exerts its biological effects by binding to a family of G protein-coupled receptors (GPCRs), primarily the Y1, Y2, Y4, and Y5 receptors.[1] The activation of these receptors initiates intracellular signaling cascades that ultimately lead to the physiological responses associated with NPY.
Upon binding of NPY to its receptors, the inhibitory G protein, Gαi/o, is activated. This leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Additionally, G protein activation can stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG and Ca²⁺ together activate protein kinase C (PKC). These signaling events can converge on downstream pathways, such as the mitogen-activated protein kinase (MAPK) cascade, ultimately influencing gene expression and cellular function.
Logical Relationships Between Analytical Methods
The choice of method for analyzing NPY gene expression depends on the specific research question. The following diagram illustrates the logical relationships between the techniques described.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. Genetic variation in human NPY expression affects stress response and emotion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of this compound mRNA Expression Level in Distinguishing Different Types of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound mRNA expression in the aging inferior colliculus of fischer brown norway rats [frontiersin.org]
- 6. case.edu [case.edu]
- 7. rockefeller.edu [rockefeller.edu]
- 8. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. The Basics: Northern Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Structural basis of this compound signaling through Y1 and Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. urmc.rochester.edu [urmc.rochester.edu]
- 17. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Luciferase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. This compound and Pain: Insights from Brain Research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. scholars.nova.edu [scholars.nova.edu]
- 23. youtube.com [youtube.com]
- 24. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Near-infrared fluorescent northern blot - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Promoter Assay Using Luciferase Reporter Gene in the A549 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Interactions of multiple signaling pathways in this compound-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Application of Optogenetics to Study Neuropeptide Y Neurons: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that is widely expressed throughout the central nervous system and plays a crucial role in regulating a diverse array of physiological processes. These include appetite, anxiety, stress resilience, and circadian rhythms. The dispersed nature of NPY-expressing neuronal populations and the complexity of their projections have historically presented challenges to elucidating their precise functions. The advent of optogenetics, a technique that uses light to control the activity of genetically defined neurons, has provided an unprecedented tool to dissect the function of NPYergic circuits with high temporal and spatial precision.[1][2]
These application notes provide an overview of the principles and methodologies for applying optogenetics to the study of NPY neurons. Detailed protocols for key experimental procedures are included, along with data presentation guidelines and visualizations of relevant pathways and workflows.
Principles of Optogenetic Control of NPY Neurons
Optogenetics involves the introduction of light-sensitive microbial opsin genes, such as Channelrhodopsin-2 (ChR2) for activation or Halorhodopsin (NpHR) for inhibition, into NPY-expressing neurons.[3][4][5] This is typically achieved using a Cre-Lox recombination strategy. NPY-Cre driver mouse lines are utilized, where Cre recombinase is expressed specifically in NPY neurons. An adeno-associated virus (AAV) carrying a Cre-dependent (DIO or FLEX) opsin-fluorophore fusion protein is then injected into the brain region of interest.[6][7] In the presence of Cre, the opsin gene is inverted and expressed, rendering only NPY neurons responsive to light.[7] An optical fiber is then implanted to deliver light of a specific wavelength to the targeted neurons, allowing for their precise activation or inhibition.[2]
Advantages of Optogenetics for Studying NPY Neurons:
-
Cell-Type Specificity: Precisely target NPY-expressing neurons, even within heterogeneous brain regions.[7]
-
Temporal Precision: Control neuronal activity on a millisecond timescale, mimicking natural firing patterns.[5]
-
Spatial Precision: Activate or inhibit NPY neurons in specific brain nuclei and their projections to distal targets.[8]
-
Reversible Manipulation: The effect of light stimulation is reversible, allowing for within-subject experimental designs.
Applications in NPY Neuron Research
Optogenetic studies have been instrumental in elucidating the role of NPY neurons in various physiological and behavioral processes:
-
Feeding Behavior: Optogenetic activation of AgRP/NPY neurons in the arcuate nucleus of the hypothalamus (ARC) potently drives food intake.[9] Studies have shown that NPY is essential for the sustained feeding response driven by these neurons.[10][11][12] Optogenetic manipulation of NPYergic projections from the basolateral amygdala (BLA) to the nucleus accumbens (NAc) has been shown to specifically modulate the intake of high-fat food.[13]
-
Anxiety and Stress: NPY is known to have anxiolytic effects.[14][15][16] Optogenetic activation of NPY neurons in the dorsal raphe nucleus and ventrolateral periaqueductal gray (DRN/vlPAG) has been demonstrated to reduce stress-induced anxiety.[17] Conversely, photoinhibition of the bed nucleus of the stria terminalis (BNST), a region with NPY-expressing cells, can produce anxiolytic effects.[18]
-
Sleep-Wake Cycles: Hypothalamic neurons that regulate feeding, including NPY neurons, can also influence sleep/wake states. Optogenetic stimulation of AgRP/NPY neurons has been shown to increase wakefulness and disrupt sleep integrity.[19]
Data Presentation
Table 1: Optogenetic Activation of ARC AgRP/NPY Neurons and Feeding Behavior
| Mouse Line | Virus | Target Region | Stimulation Parameters | Outcome | Reference |
| Agrp-cre | AAV-DIO-ChR2-tdTomato | ARC | 473 nm, 20 Hz, 5 ms pulses | Acute, frequency-dependent increase in food intake | [9] |
| AgRP-IRES-Cre | AAV-DIO-ChR2 | ARC | 15 min pre-stimulation | Abolished feeding response in NPY knockout mice | [10] |
| NPY-Cre | AAV-DIO-hChR2-mCherry | DRN/vlPAG | 473 nm, 20 Hz, 10 ms pulses | Ameliorates acute stress-induced hypophagia | [17] |
Table 2: Optogenetic Manipulation of NPY Neurons and Anxiety-Like Behavior
| Mouse Line | Virus | Target Region | Behavioral Assay | Stimulation Parameters | Outcome | Reference |
| NPY-ChR2 | (Transgenic) | Hippocampus (CA1) | Predator Scent Stress | 470 nm pulses | Endogenous NPY release suppresses feedforward pathways | [14] |
| Npyires-Cre | AAV-DIO-hChR2-mCherry | DRN/vlPAG | Open Field Test | 473 nm, 20 Hz, 10 ms pulses | Attenuates stress-induced anxiety | [17] |
| Wild-type | AAV-NpHR | BNST | Elevated Plus Maze | Continuous yellow light | Photoinhibition increased open-arm time (anxiolysis) | [18] |
Experimental Protocols
Protocol 1: Stereotaxic Injection of AAV for Optogenetic Targeting of NPY Neurons
This protocol describes the procedure for delivering a Cre-dependent AAV vector into a specific brain region of an NPY-Cre mouse.
Materials:
-
NPY-Cre transgenic mouse (e.g., Npyires-Cre)
-
AAV with a Cre-dependent opsin construct (e.g., AAV-FLEX-ChR2-mCherry)
-
Stereotaxic apparatus
-
Anesthesia machine (isoflurane)
-
Microinjection pump and syringe
-
Glass micropipettes
-
Surgical drill
-
Suturing materials
-
Analgesics and antibiotics
Procedure:
-
Anesthesia and Stereotaxic Mounting: Anesthetize the mouse with isoflurane (1-2% in oxygen) and mount it in the stereotaxic frame. Apply eye ointment to prevent drying.
-
Surgical Preparation: Shave the scalp and sterilize the area with betadine and ethanol. Make a midline incision to expose the skull.
-
Craniotomy: Using a stereotaxic atlas, determine the coordinates for the target brain region (e.g., for the ARC: AP -1.5 mm, ML ±0.25 mm, DV -5.8 mm from bregma). Mark the location on the skull and perform a small craniotomy using a dental drill.
-
Virus Injection: Load a glass micropipette with the AAV solution. Lower the pipette to the target coordinates. Infuse the virus at a slow rate (e.g., 100 nL/min) for a total volume of 300-500 nL.
-
Pipette Retraction and Closure: Leave the pipette in place for 5-10 minutes post-injection to allow for diffusion and prevent backflow. Slowly retract the pipette. Suture the incision.
-
Post-operative Care: Administer analgesics and place the mouse in a heated cage for recovery. Allow 3-4 weeks for optimal opsin expression before proceeding with experiments.
Protocol 2: Optic Fiber Implantation and In Vivo Photostimulation
This protocol details the implantation of an optic fiber for light delivery to the targeted NPY neurons and the subsequent photostimulation during a behavioral assay.
Materials:
-
Mouse with opsin expression from Protocol 1
-
Optic fiber cannula (e.g., 200 µm core diameter)
-
Dental cement
-
Laser source (e.g., 473 nm for ChR2)
-
Fiber optic patch cord
-
Function generator to control light pulses
-
Behavioral testing apparatus (e.g., open field arena, feeding chambers)
Procedure:
-
Anesthesia and Implantation: Anesthetize the mouse and mount it in the stereotaxic frame. Re-open the incision.
-
Fiber Placement: Lower the optic fiber cannula to a position just dorsal to the virus injection site (e.g., DV -5.6 mm for the ARC).
-
Fixation: Secure the cannula to the skull using dental cement.
-
Recovery: Suture the skin around the implant. Allow the mouse to recover for at least one week before behavioral testing.
-
Habituation and Photostimulation: Habituate the mouse to being connected to the patch cord. During the behavioral experiment, deliver light according to the desired parameters (e.g., for feeding induction: 20 Hz, 5 ms pulses of 473 nm light).[9] Control groups should include mice expressing a fluorophore only (no opsin) and mice receiving no light stimulation.
-
Behavioral Recording and Analysis: Record and quantify the behavior of interest (e.g., food intake, time spent in different zones of an arena).
-
Histological Verification: After the experiment, perfuse the mouse and prepare brain slices to verify the correct placement of the optic fiber and the specific expression of the opsin in NPY neurons via fluorescence microscopy.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: NPY Neuron Optogenetic Activation Pathway.
Caption: Optogenetic Experiment Workflow.
Caption: ARC NPY Neuron Circuit in Feeding.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. med.stanford.edu [med.stanford.edu]
- 3. garcia.rutgers.edu [garcia.rutgers.edu]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Sustained NPY signaling enables AgRP neurons to drive feeding | eLife [elifesciences.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | this compound neurons in the basolateral amygdala project to the nucleus accumbens and stimulate high-fat intake [frontiersin.org]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. jneurosci.org [jneurosci.org]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neuropeptide Y (NPY) Receptor Binding Assays
Introduction
The neuropeptide Y (NPY) system is a critical signaling network in the human body, comprising four G-protein coupled receptors (GPCRs): Y1, Y2, Y4, and Y5.[1][2] These receptors are activated by a family of structurally related peptides, including this compound (NPY), peptide YY (PYY), and pancreatic polypeptide (PP).[1][3] The NPY system is integral to regulating a wide array of physiological processes such as food intake, energy homeostasis, gastrointestinal motility, and memory.[1][4][5][6] Given their significant roles, NPY receptors are promising therapeutic targets for conditions like obesity, metabolic disorders, and mood disorders.[4][6][7]
Receptor binding assays are fundamental tools for characterizing the interactions between ligands and NPY receptors. These assays are essential in drug discovery for screening compound libraries, determining ligand affinity and selectivity, and elucidating structure-activity relationships. This document provides an overview of NPY receptor signaling, detailed protocols for conducting radioligand binding assays, and data on the binding affinities of various ligands.
NPY Receptor Signaling Pathways
NPY receptors primarily couple to inhibitory G-proteins (Gi/Go). Upon agonist binding, the receptor undergoes a conformational change that activates the G-protein, leading to the inhibition of adenylyl cyclase. This reduces intracellular levels of cyclic AMP (cAMP).[4] In certain cellular environments, some NPY receptors, such as the Y4 receptor, can also couple to Gq proteins, which activate the phospholipase C (PLC) pathway, resulting in the production of inositol trisphosphate (IP3) and the mobilization of intracellular calcium.[4]
Experimental Protocols
Radioligand binding assays are considered the gold standard for quantifying the affinity of ligands for their receptors due to their robustness and sensitivity.[4][8] These assays are performed using either membranes prepared from cells expressing the receptor of interest or whole cells.[9][10]
Protocol 1: Radioligand Competition Binding Assay
This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to an NPY receptor. The output is the IC50 value, which can be converted to the inhibition constant (Ki).
Materials and Reagents:
-
Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human NPY receptor subtype of interest (e.g., Y1, Y2, Y4, or Y5).[7][10]
-
Radioligand: A specific radiolabeled ligand for the receptor subtype. Examples include [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY), [³H]UR-MK299 (for Y1), or [³H]propionyl-pNPY (for Y2 and Y5).[7][9][10]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.[7]
-
Wash Buffer: e.g., Ice-cold 50 mM Tris-HCl, pH 7.4.[7]
-
Test Compounds: Unlabeled ligands or experimental compounds prepared in serial dilutions.
-
Non-specific Binding (NSB) Ligand: A high concentration (e.g., 1 µM) of an unlabeled NPY receptor agonist or antagonist.[4]
-
Equipment: 96-well microplates, glass fiber filters (e.g., GF/C) pre-soaked in polyethylenimine, cell harvester, and a scintillation counter.[4][7]
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and dilute to the desired protein concentration (e.g., 5-20 µ g/well ) in assay buffer.[4]
-
Assay Plate Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding Wells: 50 µL of assay buffer.
-
Non-specific Binding (NSB) Wells: 50 µL of the high-concentration NSB ligand.
-
Competition Wells: 50 µL of each serial dilution of the test compound.[4]
-
-
Add Radioligand: Add 50 µL of the radioligand (at a fixed concentration, typically at or below its Kd value) to all wells.[4][7]
-
Initiate Reaction: Add 150 µL of the diluted membrane suspension to all wells to start the binding reaction. The final assay volume is 250 µL.[4]
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90-120 minutes).[7][10]
-
Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.[4][7]
-
Washing: Quickly wash the filters multiple times (e.g., 4 times with 200 µL) with ice-cold wash buffer to remove any remaining unbound radioligand.[4]
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.[4][7]
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (dpm) - Non-specific Binding (dpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis to fit a sigmoidal curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).[11][12]
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
Protocol 2: Saturation Binding Assay
This assay is used to determine the density of receptors in a sample (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity.
Procedure:
-
Assay Plate Setup: Prepare a 96-well plate with wells for total binding and non-specific binding.
-
Add Radioligand: Add serial dilutions of the radioligand to the appropriate wells.[4]
-
Add NSB Ligand: To the non-specific binding wells, add a high concentration of an unlabeled ligand. To the total binding wells, add assay buffer.[4]
-
Initiate Reaction: Add a fixed amount of the receptor membrane preparation to all wells.[4]
-
Incubation, Filtration, and Counting: Follow steps 5-8 from the Competition Binding Assay protocol.
Data Analysis:
-
Calculate specific binding at each radioligand concentration.[4]
-
Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).
-
Analyze the data using non-linear regression with a one-site binding hyperbola model to determine the Kd and Bmax values.[4]
Data Presentation
The binding affinities of ligands are typically expressed as Ki (inhibition constant) or Kd (dissociation constant), often in nanomolar (nM) units or as their negative logarithm (pKi or pKd).
Table 1: NPY Receptor Binding Assay Conditions
| Receptor | Cell Line | Radioligand | Reference |
| Y1 | SK-N-MC | [³H]UR-MK299 | [9] |
| Y2 | CHO-hY2R | [³H]propionyl-pNPY | [9] |
| Y4 | CHO-hY4R-Gqi5-mtAEQ | [³H]UR-KK200 | [9] |
| Y5 | HEC-1B-hY5R | [³H]propionyl-pNPY | [9] |
| Y5 | HEK293 | [¹²⁵I]-PYY | [10] |
Table 2: Binding Affinities (pKi) of Select Ligands for NPY Receptors
| Compound | Y1 Receptor (pKi) | Y2 Receptor (pKi) | Y4 Receptor (pKi) | Y5 Receptor (pKi) | Reference |
| hPP | 6.8 | 6.8 | 9.5 | 7.3 | [9] |
| Fluorescent Ligand 16 | <5.5 | 6.1 | 9.71 | 6.7 | [9] |
| Fluorescent Ligand 17 | <5.5 | 6.1 | 9.68 | 6.7 | [9] |
| Fluorescent Ligand 18 | <5.5 | 6.3 | 9.56 | 6.7 | [9] |
| Fluorescent Ligand 19 | <5.5 | 6.3 | 9.22 | 6.5 | [9] |
| CGP 71683 (Antagonist) | - | - | - | 8.89 (Ki = 1.3 nM) | [10] |
| Lu AA44608 (Antagonist) | - | - | - | 8.82 (Ki = 1.5 nM) | [10] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.
Alternative Assay Formats
While radioligand assays are prevalent, fluorescence-based methods are gaining traction due to safety and cost advantages.[14] These include:
-
Fluorescence Anisotropy (FA): Measures changes in the rotation of a fluorescently labeled ligand upon binding to the larger receptor molecule.[9][15]
-
NanoBRET (Bioluminescence Resonance Energy Transfer): A proximity-based assay that measures energy transfer between a luciferase-tagged receptor (donor) and a fluorescently labeled ligand (acceptor).[3][9]
-
Flow Cytometry: Can be used to study the binding of fluorescent ligands to whole cells expressing the receptor.[9]
These fluorescence-based techniques have been successfully applied to study NPY Y4 receptor binding, demonstrating high affinity and providing valuable alternatives to traditional radiochemical methods.[9][14][16]
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. This compound receptors: how to get subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor-specific recognition of NPY peptides revealed by structures of NPY receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Illuminating this compound Y4 Receptor Binding: Fluorescent Cyclic Peptides with Subnanomolar Binding Affinity as Novel Molecular Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Illuminating this compound Y4 Receptor Binding: Fluorescent Cyclic Peptides with Subnanomolar Binding Affinity as Novel Molecular Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. courses.edx.org [courses.edx.org]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Allosteric modulation of peptide ligand binding to this compound receptor Y1 revealed by fluorescence-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Creating Transgenic Mouse Models for Neuropeptide Y (NPY) Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter widely expressed in the central and peripheral nervous systems, playing a crucial role in regulating a diverse range of physiological processes.[1][2] These include appetite, energy homeostasis, anxiety, and circadian rhythms.[3] Dysregulation of the NPY system has been implicated in various pathological conditions such as obesity, metabolic syndrome, mood disorders, and epilepsy. Transgenic mouse models are invaluable tools for elucidating the complex functions of NPY and its receptors (Y1, Y2, Y4, Y5) and for the preclinical evaluation of novel therapeutic agents targeting the NPYergic system.[1][3]
These application notes provide a comprehensive overview and detailed protocols for the generation and characterization of transgenic mouse models for NPY research. The subsequent sections will cover the design of transgenic constructs, methods for generating transgenic mice, and essential protocols for genotyping and phenotyping these models.
Section 1: Designing the Transgenic Construct
The design of the transgenic construct is a critical step that dictates the spatial and temporal expression of the transgene. Key components of a typical transgenic construct include a promoter, the transgene (e.g., NPY cDNA or a reporter gene), and a polyadenylation signal.
Promoter Selection:
The choice of promoter determines the tissue-specificity and expression level of the transgene. For NPY research, several strategies can be employed:
-
Tissue-Specific Overexpression: To investigate the effects of NPY in specific neuronal populations, promoters driving expression in those regions are utilized. For instance, the Thy1 promoter has been used to drive neuron-specific expression in the central nervous system.[1]
-
Endogenous NPY Promoter: For cell-type-specific overexpression that mimics the natural expression pattern of NPY, the endogenous NPY promoter can be used. This approach ensures that NPY is overexpressed only in cells that normally produce it.
-
Inducible Promoters: To control the temporal expression of the transgene, inducible systems like the tetracycline-inducible (Tet-On/Tet-Off) system can be employed. This allows for the activation or suppression of transgene expression at specific time points.
Transgene:
The transgene is the gene of interest to be expressed in the mouse model. For NPY research, this could be:
-
NPY cDNA: To create models of NPY overexpression.
-
Reporter Genes (e.g., GFP, LacZ): To visualize NPY-expressing cells or to study the activity of the NPY promoter.
-
Short hairpin RNA (shRNA): To achieve gene knockdown and create models of NPY deficiency.[4]
Protocol 1: Transgenic Construct Design
-
Define the Research Question: Clearly articulate the specific hypothesis to be tested with the transgenic model (e.g., to investigate the effect of NPY overexpression in the hippocampus on anxiety-like behavior).
-
Select the Promoter: Based on the research question, choose a promoter that will drive the desired spatial and temporal expression pattern.
-
Obtain the Transgene: Amplify the cDNA of interest (e.g., mouse NPY) from a suitable template using PCR with primers containing appropriate restriction sites for cloning.
-
Vector Selection: Choose a suitable plasmid vector for cloning the promoter and transgene. The vector should contain a polyadenylation signal to ensure proper transcript termination and stability.
-
Cloning: Ligate the promoter and transgene into the vector using standard molecular cloning techniques.
-
Sequence Verification: Sequence the final construct to confirm the integrity and correct orientation of all components.
-
Purification: Prepare a large quantity of high-purity, endotoxin-free plasmid DNA for microinjection. The plasmid should be linearized by restriction digest to remove the vector backbone before microinjection.[5][6]
Section 2: Generation of Transgenic Mice
The most common method for generating transgenic mice is pronuclear microinjection.[7][8] This technique involves injecting the linearized transgenic construct directly into the pronucleus of a fertilized mouse embryo.
Experimental Workflow for Generating Transgenic Mice
Caption: Workflow for generating transgenic mice via pronuclear microinjection.
Protocol 2: Pronuclear Microinjection [6][9]
-
Superovulation: Female donor mice are superovulated with hormone injections (e.g., pregnant mare serum gonadotropin and human chorionic gonadotropin) to increase the yield of oocytes.
-
Mating: Superovulated females are mated with fertile stud males.
-
Embryo Collection: Fertilized embryos (zygotes) are collected from the oviducts of the female donors.
-
Microinjection: The purified, linearized transgenic DNA is microinjected into one of the pronuclei of each zygote using a fine glass needle.
-
Embryo Transfer: The microinjected embryos are surgically transferred into the oviducts of pseudopregnant recipient female mice.
-
Birth of Founders: Pups are born approximately 19-21 days after embryo transfer. These are the potential founder (F0) mice.
Section 3: Genotyping of Transgenic Mice
Once potential founder mice are born, it is essential to identify which individuals have successfully integrated the transgene into their genome. This is typically done by PCR analysis of genomic DNA extracted from a small tissue sample (e.g., tail tip or ear punch).
Protocol 3: PCR Genotyping [10][11]
-
Sample Collection: Collect a small piece of tissue (2-3 mm) from the tail tip or ear of each pup at weaning age (approximately 21 days).
-
Genomic DNA Extraction:
-
Place the tissue sample in a microcentrifuge tube containing a lysis buffer with proteinase K.
-
Incubate at 55°C overnight to digest the tissue.
-
Inactivate the proteinase K by heating at 95°C for 10 minutes.
-
Centrifuge to pellet the debris. The supernatant contains the genomic DNA.
-
-
PCR Amplification:
-
Design primers that are specific to the transgene. One primer can be designed to bind to the promoter and the other to the transgene sequence.
-
Set up a PCR reaction containing the extracted genomic DNA, transgene-specific primers, dNTPs, PCR buffer, and a thermostable DNA polymerase (e.g., Taq polymerase).
-
Include a positive control (plasmid DNA of the transgene) and a negative control (genomic DNA from a wild-type mouse).
-
Perform PCR amplification using a thermal cycler with an appropriate cycling program (denaturation, annealing, and extension steps).
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Visualize the DNA bands under UV light. A band of the expected size indicates the presence of the transgene.
-
Section 4: Phenotypic Characterization
Once a stable transgenic line is established, a thorough phenotypic characterization is necessary to understand the functional consequences of the transgene. Given NPY's role in metabolism and behavior, phenotyping should encompass assessments in these domains.
Metabolic Phenotyping
Table 1: Quantitative Data on Metabolic Phenotypes in NPY Transgenic Mouse Models
| Phenotype | Mouse Model | Age/Sex | Observation | Reference |
| Body Weight | NPY Overexpression | Adult/Male | Increased body weight compared to wild-type controls. | [12] |
| NPY Knockout | Adult/Male | Reduced body weight compared to wild-type controls. | [13] | |
| Food Intake | NPY Overexpression | Adult/Male | Increased food intake (hyperphagia). | [12] |
| NPY Knockout | Adult/Male | Reduced food intake, especially after fasting. | [13] | |
| Glucose Tolerance | NPY Overexpression | Adult/Male | Impaired glucose tolerance. | [14] |
| NPY Knockout | Adult/Male | Improved glucose tolerance. | [14] |
Protocol 4: Oral Glucose Tolerance Test (OGTT) [14][15]
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Baseline Glucose: Measure baseline blood glucose levels from a tail snip using a glucometer.
-
Glucose Administration: Administer a bolus of glucose (typically 2 g/kg body weight) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) to quantify glucose tolerance.
Behavioral Phenotyping
Table 2: Quantitative Data on Behavioral Phenotypes in NPY Transgenic Mouse Models
| Phenotype | Mouse Model | Age/Sex | Observation in Behavioral Test | Reference |
| Anxiety-like Behavior | NPY Overexpression | Adult/Male | Increased time spent in the open arms of the elevated plus maze. | [1] |
| NPY Knockout | Adult/Male & Female | Decreased time spent in the open arms of the elevated plus maze, indicating an anxiogenic-like phenotype. | [13] | |
| Locomotor Activity | NPY Overexpression | Adult/Male | No significant change in total distance traveled in the open field test. | [16] |
| NPY Knockout | Adult/Male & Female | Suppressed locomotor activity in the open field test. | [13] |
Protocol 5: Elevated Plus Maze (EPM) [17][18][19]
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.
-
Acclimation: Acclimate the mice to the testing room for at least 30-60 minutes before the test.
-
Test Procedure:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session with a video camera mounted above the maze.
-
-
Data Analysis: Use video tracking software to score the time spent in the open and closed arms, and the number of entries into each arm. An increase in the time spent and entries into the open arms is indicative of reduced anxiety-like behavior.
Protocol 6: Open Field Test (OFT) [20][21][22]
-
Apparatus: A square arena with high walls.
-
Acclimation: Acclimate the mice to the testing room for at least 30-60 minutes before the test.
-
Test Procedure:
-
Place the mouse in the center of the open field.
-
Allow the mouse to explore the arena for a set period (e.g., 10-20 minutes).
-
Record the session with a video camera.
-
-
Data Analysis: Use video tracking software to measure the total distance traveled (a measure of locomotor activity) and the time spent in the center of the arena versus the periphery (a measure of anxiety-like behavior).
Section 5: NPY Signaling Pathway
NPY exerts its effects by binding to a family of G protein-coupled receptors (GPCRs). The activation of these receptors triggers intracellular signaling cascades that ultimately lead to the physiological effects of NPY.[2][23]
NPY Receptor Signaling Pathway
Caption: Simplified NPY receptor signaling pathway.
Conclusion
The generation and thorough characterization of transgenic mouse models are fundamental to advancing our understanding of the multifaceted roles of this compound in health and disease. The protocols and application notes provided herein offer a framework for researchers to develop and utilize these powerful tools in their investigations of the NPY system, ultimately paving the way for the development of novel therapeutic strategies.
References
- 1. Anxiety-like behavior in transgenic mice with brain expression of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of this compound (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Genetic mouse models for behavioral analysis through transgenic RNAi technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of Transgenic Construct for Pronuclear Injection | PMIT: Preclinical Modeling | Swanson Biotechnology Center [ki-sbc.mit.edu]
- 6. Generation of Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pronuclear Injection- Transgenic & Embryonic Stem Cell - Moores Cancer Center, UC San Diego [sites.medschool.ucsd.edu]
- 8. youtube.com [youtube.com]
- 9. Pronuclear Microinjection and Oviduct Transfer Procedures for Transgenic Mouse Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Universal Mouse Genotyping Protocol | Mouse Genetics Core | Washington University in St. Louis [mousegeneticscore.wustl.edu]
- 11. A Quick, No Frills Approach to Mouse Genotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Increased Variation in Body Weight and Food Intake Is Related to Increased Dietary Fat but Not Increased Carbohydrate or Protein in Mice [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Standard operating procedures for describing and performing metabolic tests of glucose homeostasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT [jove.com]
- 16. pnas.org [pnas.org]
- 17. protocols.io [protocols.io]
- 18. benchchem.com [benchchem.com]
- 19. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 20. Open field test for mice [protocols.io]
- 21. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 22. MPD: JaxCC1: project protocol [phenome.jax.org]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Neuropeptide Y (NPY) Receptors Using Antisense Technology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that is widely distributed throughout the central and peripheral nervous systems. It is involved in a myriad of physiological processes, including the regulation of food intake, anxiety, and cardiovascular function.[1] The diverse effects of NPY are mediated by a family of G protein-coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5.[1][2] Understanding the specific roles of these receptor subtypes is crucial for the development of targeted therapeutics for various disorders, including obesity, anxiety, and hypertension.
Antisense technology offers a powerful approach to investigate the function of specific NPY receptors. Antisense oligonucleotides (AS-ODNs) are short, synthetic strands of nucleic acids that can bind to a specific mRNA sequence, leading to the inhibition of protein translation. By selectively knocking down the expression of a particular NPY receptor subtype, researchers can elucidate its physiological and pharmacological roles. This document provides detailed application notes and protocols for utilizing antisense technology to study NPY receptors.
Key Applications of Antisense Technology in NPY Receptor Research
-
Functional Annotation of Receptor Subtypes: Elucidating the specific physiological roles of individual NPY receptors (e.g., Y1 in vasoconstriction, Y5 in feeding).[3][4]
-
Target Validation: Assessing the therapeutic potential of targeting a specific NPY receptor for drug development.
-
Signal Transduction Pathway Analysis: Investigating the downstream signaling cascades initiated by the activation of different NPY receptors.
Data Presentation
The following tables summarize quantitative data from studies that have utilized antisense technology to investigate the function of NPY and its receptors.
Table 1: Effects of NPY Y1 Receptor Antisense Oligonucleotides on Vasoconstriction
| Antisense ODN Target | Experimental Model | Antisense ODN Concentration/Dose | Incubation/Infusion Time | Effect on NPY-induced Vasoconstriction | Reference |
| Human Y1 Receptor | Human subcutaneous arteries (in vitro) | 1 µM | 48 hours | Marked attenuation | [3] |
| Rat Y1 Receptor | Conscious rats (in vivo) | 2.1 mg kg⁻¹ h⁻¹ (i.v. infusion) | 48 hours | Significant reduction | [5] |
Table 2: Effects of NPY and NPY Y5 Receptor Antisense Oligonucleotides on Feeding Behavior
| Antisense ODN Target | Experimental Model | Antisense ODN Dose | Administration Route | Effect on Food Intake | Reference |
| PreproNPY | Rats | Not specified | Intracerebroventricular (ICV) | Inhibition of fasting-induced food intake | [4] |
| Y5 Receptor | Rats | Not specified | Intracerebroventricular (ICV) | - Inhibition of fasting-induced food intake- Significant decrease in basal food intake- Inhibition of NPY-induced food intake | [4] |
| NPY | Rats | 5 µ g/day for 7 days | Intracerebroventricular (ICV) | Significant lowering of cumulative food intake, meal size, and meal duration | [6] |
| NPY in Arcuate Nucleus | Rats | Daily bilateral injections for 4 days | Arcuate Nucleus | - Significant decrease in feeding behavior (first 90 min and 24h)- 65-70% suppression of carbohydrate and fat intake (first 90 min) | [7] |
Table 3: Effects of NPY Antisense Oligonucleotides on NPY and Luteinizing Hormone (LH) Levels
| Antisense ODN Target | Experimental Model | Antisense ODN Dose | Administration Route | Effect | Reference |
| NPY mRNA | Naloxone-infused rats | 25 µ g/rat (at 1000, 1200, and 1300 h) | Intracerebroventricular (ICV) | - Decreased NPY levels in the median eminence-arcuate nucleus- Blocked the increase in plasma LH levels | [8] |
Experimental Protocols
Protocol 1: In Vivo Administration of Antisense Oligonucleotides via Intracerebroventricular (ICV) Injection in Rats
This protocol describes the procedure for delivering AS-ODNs directly into the cerebral ventricles of rats to study the central effects of NPY receptor knockdown.
Materials:
-
Phosphorothioate-modified and end-capped antisense and sense (control) oligodeoxynucleotides (ODNs) targeting the NPY receptor of interest.
-
Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF).
-
Stereotaxic apparatus for rats.
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail).
-
Hamilton syringe (10 µL) with a 26-gauge needle.
-
Surgical instruments (scalpel, forceps, hemostats, dental drill).
-
Bone wax or dental cement.
-
Suturing material.
Procedure:
-
Animal Preparation: Anesthetize the rat using an appropriate anesthetic agent and mount it in the stereotaxic apparatus. Ensure the head is level.
-
Surgical Incision: Make a midline incision on the scalp to expose the skull. Retract the skin to visualize bregma.
-
Cannula Implantation:
-
Using a dental drill, create a small burr hole in the skull at the desired coordinates for the lateral ventricle (a typical coordinate for rats relative to bregma is -0.8 mm anterior/posterior, ±1.5 mm medial/lateral).
-
Lower a guide cannula to the appropriate depth (typically -3.5 mm ventral from the skull surface).
-
Secure the cannula to the skull using dental cement and anchor screws.
-
-
Oligonucleotide Preparation: Dissolve the AS-ODN and control ODN in sterile saline or aCSF to the desired concentration (e.g., 1 µg/µL).
-
Intracerebroventricular Injection:
-
Gently insert the injection needle connected to the Hamilton syringe into the guide cannula.
-
Infuse the desired volume of the ODN solution (typically 5-10 µL) slowly over several minutes.
-
Leave the injection needle in place for an additional minute to allow for diffusion before slowly retracting it.
-
-
Post-operative Care: Suture the scalp incision and provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
Experimental Timeline: The effects of the antisense treatment can be assessed at various time points post-injection, typically ranging from 24 hours to several days, depending on the stability of the ODN and the turnover rate of the target protein.[9][10]
Protocol 2: Quantification of NPY Receptor mRNA Knockdown using Quantitative PCR (qPCR)
This protocol outlines the steps to measure the reduction in target NPY receptor mRNA levels following antisense treatment.
Materials:
-
Brain tissue (e.g., hypothalamus, amygdala) from antisense- and control-treated animals.
-
RNA extraction kit (e.g., TRIzol, RNeasy Kit).
-
Reverse transcription kit.
-
qPCR master mix.
-
Primers specific for the target NPY receptor and a reference gene (e.g., GAPDH, β-actin).
-
qPCR instrument.
Procedure:
-
RNA Extraction: Dissect the brain region of interest and immediately homogenize it in the lysis buffer provided with the RNA extraction kit. Follow the manufacturer's protocol to isolate total RNA.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit according to the manufacturer's instructions.
-
Quantitative PCR:
-
Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for the target NPY receptor and the reference gene.
-
Perform the qPCR reaction using a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative expression of the target NPY receptor mRNA using the ΔΔCt method, normalizing to the expression of the reference gene. Compare the expression levels between the antisense-treated and control groups to determine the percentage of knockdown.
Protocol 3: Receptor Binding Assay to Determine NPY Receptor Density
This protocol describes a method to quantify the number of NPY receptors in a tissue sample following antisense treatment.
Materials:
-
Brain tissue homogenates from antisense- and control-treated animals.
-
Radiolabeled NPY ligand (e.g., ¹²⁵I-PYY).
-
Unlabeled NPY or a specific NPY receptor antagonist (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize the brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Binding Reaction:
-
In a series of tubes, add the membrane preparation, the radiolabeled ligand at a saturating concentration, and either buffer (for total binding) or a high concentration of unlabeled ligand (for non-specific binding).
-
Incubate the tubes at room temperature for a specified time to allow binding to reach equilibrium.
-
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Compare the specific binding in the antisense-treated group to the control group to determine the reduction in receptor density.
-
Visualization of Signaling Pathways and Experimental Workflows
NPY Receptor Signaling Pathway
Experimental Workflow for Antisense Oligonucleotide Studies
Conclusion
Antisense technology provides a specific and effective tool for dissecting the complex roles of individual NPY receptor subtypes in health and disease. By following the detailed protocols and utilizing the quantitative data presented in these application notes, researchers can advance our understanding of NPY signaling and accelerate the development of novel therapeutics targeting this important neuropeptide system. Careful experimental design, including the use of appropriate controls and validation of knockdown, is essential for obtaining reliable and interpretable results.
References
- 1. Therapeutic potential of this compound (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Human this compound Y1 receptor antisense oligodeoxynucleotide specifically inhibits this compound-evoked vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of food intake by this compound Y5 receptor antisense oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of phosphorothioated this compound Y1-receptor antisense oligodeoxynucleotide in conscious rats and in human vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICV administration of anti-NPY antisense oligonucleotide: effects on feeding behavior, body weight, peptide content and peptide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific inhibition of endogenous this compound synthesis in arcuate nucleus by antisense oligonucleotides suppresses feeding behavior and insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disinhibition from opioid influence augments hypothalamic this compound (NPY) gene expression and pituitary luteinizing hormone release: effects of NPY messenger ribonucleic acid antisense oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of antisense oligodeoxynucleotides to study the physiological functions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The lack of specificity of this compound (NPY) antisense oligodeoxynucleotides administered intracerebroventricularly in inhibiting food intake and NPY gene expression in the rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Situ Hybridization for Localization of Neuropeptide Y (NPY) mRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide Y (NPY) is a 36-amino acid peptide that is widely distributed throughout the central and peripheral nervous systems. It is implicated in a diverse range of physiological functions, including the regulation of food intake, energy balance, anxiety, and blood pressure.[1][2] The localization and quantification of NPY messenger RNA (mRNA) provide critical insights into the synthesis and regulation of NPY, offering a valuable tool for understanding its role in both normal physiology and pathological states. In situ hybridization (ISH) is a powerful technique that allows for the precise localization of specific nucleic acid sequences within the morphological context of tissues or cells.[3] This application note provides detailed protocols and guidance for the use of ISH in detecting NPY mRNA.
Principles of In Situ Hybridization
In situ hybridization utilizes a labeled nucleic acid probe (either RNA or DNA) that is complementary to the target mRNA sequence. This probe hybridizes to the NPY mRNA within fixed tissue sections. The label on the probe, which can be a radioisotope, a hapten (like digoxigenin or biotin), or a fluorophore, is then detected, allowing for the visualization of the mRNA distribution at the cellular level. Non-radioactive methods are increasingly common due to their better resolution and shorter processing times.[4]
Applications in Research and Drug Development
-
Neuroanatomical Mapping: Elucidate the precise anatomical distribution of NPY-synthesizing neurons in various brain regions and peripheral tissues.[5][6][7]
-
Functional Studies: Investigate changes in NPY mRNA expression in response to physiological stimuli, pharmacological agents, or in disease models.[1][2] For example, studies have shown that salt intake can suppress NPY mRNA expression in the arcuate nucleus of the hypothalamus.[2]
-
Drug Discovery and Development: Assess the impact of novel therapeutic compounds on NPY gene expression, providing insights into their mechanism of action.
-
Co-localization Studies: Combine ISH with immunohistochemistry or other labeling techniques to determine the co-expression of NPY mRNA with other genes or proteins within the same cells.[8]
Quantitative Analysis
Quantification of the ISH signal allows for the measurement of changes in NPY mRNA levels. This can be achieved through methods such as densitometry of autoradiographic films for radioactive probes or by measuring the intensity and area of the signal for non-radioactive probes using image analysis software.[9] This quantitative approach is crucial for understanding the dynamics of NPY gene expression.
Data Presentation
The following table summarizes representative quantitative data from studies that have utilized in situ hybridization to assess NPY mRNA levels under different experimental conditions.
| Experimental Model | Brain Region | Condition | Change in NPY mRNA Expression | Reference |
| Mouse | Hypothalamic Arcuate Nucleus | Administration of Midazolam | +106% | [1] |
| Mouse | Hypothalamic Arcuate Nucleus | Administration of Thiopental | +125% | [1] |
| Mouse | Hypothalamic Arcuate Nucleus | Salt Water Intake | Significant Decrease | [2] |
| Rat | Dentate Gyrus | Colchicine Treatment | No change in cell number, but reduced expression per cell | [9] |
Experimental Protocols
This section provides a detailed, synthesized protocol for non-radioactive in situ hybridization for the detection of NPY mRNA in frozen tissue sections. This protocol is based on established methodologies.[10]
I. Probe Preparation (Digoxigenin-labeled cRNA Probe)
-
Template Preparation: Linearize a plasmid containing the NPY cDNA with an appropriate restriction enzyme to serve as a template for in vitro transcription.
-
In Vitro Transcription: Synthesize a digoxigenin (DIG)-labeled antisense cRNA probe using an in vitro transcription kit with a suitable RNA polymerase (e.g., T7, T3, or SP6) and DIG-labeled UTP. A sense probe should also be generated as a negative control.
-
Probe Purification: Purify the labeled probe to remove unincorporated nucleotides, for example, by ethanol precipitation.
-
Probe Quantification and Storage: Determine the concentration of the probe using a spectrophotometer and store it at -80°C.
II. Tissue Preparation
-
Perfusion and Fixation: Anesthetize the animal and perfuse transcardially with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fixation: Dissect the brain or tissue of interest and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the tissue to a 30% sucrose solution in PBS at 4°C until it sinks.
-
Sectioning: Freeze the tissue in an embedding medium (e.g., OCT) and cut 10-20 µm thick sections on a cryostat. Mount the sections onto coated slides (e.g., SuperFrost Plus).
-
Storage: Slides can be stored at -80°C until use.
III. In Situ Hybridization
-
Pre-hybridization:
-
Bring slides to room temperature.
-
Fix sections in 4% PFA for 10 minutes.
-
Wash twice in PBS for 5 minutes each.
-
Treat with Proteinase K (1 µg/ml in PBS) for 10 minutes at 37°C to improve probe penetration.
-
Wash in PBS for 5 minutes.
-
Post-fix in 4% PFA for 5 minutes.
-
Wash in PBS for 5 minutes.
-
Acetylate the sections by incubating in 0.1 M triethanolamine with 0.25% acetic anhydride for 10 minutes to reduce non-specific binding.
-
Wash in PBS for 5 minutes.
-
Dehydrate through a series of ethanol concentrations (70%, 95%, 100%) and air dry.
-
-
Hybridization:
-
Prepare the hybridization buffer (e.g., 50% formamide, 5x SSC, 5x Denhardt's solution, 250 µg/ml yeast tRNA, 500 µg/ml sheared salmon sperm DNA).
-
Dilute the DIG-labeled NPY probe in the hybridization buffer to a final concentration of 100-500 ng/ml.
-
Denature the probe by heating at 80-85°C for 5 minutes, then immediately place on ice.
-
Apply the hybridization solution containing the probe to the tissue sections.
-
Cover with a coverslip and incubate in a humidified chamber at 55-65°C overnight.
-
IV. Post-Hybridization Washes and Immunodetection
-
Stringency Washes:
-
Carefully remove the coverslips.
-
Wash in 5x SSC at 60°C for 30 minutes.
-
Wash in 0.2x SSC at 60°C for 2 hours (this is a high-stringency wash to remove non-specifically bound probe).
-
Wash in MABT (Maleic acid buffer with Tween-20) for 5 minutes at room temperature.
-
-
Immunodetection:
-
Block non-specific binding by incubating the sections in a blocking solution (e.g., MABT with 2% blocking reagent or 10% normal sheep serum) for 1-2 hours at room temperature.
-
Incubate with an anti-digoxigenin antibody conjugated to alkaline phosphatase (AP), diluted in blocking solution, overnight at 4°C.
-
Wash three times in MABT for 15 minutes each.
-
Equilibrate in a detection buffer (e.g., 100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl2) for 10 minutes.
-
-
Signal Development:
-
Incubate the sections in a solution containing the chromogenic substrates for alkaline phosphatase, such as NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt), in the dark.
-
Monitor the color development under a microscope.
-
Stop the reaction by washing in PBS.
-
-
Mounting:
-
Counterstain with a nuclear stain like Nuclear Fast Red if desired.
-
Dehydrate through an ethanol series, clear in xylene, and coverslip with a mounting medium.
-
Mandatory Visualizations
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key pathways and workflows relevant to NPY mRNA in situ hybridization studies.
Caption: Simplified signaling diagram of NPY mRNA regulation and its downstream effects.
Caption: Experimental workflow for non-radioactive in situ hybridization of NPY mRNA.
References
- 1. researchgate.net [researchgate.net]
- 2. Arcuate NPY is involved in salt‐induced hypertension via modulation of paraventricular vasopressin and brain‐derived neurotrophic factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In situ hybridization for detection of hormone and peptide mRNA in carcinoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An in situ hybridization protocol to detect rare mRNA expressed in neural tissue using biotin-labelled oligonucleotide probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In situ hybridization study of this compound neurons in the rat brain and pelvic paracervical ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In situ hybridization of this compound (NPY) mRNA in the goldfish brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Double and triple in situ hybridization for coexpression studies: combined fluorescent and chromogenic detection of this compound (NPY) and serotonin receptor subtype mRNAs expressed at different abundance levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In situ hybridization histochemistry quantification: automatic count on single cell in digital image - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols: Development of Y Receptor Selective Peptidic and Non-Peptidic Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development and characterization of selective peptidic and non-peptidic agents targeting Neuropeptide Y (NPY) receptors. The Y receptor system, comprising subtypes Y1, Y2, Y4, and Y5, is a significant target for therapeutic development in areas such as obesity, metabolic disorders, and pain management.[1][2]
I. Y Receptor Signaling Pathways
NPY receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gαi/o).[1][3] Upon activation by endogenous ligands such as this compound (NPY), Peptide YY (PYY), or Pancreatic Polypeptide (PP), the receptors initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][3] This is the canonical signaling pathway for Y receptors.
In some cellular contexts, certain Y receptors, such as Y2 and Y4, have also been shown to couple to Gq proteins, activating phospholipase C (PLC).[1][4] This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), subsequently causing the mobilization of intracellular calcium and activation of Protein Kinase C (PKC).[1][4]
Y1 and Y5 Receptor Signaling Pathway
Y1 and Y5 receptors predominantly signal through the Gαi pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP.[5] This pathway is implicated in the orexigenic effects of NPY.[6][7][8]
Y2 and Y4 Receptor Signaling Pathways
Y2 and Y4 receptors also primarily couple to Gαi, inhibiting adenylyl cyclase.[4][9] However, they can also engage the Gαq pathway, leading to an increase in intracellular calcium.[1][4]
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Interactions of multiple signaling pathways in this compound-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NPY Y1 and Y5 Receptor Selective Antagonists as Anti-Obesity Drug...: Ingenta Connect [ingentaconnect.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential expression of Y receptors and signaling pathways in intestinal circular and longitudinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating NPY Floxed Mice using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide Y (NPY) is a widely expressed neurotransmitter involved in numerous physiological processes, including appetite regulation, energy metabolism, and bone homeostasis.[1] To dissect the cell-specific functions of NPY, the generation of conditional knockout mice using the Cre-LoxP system is an invaluable tool. The CRISPR-Cas9 system has emerged as a rapid and efficient method for generating such genetically engineered mouse models, circumventing the more time-consuming traditional methods involving embryonic stem cells.[2][3]
These application notes provide a comprehensive guide for the generation of NPY floxed (NPYflox) mice using CRISPR-Cas9 technology. This model will enable researchers to investigate the tissue- and cell-type-specific roles of NPY by crossing the NPYflox mice with various Cre-driver lines. The protocols outlined below cover the entire workflow, from the initial design of CRISPR components to the screening and validation of founder mice.
Data Presentation
The efficiency of generating floxed mice using CRISPR-Cas9 can be influenced by several factors, including the target locus, the design of the guide RNAs (gRNAs) and donor templates, and the delivery method. The following tables summarize representative quantitative data for key steps in the process.
| Parameter | Representative Value | Reference |
| Microinjection/Electroporation | ||
| Embryo Survival Rate (Post-Procedure) | 97-98% | [4][5] |
| Pups Born from Transferred Embryos | ~14% | [6] |
| CRISPR-Mediated Editing Efficiency | ||
| Frequency of Small Indel Mutations in F0 Mice | 20-70% | [7] |
| Frequency of Homology Directed Repair (HDR) for loxP Insertion (per site) | 5-30% | [7] |
| Founder Mice with Both loxP Sites (in cis) | ~60% (18 out of 30 genes) | [6] |
| Breeding and Germline Transmission | ||
| Germline Transmission Rate from Founder Mice | Varies | [7] |
Experimental Protocols
Design of CRISPR-Cas9 Components for NPY Floxing
Successful generation of NPY floxed mice requires careful design of the gRNAs and the donor DNA template for homology-directed repair (HDR). The goal is to insert two loxP sites flanking the critical exon(s) of the Npy gene. The mouse Npy gene's protein-coding region is primarily within exons 2 and 3.[8] Therefore, a common strategy is to flank these exons with loxP sites.
Protocol: gRNA and Donor Template Design
-
Target Selection:
-
Obtain the genomic sequence of the mouse Npy gene from a database such as NCBI or Ensembl.
-
Identify the introns flanking the critical exons to be floxed (e.g., intron 1 and intron 3 to flank exons 2 and 3).
-
Use online gRNA design tools (e.g., CHOPCHOP, Benchling) to identify potential gRNA sequences in the selected introns.[7][9]
-
Select 2-3 gRNAs for each insertion site with high predicted on-target scores and minimal off-target effects. The target sequence must be adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).[7][10]
-
-
Donor Template Design (ssODNs):
-
Single-stranded oligodeoxynucleotides (ssODNs) are commonly used as donor templates for inserting small sequences like loxP sites.[6][11]
-
For each loxP site, design a ~200 nucleotide ssODN.
-
The ssODN should contain the 34 bp loxP sequence flanked by 60-80 bp homology arms on each side that match the genomic sequence surrounding the gRNA cut site.[6]
-
To prevent the Cas9 nuclease from re-cutting the donor DNA or the successfully integrated allele, introduce silent mutations within the PAM sequence or the gRNA seed region of the homology arms.[6]
-
Preparation of CRISPR-Cas9 Reagents for Microinjection
The delivery of CRISPR-Cas9 components as a ribonucleoprotein (RNP) complex (Cas9 protein + gRNA) into zygotes is highly efficient.[7][12]
Protocol: RNP and Donor DNA Preparation
-
gRNA Preparation:
-
Synthesize the selected gRNAs as single-guide RNAs (sgRNAs) or as separate crRNA and tracrRNA components.
-
If using a two-part system, anneal the crRNA and tracrRNA at a 1:1 molar ratio by heating to 95°C for 5 minutes and then slowly cooling to room temperature to form the gRNA duplex.[12]
-
-
Injection Mix Preparation:
-
Prepare the injection mix in an RNase-free environment.
-
A typical injection mix contains:
-
First, incubate the Cas9 protein with the gRNAs at room temperature for 10-15 minutes to allow for RNP complex formation.[12]
-
Then, add the ssODN donors to the RNP complex.
-
Dilute the final mix in an appropriate injection buffer (e.g., 1 mM Tris-HCl, pH 7.5; 0.1 mM EDTA).[12]
-
Centrifuge the mix to pellet any precipitates before microinjection.[7]
-
Microinjection into Mouse Zygotes and Embryo Transfer
Microinjection of the CRISPR-Cas9 mix into the cytoplasm or pronucleus of fertilized mouse eggs is a standard procedure.[13][14]
Protocol: Zygote Microinjection
-
Zygote Collection:
-
Superovulate female mice (e.g., C57BL/6J strain) and mate them with stud males.
-
Harvest one-cell embryos from plugged females.[13]
-
-
Microinjection:
-
Embryo Transfer:
Screening and Genotyping of Founder Mice
Pups born from the embryo transfer (F0 generation) must be screened for the correct insertion of the loxP sites.
Protocol: Genotyping of Founder Mice
-
DNA Extraction:
-
Isolate genomic DNA from tail biopsies of the F0 pups.
-
-
PCR Screening:
-
Design PCR primers that flank each of the targeted loxP insertion sites.
-
Amplify these regions from the genomic DNA of each pup.
-
The successful insertion of a 34 bp loxP site will result in a slightly larger PCR product compared to the wild-type allele. This size difference can be visualized on a high-percentage agarose or polyacrylamide gel.[8][14]
-
-
Confirmation of "in cis" Integration and Sequence Integrity:
-
For founders that are positive for both loxP sites, perform a long-range PCR using a forward primer upstream of the 5' loxP site and a reverse primer downstream of the 3' loxP site. This will confirm that both loxP sites are on the same chromosome ("in cis").
-
Sequence the PCR products from the positive founders to verify the correct sequence of the loxP sites and the surrounding genomic DNA, ensuring no unintended mutations were introduced during the repair process.[15]
-
-
Breeding for Germline Transmission:
-
Breed the confirmed founder mice with wild-type mice to establish heterozygous F1 lines.
-
Genotype the F1 offspring to confirm germline transmission of the floxed allele.
-
Mandatory Visualizations
References
- 1. Skeletal phenotype of the this compound knockout mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generating Mouse Models Using CRISPR-Cas9 Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRISPR/Cas9-Mediated Highly Efficient Gene Targeting in Embryonic Stem Cells for Developing Gene-Manipulated Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid generation of conditional knockout mice using the CRISPR-Cas9 system and electroporation for neuroscience research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative analysis of single-stranded DNA donors to generate conditional null mouse alleles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Skeletal Phenotype of the this compound knockout mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synthego.com [synthego.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. ssODN-mediated knock-in with CRISPR-Cas for large genomic regions in zygotes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 13. Generating CRISPR/Cas9-Derived Mutant Mice by Zygote Cytoplasmic Injection Using an Automatic Microinjector - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Embryo Microinjection With CRISPR-Cas9 in Mice and Zebrafish | Thermo Fisher Scientific - CH [thermofisher.com]
- 15. One-Step Genotyping Method in loxP-Based Conditional Knockout Mice Generated by CRISPR-Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Development of Neuropeptide Y Receptor Subtype-Selective Ligands
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of neuropeptide Y (NPY) receptor subtype-selective ligands.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions.
| Question | Potential Causes | Troubleshooting Steps |
| 1. Why does my newly synthesized peptide ligand exhibit low affinity for the target NPY receptor subtype? | - Suboptimal amino acid substitutions: Critical residues for receptor binding may have been altered. For instance, the C-terminal residues (Arg33, Arg35, Tyr36) are crucial for binding to most Y receptors.[1][2] - Incorrect peptide conformation: The secondary structure of the peptide (e.g., the PP-fold and alpha-helix) is vital for receptor interaction. - Issues with C-terminal amidation: A C-terminal amide is essential for the binding of NPY ligands to their receptors.[1] - Experimental artifacts: Problems with peptide purity, concentration determination, or assay conditions can lead to artificially low affinity. | - Review structure-activity relationship (SAR) data: Ensure that modifications do not disrupt key interactions. For Y1 receptors, both N- and C-termini are important for high-affinity binding.[1] For Y2 receptors, N-terminal truncations are well-tolerated.[1] For Y5 receptors, the N-terminus and specific residues like Pro2, Pro5, and Pro8 are important.[1][3] - Perform conformational analysis: Use techniques like circular dichroism or NMR to assess the peptide's structure. - Verify C-terminal amidation: Confirm the presence of the C-terminal amide group using mass spectrometry. - Check peptide quality and concentration: Use purified peptides (>95%) and accurately determine their concentration. - Optimize assay conditions: Ensure optimal buffer composition, pH, temperature, and incubation time. |
| 2. My ligand shows high affinity but poor selectivity between NPY receptor subtypes. What can I do? | - High sequence homology among receptors: The binding pockets of NPY receptor subtypes share significant similarities, making the design of selective ligands challenging.[2][3] - Ligand binding to conserved residues: The ligand may primarily interact with amino acids that are conserved across multiple receptor subtypes. For example, Asp6.59 is important for NPY binding to all Y receptor subtypes.[3] - Lack of subtype-specific interactions: The ligand may not be engaging with the few non-conserved residues that confer subtype selectivity. | - Introduce subtype-specific modifications: For Y1 selectivity, modifications at positions 7 and 34 (e.g., [Phe7, Pro34]NPY) can be effective.[4] For Y2 selectivity, N-terminal truncations (e.g., NPY(3-36)) are a common strategy.[1] For Y5 selectivity, substitutions at position 32 (e.g., [D-Trp32]NPY) are critical.[1][3] - Utilize receptor chimeras and mutagenesis: These tools can help identify key residues for selectivity, guiding further ligand design.[3] - Consider non-peptide scaffolds: Small molecule antagonists have been developed with high selectivity for certain subtypes, such as BIBP3226 for Y1.[5] |
| 3. I am observing high non-specific binding in my radioligand binding assay. How can I reduce it? | - Radioligand "stickiness": Some radioligands have a high tendency to bind to non-receptor components like plasticware and filters. - Suboptimal radioligand concentration: Using a concentration significantly above the Kd can increase non-specific binding. - Inadequate washing: Insufficient washing may not effectively remove unbound and non-specifically bound radioligand. - Filter binding: The radioligand may be binding to the filter material itself. | - Choose an appropriate radioligand: Some radioligands, like [125I]PYY, may exhibit lower non-specific binding than [125I]NPY in certain tissues.[6] - Optimize radioligand concentration: Use a concentration at or below the Kd value for the receptor. - Increase wash steps: Perform additional washes with ice-cold buffer. - Pre-treat filters: Soak glass fiber filters in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[7] - Include a blocking agent: Add bovine serum albumin (BSA) to the binding buffer. |
| 4. My functional assay (e.g., cAMP inhibition) shows a weak or no response to my agonist. What could be the problem? | - Low ligand potency: The ligand may have low affinity or be a partial agonist/antagonist. - Poor receptor expression or coupling: The cell line used may have low receptor expression levels or inefficient coupling to the G-protein signaling pathway. - Assay sensitivity issues: The assay may not be sensitive enough to detect small changes in second messenger levels. - Cell health and passage number: Poor cell health or high passage number can affect receptor expression and signaling. | - Confirm ligand binding: First, verify that the ligand binds to the receptor with sufficient affinity using a binding assay. - Use a high-expression cell line: Utilize a cell line known to express the target receptor at high levels (e.g., HEK293 or CHO cells stably transfected with the receptor cDNA). - Amplify the signal: Use a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and amplify the signal. - Optimize agonist concentration range: Test a wider range of agonist concentrations. - Check cell viability and use low-passage cells: Ensure cells are healthy and within a low passage number range. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the development of NPY receptor subtype-selective ligands.
1. What are the main challenges in developing NPY receptor subtype-selective ligands?
The primary challenges stem from the high degree of homology within the NPY system. The endogenous ligands (NPY, PYY, and PP) share significant sequence identity, and the NPY receptor subtypes (Y1, Y2, Y4, and Y5) possess similar binding pockets.[2][3] This makes it difficult to design ligands that can effectively discriminate between the different receptor subtypes.
2. What are the key structural features of NPY ligands that are important for receptor binding and selectivity?
Key features include:
-
PP-fold: A hairpin-like structure that is crucial for receptor interaction.
-
C-terminal pentapeptide: The last five amino acids (Arg-Gln-Arg-Tyr-NH2 in NPY) are essential for binding to most Y receptors.[8]
-
N-terminus: The N-terminal region is critical for Y1 and Y5 receptor affinity but less so for the Y2 receptor.[1]
-
Specific amino acid residues: Certain residues at specific positions are key determinants of subtype selectivity. For example, Pro34 is important for Y1/Y5 preference, while truncating the N-terminus favors Y2 binding.[1][6]
3. What are the main signaling pathways activated by NPY receptors?
All NPY receptors (Y1, Y2, Y4, and Y5) are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins.[9][10][11] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] Additionally, some NPY receptors can modulate intracellular calcium levels and activate other pathways like the MAPK/ERK pathway.[9][12][13]
4. Which experimental assays are commonly used to characterize NPY receptor ligands?
-
Radioligand Binding Assays: These assays are used to determine the affinity (Ki) of a ligand for a specific receptor subtype. They typically involve competing the test ligand with a radiolabeled ligand (e.g., [125I]PYY or [3H]BIBP3226) for binding to cell membranes expressing the receptor.[7][14]
-
Functional Assays: These assays measure the biological response elicited by a ligand. Common functional assays for NPY receptors include:
-
cAMP Inhibition Assays: Measure the ability of an agonist to inhibit forskolin-stimulated cAMP production.[15]
-
Calcium Mobilization Assays: Detect changes in intracellular calcium levels upon receptor activation, particularly for receptors that couple to Gq proteins.
-
β-arrestin Recruitment Assays: Monitor the recruitment of β-arrestin to the activated receptor, which is involved in receptor desensitization and signaling.
-
5. What are some examples of subtype-selective ligands for NPY receptors?
-
Y1-selective: [Leu31, Pro34]NPY (agonist), BIBP3226 (antagonist), BIBO3304 (antagonist).[5][16]
-
Y2-selective: NPY(3-36) (agonist), PYY(3-36) (agonist), BIIE0246 (antagonist).[1][17]
-
Y4-selective: Pancreatic Polypeptide (PP) is the endogenous high-affinity agonist.[3][18]
-
Y5-selective: [D-Trp32]NPY (agonist), [cPP1-7, NPY19-23, His34]hPP (agonist).[1][3]
Quantitative Data Summary
Table 1: Binding Affinities (Ki, nM) of Selected Ligands for Human NPY Receptor Subtypes
| Ligand | Y1 Receptor | Y2 Receptor | Y4 Receptor | Y5 Receptor | Selectivity Profile | Reference |
| NPY | ~0.5 | ~0.3 | ~412 | ~0.4 | Y1/Y2/Y5 > Y4 | [18] |
| PYY | ~0.4 | ~0.2 | ~5.5 | ~0.6 | Y1/Y2/Y5 > Y4 | [18] |
| Pancreatic Polypeptide (PP) | ~200 | >1000 | ~0.024 | ~10 | Y4 >> Y1/Y2/Y5 | [18] |
| [Leu31, Pro34]NPY | ~0.3 | >1000 | ~200 | ~1 | Y1/Y5 > Y2/Y4 | [16] |
| NPY(3-36) | >1000 | ~0.5 | >1000 | ~10 | Y2 > Y5 >> Y1/Y4 | [1] |
| BIBP3226 (antagonist) | ~1 | >1000 | >1000 | >1000 | Y1-selective | [5] |
| BIIE0246 (antagonist) | >1000 | ~8 | >1000 | >1000 | Y2-selective | [3] |
Table 2: Functional Potencies (EC50/IC50, nM) of Selected Agonists for Human NPY Receptor Subtypes
| Agonist | Y1 Receptor (cAMP) | Y2 Receptor (cAMP) | Y4 Receptor (cAMP) | Y5 Receptor (cAMP) | Reference |
| NPY | ~1 | ~1 | ~100 | ~1 | [18] |
| PYY | ~1 | ~1 | ~5 | ~1 | [18] |
| Pancreatic Polypeptide (PP) | >1000 | >1000 | ~0.11 | ~10 | [18] |
| [Leu31, Pro34]NPY | ~1 | >1000 | >1000 | ~5 | [16] |
| NPY(3-36) | >1000 | ~2 | >1000 | ~20 | [1] |
Experimental Protocols
Radioligand Binding Assay Protocol (Competition)
-
Prepare cell membranes: Homogenize cells expressing the target NPY receptor subtype in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay setup: In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4).
-
A serial dilution of the unlabeled test ligand.
-
A fixed concentration of the radioligand (e.g., [125I]PYY at its Kd concentration).
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 90-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in 0.3% PEI) using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Dry the filter plate, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data analysis: Determine the IC50 value of the test ligand and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay Protocol
-
Cell culture: Plate cells expressing the target NPY receptor subtype in a 96-well plate and grow to confluency.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period to prevent cAMP degradation.
-
Agonist stimulation: Add varying concentrations of the test agonist to the wells.
-
Adenylyl cyclase stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and cAMP production.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Cell lysis and detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Data analysis: Plot the cAMP levels against the agonist concentration and determine the EC50 value.
Visualizations
References
- 1. This compound receptors: how to get subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound receptors: how to get subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound receptors: how to get subtype selectivity [frontiersin.org]
- 4. Novel analogues of this compound with a preference for the Y1-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. This compound receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Structural basis of ligand binding modes at the this compound Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 10. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 11. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 12. Interactions of multiple signaling pathways in this compound-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound and this compound Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and characterization of a highly selective this compound Y5 receptor agonist radioligand: [125I][hPP1–17, Ala31, Aib32]NPY - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structural basis of this compound signaling through Y1 and Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound receptor Y2 - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Improving the Specificity of Neuropeptide Y (NPY) Antibodies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with neuropeptide Y (NPY) antibodies. Our goal is to help you improve the specificity and reliability of your experimental results.
FAQs and Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. General Specificity and Validation
Question: My NPY antibody is showing non-specific binding. What are the common causes and how can I validate its specificity?
Answer: Non-specific binding is a frequent issue with NPY antibodies, often due to cross-reactivity with other peptides in the same family, such as Peptide YY (PYY) and Pancreatic Polypeptide (PP), which share sequence homology with NPY.[1][2] The gold standard for validating antibody specificity is to test it in a knockout (KO) or knockdown (KD) model where the target protein is absent or significantly reduced.[3] If a signal persists in the KO/KD sample, it indicates non-specific binding.
Another robust method is peptide blocking , also known as peptide competition.[4][5] This involves pre-incubating the antibody with an excess of the immunizing peptide. This neutralized antibody should then show a significantly reduced or absent signal in your experiment compared to the antibody used alone. The staining that disappears is considered specific to the target.[3][5]
Question: I'm observing high background in my immunohistochemistry (IHC) / Western blot (WB) experiment. What can I do to reduce it?
Answer: High background can obscure your specific signal. Here are several strategies to mitigate it:
-
Optimize Blocking: The choice of blocking buffer is critical. While 5% non-fat dry milk is common for WB, it can be problematic for phospho-specific antibodies due to the presence of phosphoproteins like casein.[6][7] In such cases, or for IHC, Bovine Serum Albumin (BSA) at 1-5% is a good alternative.[7][8] Trying different blocking agents or increasing the blocking time can significantly reduce background.[6]
-
Titrate Your Antibodies: Both primary and secondary antibodies should be titrated to find the optimal concentration that provides a strong specific signal with low background.[8][9] Using too high a concentration is a common cause of non-specific binding and high background.[10]
-
Increase Washing Steps: Increasing the duration and volume of your washes, as well as the number of wash steps, can help remove unbound and non-specifically bound antibodies.[8] Adding a mild detergent like Tween-20 to your wash buffers is also recommended.[11]
-
Use High-Quality Antibodies: Whenever possible, use affinity-purified polyclonal or monoclonal antibodies to reduce the chances of non-specific binding.[12]
II. Immunohistochemistry (IHC) Specific Issues
Question: I'm getting weak or no staining for NPY in my tissue sections. What could be the problem?
Answer: Weak or no signal in IHC can be due to a variety of factors:
-
Improper Tissue Fixation: Over-fixation can mask the epitope, while under-fixation can lead to poor tissue morphology and loss of the antigen.[13] The fixation time and the type of fixative should be optimized.
-
Suboptimal Antibody Concentration: The primary antibody concentration may be too low. You may need to increase the concentration or the incubation time.[14] An overnight incubation at 4°C is often recommended to enhance specificity.[15]
-
Ineffective Antigen Retrieval: For formalin-fixed paraffin-embedded tissues, heat-induced epitope retrieval (HIER) is often necessary to unmask the epitope. The choice of retrieval buffer (e.g., citrate or Tris-EDTA) and the pH are critical and antibody-dependent.[15][16]
-
Inactive Reagents: Ensure your primary and secondary antibodies, as well as your detection reagents, have been stored correctly and have not expired.[5]
Question: How do I perform a peptide blocking control for IHC?
Answer: Here is a general protocol for peptide blocking in IHC:
-
Determine Optimal Antibody Concentration: First, determine the ideal dilution of your primary NPY antibody that gives a clear, specific signal with low background.
-
Prepare Antibody Solutions: Prepare two identical tubes with the diluted primary antibody.
-
Add Blocking Peptide: To one tube (the "blocked" sample), add the NPY immunizing peptide at a 5-10 fold excess by weight compared to the antibody.[5] Leave the other tube as is (the "unblocked" control).
-
Incubate: Incubate both tubes for at least 30 minutes at room temperature or overnight at 4°C with gentle agitation to allow the peptide to bind to the antibody.[5]
-
Proceed with Staining: Use the blocked and unblocked antibody solutions to stain your parallel tissue sections as you normally would in your IHC protocol.
-
Compare Results: The specific signal should be absent or significantly reduced in the tissue stained with the blocked antibody compared to the unblocked control.
III. Western Blotting (WB) Specific Issues
Question: I'm having trouble detecting NPY on my Western blots. Is there a reason for this?
Answer: NPY is a very small peptide (approximately 4 kDa), which makes it challenging to detect via standard Western blotting protocols.[2] Small proteins can easily be "blown through" the membrane during transfer or may not be efficiently retained.
Question: How can I optimize my Western blot protocol for detecting a small protein like NPY?
Answer: To improve the detection of NPY, consider the following modifications to a standard WB protocol:
-
Gel Selection: Use a high-percentage Tris-Tricine polyacrylamide gel (e.g., 15% or higher) for better resolution of low molecular weight proteins.
-
Membrane Choice: Use a PVDF membrane with a smaller pore size (0.2 µm) to improve the retention of small proteins.
-
Transfer Conditions: Optimize your transfer time and voltage. Over-transferring is a common issue with small proteins. A wet transfer system is often recommended.
-
Fixation Step: After transfer, you can fix the peptides to the membrane by incubating it in a 4% paraformaldehyde solution for 5-10 minutes.[17] This can help prevent the small peptide from washing away during subsequent steps.
-
Blocking and Antibody Incubations: Follow standard blocking and antibody incubation protocols, ensuring you have optimized your antibody concentrations.
Quantitative Data Summary
The following tables provide a summary of typical starting concentrations and conditions for NPY antibody experiments. Note that these are starting points, and optimal conditions should be determined experimentally for each specific antibody and application.
Table 1: Recommended Starting Dilutions for NPY Antibodies
| Application | Antibody Type | Recommended Starting Dilution | Reference |
| Immunohistochemistry (IHC) | Polyclonal | 1:50 - 1:500 | [16] |
| Monoclonal | 1:10 - 1:500 | [18] | |
| Western Blot (WB) | Polyclonal | 0.1 - 0.5 µg/ml | [14] |
| ELISA | Monoclonal | 1:16000 | [18] |
Table 2: Cross-Reactivity of a Specific Monoclonal NPY Antibody
| Peptide | Cross-Reactivity (%) | Reference |
| This compound (1-24) | <0.2% | [18] |
| This compound (18-36) | <0.2% | [18] |
| Peptide YY (PYY) | <0.2% | [18] |
| Pancreatic Polypeptide (PP) | <0.2% | [18] |
Experimental Protocols
Protocol 1: Peptide Blocking for Immunohistochemistry (IHC)
This protocol outlines the steps for performing a peptide blocking experiment to validate the specificity of your NPY antibody in IHC.
-
Prepare two identical tissue sections for staining.
-
Determine the optimal working dilution of your primary NPY antibody.
-
Prepare two tubes of diluted primary antibody.
-
In one tube, add the NPY immunizing peptide at a 5-10 fold excess (by weight) to the antibody. This is your "blocked" antibody.
-
Incubate both tubes (blocked and unblocked) for 30 minutes at room temperature or overnight at 4°C with gentle agitation.
-
Perform your standard IHC staining protocol on the two tissue sections, using the blocked antibody for one and the unblocked antibody for the other.
-
Compare the staining. A significant reduction or absence of signal in the section stained with the blocked antibody confirms specificity.
Protocol 2: Western Blotting for Low Molecular Weight NPY
This protocol is optimized for the detection of the small NPY peptide.
-
Sample Preparation: Prepare your protein lysates as usual, ensuring to include protease inhibitors.
-
Gel Electrophoresis: Run your samples on a 15% or higher Tris-Tricine polyacrylamide gel .
-
Transfer: Transfer the proteins to a 0.2 µm PVDF membrane . Optimize transfer time to avoid over-transfer.
-
Fixation (Optional but Recommended): After transfer, gently rinse the membrane with transfer buffer and then incubate in 4% paraformaldehyde in PBS for 5-10 minutes at room temperature.
-
Washing: Wash the membrane thoroughly with PBS or TBST.
-
Blocking: Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with your optimized dilution of the primary NPY antibody overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Proceed with your chemiluminescent detection reagent and image the blot.
Visualizations
NPY Receptor Signaling Pathways
NPY exerts its effects by binding to a family of G-protein coupled receptors (GPCRs), primarily the Y1, Y2, and Y5 receptors in the context of the central nervous system. These receptors are typically coupled to inhibitory G-proteins (Gi/o).
Caption: NPY receptor downstream signaling pathways.
Experimental Workflow for Antibody Specificity Validation
The following diagram illustrates a logical workflow for validating the specificity of your NPY antibody.
Caption: A logical workflow for NPY antibody validation.
References
- 1. Structural basis for Y2 receptor-mediated this compound and peptide YY signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of multiple signaling pathways in this compound-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shigematsu-bio.com [shigematsu-bio.com]
- 4. Structural basis of this compound signaling through Y1 and Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Quantitative Analysis of this compound (NPY) and C-Terminal Glycine-Extended NPY by Mass Spectrometry and Their Localization in the Developing and Sexual Adult Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 8. Ligands of the this compound Y2 Receptors as a Potential Multitarget Therapeutic Approach for the Protection of the Neurovascular Unit Against Acute Ischemia/Reperfusion: View from the Perspective of the Laboratory Bench - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative neuropeptide analysis by mass spectrometry: advancing methodologies for biological discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound receptor Y1 - Wikipedia [en.wikipedia.org]
- 12. sysy.com [sysy.com]
- 13. novateinbio.com [novateinbio.com]
- 14. This compound Antibody - Novatein Biosciences [novateinbio.com]
- 15. Frontiers | this compound/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
- 16. This compound antibody (12833-1-AP) | Proteintech [ptglab.com]
- 17. Western blotting of formaldehyde-fixed neuropeptides as small as 400 daltons on gelatin-coated nitrocellulose paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound Antibody (8) - BSA Free (NBP1-05166): Novus Biologicals [novusbio.com]
Optimizing Neuropeptide Y ELISA: A Technical Support Center for Reproducible Results
For researchers, scientists, and drug development professionals, achieving reproducible and accurate quantification of Neuropeptide Y (NPY) is critical. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during NPY ELISA experiments, ensuring data integrity and confidence in your results.
Troubleshooting Guides
This section provides solutions to common problems encountered during NPY ELISA assays. Each issue is addressed with potential causes and step-by-step corrective actions.
High Background
A high background signal can mask the specific signal from your samples, leading to inaccurate results.
Possible Causes & Solutions
| Cause | Solution |
| Insufficient Washing | Increase the number of wash steps. Ensure complete aspiration of wash buffer from the wells after each wash. Soaking the wells with wash buffer for 30-60 seconds during each step can also be beneficial.[1][2][3] |
| Ineffective Blocking | Increase the concentration of the blocking buffer (e.g., from 1% to 2% BSA) or extend the blocking incubation time.[1] Consider adding a small amount of a non-ionic detergent like Tween-20 (e.g., 0.05% v/v) to the blocking buffer.[1] |
| Cross-Reactivity | Ensure the antibodies used are specific to NPY and do not cross-react with other molecules in the sample matrix.[4][5][6] Run a control with the secondary antibody alone to check for non-specific binding. |
| Contaminated Reagents | Prepare fresh buffers and substrate solutions. Ensure that the TMB substrate solution is colorless before use.[2][7] |
| High Incubation Temperature | Perform incubations at the temperature recommended in the kit protocol. Avoid placing plates near heat sources.[7] |
| Substrate Exposure to Light | Protect the TMB substrate from light during storage and incubation.[3] |
Low or No Signal
A weak or absent signal can make it impossible to quantify NPY in your samples.
Possible Causes & Solutions
| Cause | Solution |
| Degraded NPY Standard or Sample | NPY is a small peptide and can be susceptible to degradation. Ensure proper sample collection and storage, including the use of protease inhibitors.[8] Avoid repeated freeze-thaw cycles.[8][9][10] Prepare fresh standards for each assay.[11] |
| Improper Reagent Preparation or Storage | Confirm that all reagents, including standards and antibodies, were prepared and stored according to the kit's instructions.[11][12] Allow all reagents to reach room temperature before use.[3] |
| Incorrect Assay Procedure | Double-check that all reagents were added in the correct order and that incubation times and temperatures were followed precisely.[11] |
| Inactive Enzyme Conjugate | Verify the activity of the HRP conjugate. Do not use expired reagents. |
| Insufficient Antibody Concentration | If developing your own assay, you may need to optimize the concentrations of the capture and detection antibodies. |
| Matrix Effects | Components in the sample matrix (e.g., serum, plasma) can interfere with antibody binding.[13][14] See the FAQ on matrix effects for detailed troubleshooting. |
Poor Standard Curve
An unreliable standard curve will lead to inaccurate quantification of your samples.
Possible Causes & Solutions
| Cause | Solution |
| Pipetting Errors | Ensure pipettes are properly calibrated. Use fresh pipette tips for each standard dilution to avoid cross-contamination.[7] |
| Improper Standard Reconstitution/Dilution | Briefly centrifuge the standard vial before opening. Ensure the standard is fully dissolved before making serial dilutions.[15] Prepare dilutions carefully and mix each tube thoroughly before the next transfer.[15] |
| Degraded Standard | Use a fresh vial of standard and store it according to the manufacturer's instructions. |
| Incorrect Curve Fitting Model | Use the curve fitting model recommended by the ELISA kit manufacturer. A four-parameter logistic (4-PL) curve fit is often used for competitive ELISAs. |
High Coefficient of Variation (CV)
High CV between replicate wells indicates a lack of precision in the assay. The aim is generally for a CV of <20%.
Possible Causes & Solutions
| Cause | Solution |
| Inconsistent Pipetting | Pay close attention to pipetting technique, ensuring consistent volume and speed. Use a multichannel pipette for adding reagents to multiple wells simultaneously. |
| Inadequate Mixing | Gently tap the plate after adding reagents to ensure thorough mixing in each well. |
| Temperature Gradients | Ensure the entire plate is at a uniform temperature during incubation. Avoid stacking plates in the incubator.[12] |
| Edge Effects | To minimize evaporation from the outer wells, use a plate sealer during incubations and ensure the plate is brought to room temperature before use. |
| Bubbles in Wells | Inspect wells for bubbles before reading the plate and remove them if present. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare my samples for an NPY ELISA?
Proper sample preparation is crucial for accurate NPY measurement. Here are guidelines for common sample types:
| Sample Type | Preparation Protocol |
| Serum | Collect whole blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at approximately 1,000 x g. Aliquot the serum and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[9][16][17] |
| Plasma | Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1,000 x g at 2-8°C within 30 minutes of collection. Aliquot the plasma and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[9][16][17] |
| Tissue Homogenates | Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in lysis buffer. Centrifuge to pellet cellular debris. Aliquot the supernatant and store at -20°C or -80°C.[17] The specific lysis buffer and homogenization procedure may vary depending on the tissue type. |
| Cell Culture Supernatants | Centrifuge the cell culture media to remove cells and debris. Aliquot the supernatant and store at -20°C or -80°C.[18] |
Q2: What are matrix effects and how can I minimize them in my NPY ELISA?
Matrix effects occur when components in the sample (e.g., proteins, lipids, salts) interfere with the antibody-antigen binding in the ELISA, leading to inaccurate results.[13][14][19]
To test for matrix effects, you can perform a spike and recovery experiment. Add a known amount of NPY standard to your sample matrix and compare the measured concentration to the expected concentration. A recovery rate between 80-120% is generally considered acceptable.[19]
To minimize matrix effects:
-
Dilute your samples: Diluting your samples can often reduce the concentration of interfering substances. A 1:5 dilution is often recommended for serum and plasma samples.[15]
-
Use a matrix-matched standard curve: If possible, prepare your standard curve in a diluent that closely resembles your sample matrix.[14][20]
Q3: What type of ELISA is typically used for NPY, and how does that affect troubleshooting?
NPY ELISAs are often competitive ELISAs.[9][16][21] In a competitive ELISA, the NPY in the sample competes with a labeled (e.g., biotinylated) NPY for binding to a limited number of capture antibody sites. Therefore, the signal is inversely proportional to the amount of NPY in the sample.
When troubleshooting a competitive NPY ELISA:
-
Low signal indicates a high concentration of NPY.
-
High signal indicates a low concentration of NPY.
This is the opposite of a sandwich ELISA, where the signal is directly proportional to the analyte concentration.
Experimental Protocols
General NPY ELISA Protocol (Competitive Assay)
This is a generalized protocol and should be adapted based on the specific instructions of your ELISA kit.
-
Reagent Preparation : Prepare all reagents, including standards, samples, and wash buffer, according to the kit manual. Allow all reagents to come to room temperature before use.
-
Standard and Sample Addition : Add 50 µL of standards and samples to the appropriate wells of the microplate.[15][18]
-
Detection Reagent A Addition : Immediately add 50 µL of Detection Reagent A (often a biotinylated NPY) to each well. Cover the plate with a sealer and incubate for 1 hour at 37°C.[15][18]
-
Washing : Aspirate the liquid from each well and wash the plate three times with 1X Wash Solution.[15][18]
-
Detection Reagent B Addition : Add 100 µL of Detection Reagent B (often HRP-conjugated streptavidin) to each well. Cover the plate and incubate for 30 minutes at 37°C.[15][18]
-
Second Washing : Aspirate and wash the plate five times.[15][18]
-
Substrate Addition : Add 90 µL of TMB Substrate Solution to each well. Cover the plate and incubate in the dark for 10-20 minutes at 37°C.[15][18]
-
Stop Reaction : Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[15][18]
-
Read Plate : Read the optical density (OD) at 450 nm immediately.[9][18]
Visualizations
Caption: A flowchart of the typical NPY competitive ELISA protocol.
Caption: A decision tree for troubleshooting high background signals.
References
- 1. arp1.com [arp1.com]
- 2. sinobiological.com [sinobiological.com]
- 3. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Cross-reactivities of this compound and peptide YY with pancreatic polypeptide antisera: evidence for the existence of pancreatic polypeptide in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. elisakits.co.uk [elisakits.co.uk]
- 7. novateinbio.com [novateinbio.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assaygenie.com [assaygenie.com]
- 10. raybiotech.com [raybiotech.com]
- 11. benchchem.com [benchchem.com]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
- 14. arp1.com [arp1.com]
- 15. cloud-clone.com [cloud-clone.com]
- 16. cloud-clone.com [cloud-clone.com]
- 17. cloud-clone.com [cloud-clone.com]
- 18. cloud-clone.com [cloud-clone.com]
- 19. The Matrix Effect During Elisa Testing - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 20. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 21. rndmate.com [rndmate.com]
Technical Support Center: Neuropeptide Y (NPY) Signaling Pathway Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common assays used to study the Neuropeptide Y (NPY) signaling pathway.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guides
-
NPY Receptor Binding Assays
-
NPY Enzyme-Linked Immunosorbent Assay (ELISA)
-
NPY Western Blotting
-
NPY Quantitative PCR (qPCR)
-
NPY-induced Intracellular Calcium Mobilization Assays
-
NPY-mediated cAMP Assays
-
NPY FRET/BRET Assays
-
NPY-induced ERK Phosphorylation Assays
-
-
Experimental Protocols
-
NPY Receptor Radioligand Binding Assay
-
NPY ELISA Protocol
-
NPY Western Blot Protocol
-
NPY qPCR Protocol
-
NPY-induced Intracellular Calcium Mobilization Protocol
-
NPY-mediated cAMP Inhibition Assay Protocol
-
NPY Receptor-β-arrestin Interaction BRET Assay
-
NPY-induced ERK1/2 Phosphorylation Western Blot Assay
-
-
Signaling Pathways and Workflows
-
This compound (NPY) Signaling Pathway
-
General Experimental Workflow for NPY Signaling Assays
-
Frequently Asked Questions (FAQs)
Q1: What are the major NPY receptor subtypes and their primary signaling pathways?
A1: The primary NPY receptor subtypes are Y1, Y2, Y4, and Y5. They are all G-protein coupled receptors (GPCRs), primarily coupling to Gαi/o proteins.[1][2] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] Additionally, activation of NPY receptors can modulate intracellular calcium levels and activate the MAPK/ERK signaling pathway.[4]
Q2: Which NPY receptor subtype is responsible for the NPY-induced increase in intracellular calcium?
A2: The NPY-induced increase in intracellular calcium is primarily mediated by the Y1 receptor subtype.[5]
Q3: How can I choose the right assay to study a specific aspect of NPY signaling?
A3:
-
Receptor Binding: Use radioligand binding assays to determine the affinity and specificity of ligands for NPY receptors.
-
NPY Quantification: Use ELISA to measure the concentration of NPY in biological samples.
-
Protein Expression: Use Western blotting to detect and quantify the expression levels of NPY receptors or downstream signaling proteins.
-
Gene Expression: Use qPCR to measure the mRNA expression levels of NPY or its receptors.
-
Second Messenger Signaling: Use cAMP assays to measure the inhibition of adenylyl cyclase. Use calcium mobilization assays to measure changes in intracellular calcium.
-
Protein-Protein Interactions: Use FRET or BRET assays to study real-time interactions, such as receptor dimerization or receptor-β-arrestin recruitment.
-
Downstream Kinase Activation: Use phospho-specific antibodies in Western blotting or specific kinase activity assays to measure the activation of downstream kinases like ERK.
Q4: What are the key differences between FRET and BRET assays?
A4: Both FRET (Förster Resonance Energy Transfer) and BRET (Bioluminescence Resonance Energy Transfer) are proximity-based assays used to study molecular interactions. The main difference lies in the energy donor. FRET uses a fluorescent donor molecule that is excited by an external light source, while BRET uses a bioluminescent donor molecule that generates its own light through a chemical reaction, eliminating the need for an external light source and reducing background fluorescence.[6][7]
Troubleshooting Guides
NPY Receptor Binding Assays
| Problem | Possible Cause | Solution |
| High Non-Specific Binding | Radioligand concentration too high. | Use a radioligand concentration at or below the Kd value.[8] |
| Insufficient washing. | Increase the number and volume of wash steps with ice-cold buffer.[9] | |
| Hydrophobic interactions of the radioligand. | Add BSA to the assay buffer and pre-coat filters with polyethyleneimine (PEI).[8] | |
| Low or No Specific Binding | Degraded radioligand. | Use a fresh aliquot of radioligand and verify its specific activity. |
| Low receptor expression in the cell/tissue preparation. | Use a cell line with higher receptor expression or enrich the membrane preparation. Confirm receptor expression by Western blot. | |
| Incorrect assay conditions (pH, temperature, incubation time). | Optimize assay buffer pH and ionic strength. Determine the optimal incubation time and temperature to reach equilibrium. | |
| High Variability Between Replicates | Inconsistent pipetting. | Use calibrated pipettes and ensure thorough mixing of reagents. |
| Uneven cell/membrane distribution in wells. | Ensure a homogenous suspension of membranes or cells before aliquoting. | |
| Edge effects on the plate. | Avoid using the outer wells of the plate or ensure uniform temperature and humidity during incubation. |
NPY Enzyme-Linked Immunosorbent Assay (ELISA)
| Problem | Possible Cause | Solution |
| High Background | Insufficient washing. | Increase the number of wash cycles and ensure complete removal of wash buffer between steps.[10] |
| Antibody concentration too high. | Titrate the primary and/or secondary antibody to the optimal concentration. | |
| Cross-reactivity of antibodies. | Use highly specific monoclonal or affinity-purified polyclonal antibodies. | |
| Weak or No Signal | Inactive reagents (antibodies, enzyme conjugate, substrate). | Use fresh reagents and ensure proper storage conditions. |
| Insufficient incubation times. | Optimize incubation times for each step as recommended by the kit manufacturer. | |
| Low NPY concentration in the sample. | Concentrate the sample or use a more sensitive ELISA kit. | |
| Poor Standard Curve | Improper dilution of standards. | Prepare fresh standards for each assay and perform serial dilutions carefully. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate volume dispensing. |
NPY Western Blotting
| Problem | Possible Cause | Solution |
| No or Weak Signal | Inefficient protein transfer. | Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage. |
| Low antibody concentration. | Optimize the dilution of the primary and secondary antibodies. | |
| Low abundance of the target protein. | Increase the amount of protein loaded onto the gel. | |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk).[1][11] |
| Antibody concentration too high. | Reduce the concentration of the primary and/or secondary antibody.[1] | |
| Inadequate washing. | Increase the number and duration of wash steps.[11] | |
| Non-Specific Bands | Primary antibody is not specific enough. | Use a different, more specific primary antibody. Perform a BLAST search to check for potential cross-reactivity. |
| Protein degradation. | Add protease inhibitors to the lysis buffer and keep samples on ice. |
NPY Quantitative PCR (qPCR)
| Problem | Possible Cause | Solution |
| No or Low Amplification | Poor quality RNA/cDNA. | Assess RNA integrity (e.g., using a Bioanalyzer). Use a high-quality reverse transcription kit. |
| PCR inhibitors in the sample. | Purify RNA/cDNA to remove inhibitors. Dilute the template to reduce inhibitor concentration. | |
| Suboptimal primer/probe design. | Design and validate new primers/probes. Ensure they are specific to the target sequence. | |
| High Ct Values | Low target expression. | Increase the amount of template cDNA. Use a pre-amplification step if necessary. |
| Inefficient primers. | Optimize primer concentration and annealing temperature. | |
| Amplification in No-Template Control (NTC) | Contamination of reagents or workspace. | Use filter tips, dedicated pipettes, and a separate area for PCR setup. Decontaminate surfaces with a 10% bleach solution.[12] |
| Primer-dimer formation. | Redesign primers to avoid self-dimerization. Optimize the annealing temperature. |
NPY-induced Intracellular Calcium Mobilization Assays
| Problem | Possible Cause | Solution |
| No or Weak Calcium Signal | Low receptor expression. | Use a cell line with higher endogenous or transfected NPY receptor expression. |
| Inactive NPY peptide. | Use a fresh, properly stored aliquot of NPY. | |
| Issues with the calcium indicator dye. | Ensure proper loading of the dye and check its expiration date. Optimize dye concentration and loading time. | |
| High Basal Calcium Levels | Cell stress or damage during handling. | Handle cells gently and avoid excessive centrifugation or pipetting. |
| Autofluorescence of compounds or media. | Run a control with vehicle-treated cells to determine the background fluorescence. | |
| Signal Fades Quickly | Receptor desensitization. | This is an expected physiological response. Analyze the peak response. |
| Photobleaching of the dye. | Reduce the intensity and duration of the excitation light. |
NPY-mediated cAMP Assays
| Problem | Possible Cause | Solution |
| No Inhibition of cAMP Production | Low receptor expression or coupling to Gαi. | Confirm receptor expression and its ability to couple to Gαi proteins. |
| Inactive NPY peptide. | Use a fresh, potent batch of NPY. | |
| Insufficient adenylyl cyclase stimulation. | Ensure the concentration of the adenylyl cyclase activator (e.g., forskolin) is optimal to induce a robust cAMP signal. | |
| High Basal cAMP Levels | Endogenous GPCR activity. | Serum-starve cells before the assay to reduce basal signaling. |
| Phosphodiesterase (PDE) activity is too low. | Consider adding a PDE inhibitor like IBMX to the assay buffer to prevent cAMP degradation, though this can also increase basal levels.[13] | |
| High Variability | Inconsistent cell numbers per well. | Ensure accurate cell counting and even plating. |
| Pipetting errors. | Use calibrated pipettes and be precise with reagent additions. |
NPY FRET/BRET Assays
| Problem | Possible Cause | Solution |
| Low FRET/BRET Signal | Low expression of fusion proteins. | Optimize transfection efficiency and promoter strength. |
| Incorrect orientation of donor and acceptor tags. | Test different fusion constructs with the tags at the N- or C-terminus. | |
| Distance between donor and acceptor is too large. | The interaction may not bring the donor and acceptor within the required proximity (typically <10 nm). | |
| High Background Signal | Non-specific interactions or "bystander" BRET. | Perform control experiments with donor and acceptor constructs expressed separately or with a non-interacting protein pair.[14] |
| Autofluorescence (FRET). | Use appropriate filter sets and perform background subtraction. | |
| Signal Bleed-through | Spectral overlap between donor emission and acceptor detection channels. | Use narrow bandpass filters and perform spectral unmixing if necessary. |
NPY-induced ERK Phosphorylation Assays
| Problem | Possible Cause | Solution |
| No or Weak p-ERK Signal | Low NPY receptor expression. | Use cells with higher receptor density. |
| Suboptimal stimulation time. | Perform a time-course experiment to determine the peak of ERK phosphorylation. | |
| Phosphatase activity. | Include phosphatase inhibitors in the cell lysis buffer.[15] | |
| High Basal p-ERK Levels | Serum components in the culture medium. | Serum-starve the cells for several hours before stimulation.[16] |
| Mechanical stress during cell handling. | Handle cells gently. | |
| Inconsistent Results | Cell confluency variations. | Plate cells at a consistent density and use them at a similar confluency for all experiments. |
| Variability in stimulation or lysis times. | Standardize all incubation and processing times. |
Experimental Protocols
NPY Receptor Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the NPY receptor of interest to 80-90% confluency.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, radioligand (e.g., ¹²⁵I-PYY), and either buffer (for total binding), a high concentration of unlabeled NPY (for non-specific binding), or competing ligands.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through a glass fiber filter plate pre-soaked in 0.5% PEI.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and add scintillation cocktail.
-
Count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding, plot specific binding versus radioligand concentration and fit the data to a one-site binding model to determine Kd and Bmax.
-
For competition binding, plot the percentage of specific binding versus the concentration of the competing ligand and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
NPY ELISA Protocol
-
Plate Preparation:
-
Coat a 96-well plate with a capture antibody specific for NPY overnight at 4°C.
-
Wash the plate multiple times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate.
-
Add standards of known NPY concentrations and samples to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add a biotinylated detection antibody specific for NPY.
-
Incubate for 1-2 hours at room temperature.
-
-
Enzyme and Substrate Incubation:
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
-
Measurement:
-
Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the NPY standards.
-
Determine the concentration of NPY in the samples by interpolating their absorbance values from the standard curve.
-
NPY Western Blot Protocol
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for NPY or an NPY receptor overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify band intensity using densitometry software. Normalize the signal of the target protein to a loading control (e.g., β-actin or GAPDH).
-
NPY qPCR Protocol
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a suitable kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for NPY or its receptors, and a qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green).
-
Run the qPCR reaction in a real-time PCR instrument using an appropriate cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH or β-actin).
-
NPY-induced Intracellular Calcium Mobilization Protocol
-
Cell Preparation:
-
Plate cells expressing the NPY receptor of interest in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
-
Calcium Measurement:
-
Wash the cells to remove excess dye.
-
Use a fluorescence plate reader or a microscope equipped with a calcium imaging system to measure the baseline fluorescence.
-
Add NPY at various concentrations to the wells.
-
Continuously measure the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity relative to the baseline.
-
Plot the peak fluorescence change against the concentration of NPY to generate a dose-response curve and determine the EC50.
-
NPY-mediated cAMP Inhibition Assay Protocol
-
Cell Preparation:
-
Plate cells expressing the Gαi-coupled NPY receptor in a 96-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period.
-
-
Stimulation and Lysis:
-
Treat the cells with varying concentrations of NPY.
-
Stimulate adenylyl cyclase with a fixed concentration of forskolin.
-
Lyse the cells to release intracellular cAMP.
-
-
cAMP Measurement:
-
Use a competitive ELISA-based cAMP assay kit or a LANCE Ultra cAMP detection kit to measure the concentration of cAMP in the cell lysates.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the NPY concentration to determine the IC50.
-
NPY Receptor-β-arrestin Interaction BRET Assay
-
Plasmid Construction and Transfection:
-
Construct fusion proteins of the NPY receptor with a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin with a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Co-transfect cells with the donor and acceptor plasmids.
-
-
BRET Assay:
-
Plate the transfected cells in a white, opaque 96-well plate.
-
Wash the cells and replace the medium with a suitable assay buffer.
-
Add the BRET substrate (e.g., coelenterazine h) to the wells.
-
Immediately measure the luminescence at two wavelengths corresponding to the donor and acceptor emission peaks using a BRET-compatible plate reader.
-
Stimulate the cells with NPY and measure the change in the BRET signal over time.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
Plot the change in BRET ratio against the NPY concentration to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.
-
NPY-induced ERK1/2 Phosphorylation Western Blot Assay
-
Cell Culture and Stimulation:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Stimulate the cells with NPY for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
-
Sample Preparation and Western Blot:
-
Lyse the cells in buffer containing phosphatase and protease inhibitors.
-
Perform Western blotting as described above, using primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK.
-
Normalize the p-ERK signal to the total ERK signal for each time point.
-
Plot the fold change in p-ERK/total ERK relative to the unstimulated control to visualize the time course of ERK activation.
-
Signaling Pathways and Workflows
Caption: this compound (NPY) Signaling Pathway.
Caption: General Experimental Workflow for NPY Signaling Assays.
References
- 1. NPY Receptors | Peptide Receptors | Tocris Bioscience [tocris.com]
- 2. This compound receptors: how to get subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of this compound (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound receptor mediates activation of ERK1/2 via transactivation of the IGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigations into this compound-mediated presynaptic inhibition in cultured hippocampal neurones of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. berthold.com [berthold.com]
- 7. Frontiers | Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound receptor - Wikipedia [en.wikipedia.org]
- 12. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bioluminescence Resonance Energy Transfer as a Method to Study Protein-Protein Interactions: Application to G Protein Coupled Receptor Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Blood-Brain Barrier Penetration of NPY Therapeutics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at delivering Neuropeptide Y (NPY) therapeutics across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: Why is delivering NPY to the central nervous system (CNS) so challenging?
A1: The primary challenge is the blood-brain barrier (BBB), a highly selective, semipermeable border of endothelial cells that protects the brain from harmful substances.[1][2][3] NPY, being a peptide, is generally too large and not lipid-soluble enough to cross the BBB efficiently on its own.[4] Additionally, peptides like NPY can be rapidly degraded by enzymes in the blood, further limiting their ability to reach the CNS.[1][5]
Q2: What are the most promising strategies for delivering NPY across the BBB?
A2: Current promising strategies include:
-
Nanoparticle-based delivery: Encapsulating NPY in nanoparticles can protect it from degradation and facilitate its transport across the BBB.[6][7]
-
Intranasal administration: This non-invasive method bypasses the BBB by utilizing the olfactory and trigeminal nerve pathways to deliver drugs directly to the brain.[1][8][9]
-
Focused Ultrasound (FUS): This technique uses ultrasonic waves to temporarily and locally disrupt the BBB, allowing for increased permeability of therapeutics like NPY.[10][11]
-
Peptide modification and fusion proteins: Altering the chemical structure of NPY or fusing it with molecules that can be transported across the BBB are also viable approaches.[4][12]
Q3: How do I choose the best delivery strategy for my NPY therapeutic?
A3: The choice of delivery strategy depends on several factors, including the specific research question, the animal model being used, and the desired therapeutic effect (e.g., acute vs. chronic). Each method has its own advantages and limitations in terms of efficiency, invasiveness, and targeting capabilities. A careful review of the literature and consideration of your experimental goals are crucial for making an informed decision.
Q4: Are there any safety concerns associated with these BBB-penetrating technologies?
A4: Yes, each technology has potential safety considerations. For example, nanoparticle formulations need to be assessed for toxicity and immunogenicity.[6] Intranasal delivery can sometimes cause irritation to the nasal mucosa.[1] Focused ultrasound must be carefully calibrated to avoid tissue damage.[11][13] Thorough safety and toxicity studies are essential before any clinical application.
Troubleshooting Guides
Nanoparticle-Based Delivery of NPY
Q: My NPY encapsulation efficiency in PLGA nanoparticles is consistently low. What could be the cause?
A: Low encapsulation efficiency of hydrophilic peptides like NPY in hydrophobic polymers such as PLGA is a common issue. Several factors could be contributing to this:
-
Method of Preparation: For hydrophilic peptides, a double emulsion (w/o/w) solvent evaporation method is generally preferred over a single emulsion (o/w) method.[14] Nanoprecipitation is another viable technique.[14][15]
-
Process Parameters:
-
Homogenization/Sonication: Insufficient energy during the emulsification steps can lead to large, unstable droplets and poor peptide entrapment. Conversely, excessive energy can denature the peptide. Optimization of sonication time and power is critical.
-
Solvent Evaporation Rate: A rapid evaporation rate can lead to the formation of porous particles, allowing the peptide to leak out. A slower, controlled evaporation is often more effective.
-
pH of the Aqueous Phases: The pH can affect the charge of both the peptide and the polymer, influencing their interaction and thus the encapsulation efficiency.
-
-
Formulation Components:
-
Polymer Concentration: The concentration of PLGA in the organic phase can impact particle size and peptide loading.
-
Stabilizer Concentration: The concentration of surfactants like PVA in the aqueous phase is crucial for emulsion stability.
-
Q: I'm observing aggregation of my NPY-loaded nanoparticles after formulation. How can I prevent this?
A: Nanoparticle aggregation can be a significant problem, affecting the stability and in vivo performance of your formulation. Here are some potential solutions:
-
Zeta Potential: A high absolute zeta potential value (typically > ±30 mV) indicates good colloidal stability due to electrostatic repulsion between particles. If your zeta potential is low, consider modifying the nanoparticle surface with charged molecules.
-
Surface Coating: PEGylation (coating with polyethylene glycol) can provide steric hindrance, preventing aggregation and also helping to evade the immune system in vivo.
-
Lyophilization: If you are freeze-drying your nanoparticles for storage, ensure you are using an appropriate cryoprotectant (e.g., trehalose, sucrose) to prevent aggregation upon reconstitution.
-
Storage Conditions: Store nanoparticle suspensions at an appropriate temperature (usually 4°C) and avoid freeze-thaw cycles.
Intranasal Administration of NPY
Q: I'm seeing high variability in the brain uptake of my intranasally delivered NPY. What are the likely reasons?
A: Inconsistent results with intranasal delivery are a common challenge. The following factors can contribute to this variability:
-
Administration Technique: The precise site of deposition within the nasal cavity is critical. Delivery to the olfactory epithelium in the upper nasal cavity is thought to maximize nose-to-brain transport, while deposition in the respiratory epithelium in the lower nasal cavity may lead to greater systemic absorption.[16] The angle of the head during administration and the volume and speed of delivery can all influence where the formulation ends up.[17]
-
Animal Handling: Stress during administration can alter breathing patterns and affect the distribution of the administered dose. Proper acclimation of the animals to the handling and administration procedure is essential.[18]
-
Formulation Properties:
-
Viscosity: A more viscous solution may have a longer residence time in the nasal cavity, but it can also be more difficult to administer as a fine spray or droplet.
-
Particle Size: For nanoparticle-based formulations, a size of less than 200 nm is generally considered optimal for penetration of the nasal mucosa.[8]
-
-
Mucociliary Clearance: The natural clearance mechanism of the nasal cavity can rapidly remove your formulation. Using mucoadhesive excipients can help to increase residence time.[8]
Q: How can I confirm that my intranasally administered NPY is reaching the brain and not just the systemic circulation?
A: This is a critical question in nose-to-brain delivery studies. To differentiate between direct nose-to-brain transport and uptake from the systemic circulation after absorption in the nasal cavity, you can:
-
Compare with Intravenous Administration: Administer the same dose of NPY intravenously and compare the resulting brain concentrations to those seen after intranasal delivery. Higher brain-to-plasma concentration ratios after intranasal administration suggest direct nose-to-brain transport.
-
Use Radiolabeled NPY: Perform biodistribution studies with radiolabeled NPY to quantify its presence in the brain and peripheral organs at different time points after intranasal and intravenous administration.
-
Capillary Depletion: This technique can be used to separate brain capillaries from the brain parenchyma, allowing you to determine how much of the drug has crossed the BBB versus how much is still in the brain's blood vessels.[19]
Focused Ultrasound (FUS) Mediated NPY Delivery
Q: The degree of BBB opening in my FUS experiments is inconsistent. How can I improve reproducibility?
A: The effectiveness and reproducibility of FUS-mediated BBB opening depend on several parameters that need to be carefully controlled:[10][20]
-
Acoustic Parameters:
-
Frequency: Lower frequencies generally require less acoustic pressure to induce BBB opening.
-
Pressure: The peak negative pressure is a key determinant of the extent of BBB opening. However, excessive pressure can lead to tissue damage.
-
Pulse Length and Repetition Frequency: These parameters influence the total acoustic energy delivered to the target region.
-
-
Microbubbles:
-
Type and Size: Different microbubble formulations have different cavitation properties.
-
Dose: The concentration of microbubbles in circulation at the time of sonication is critical. A bolus injection followed by a continuous infusion can help maintain a stable concentration.
-
-
Animal-Specific Factors:
-
Skull Thickness and Density: The skull can attenuate the ultrasound beam, and this can vary between animals.
-
Anesthesia: The type and depth of anesthesia can affect physiological parameters like heart rate and blood pressure, which can influence microbubble circulation.
-
Q: I am concerned about potential tissue damage with FUS. How can I minimize this risk?
A: Minimizing tissue damage while achieving effective BBB opening is a key aspect of FUS experiments. Here are some strategies:
-
Acoustic Monitoring: Use a passive cavitation detector to monitor microbubble activity in real-time. This can help you adjust the acoustic pressure to stay within a safe and effective range.
-
MRI Guidance: Magnetic resonance imaging can be used to precisely target the desired brain region and to confirm BBB opening by observing the extravasation of a contrast agent.[10]
-
Histological Analysis: After the experiment, perform a thorough histological examination of the sonicated and contralateral brain regions to check for signs of damage, such as red blood cell extravasation or neuronal injury.
-
Parameter Optimization: Start with lower acoustic pressures and gradually increase them to find the minimum level required for effective BBB opening in your specific setup.
Quantitative Data Summary
Table 1: Comparison of NPY Delivery Strategies to the CNS
| Delivery Strategy | Advantages | Disadvantages | Reported Brain/Plasma Ratio (Example) | Key Experimental Considerations |
| Nanoparticle Delivery | Protects NPY from degradation; Sustained release is possible; Can be targeted to specific receptors.[6] | Potential for toxicity and immunogenicity; Complex formulation process; Can be cleared by the reticuloendothelial system. | Varies greatly depending on formulation; some studies show significant improvement over free NPY. | Particle size, zeta potential, encapsulation efficiency, surface modifications (e.g., PEGylation, targeting ligands). |
| Intranasal Delivery | Non-invasive; Bypasses the BBB; Rapid onset of action.[1][8][9] | Low and variable delivery efficiency; Potential for nasal irritation; Mucociliary clearance can limit absorption.[1][8][21] | Can be higher than intravenous administration, suggesting direct nose-to-brain transport. | Administration technique, formulation viscosity, use of absorption enhancers or mucoadhesives. |
| Focused Ultrasound | Non-invasive; Targeted to specific brain regions; Transient BBB opening.[10][11] | Requires specialized equipment; Potential for tissue damage if not properly controlled; Requires co-administration of microbubbles.[11][13][20] | Can significantly increase the brain concentration of systemically administered drugs.[22] | Acoustic parameters (frequency, pressure), microbubble type and dose, real-time monitoring. |
| Fusion Proteins (e.g., NPY-ApoB) | Utilizes endogenous transport mechanisms; Can achieve widespread CNS distribution. | Requires genetic engineering and protein production; Potential for immunogenicity. | Data not readily available in this format, but studies show significant CNS uptake. | Correct protein folding and purification; confirmation of BBB transport vector activity. |
Table 2: Characterization of NPY-Loaded Nanoparticles (Example Data)
| Nanoparticle Formulation | Average Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Initial NPY Release (first 6 hours, %) |
| PLGA | ~250 | Slightly negative | ~78 | ~9 |
| BSA | ~140 | Slightly negative | ~71 | ~31 |
| RVG-conjugated BSA | < 140 | Slightly negative | > 75 | Faster than PLGA |
| Transferrin-conjugated PLGA | ~270 | Slightly negative | > 75 | Slower than BSA |
Data compiled from studies on NPY and other neuropeptides using similar formulations.
Experimental Protocols
Protocol 1: Preparation of NPY-Loaded PLGA Nanoparticles (Double Emulsion Method)
-
Primary Emulsion (w/o):
-
Dissolve a specific amount of NPY in a small volume of aqueous buffer (e.g., 100 µL of deionized water).
-
Dissolve 100 mg of PLGA in 2 mL of a volatile organic solvent (e.g., dichloromethane).
-
Add the aqueous NPY solution to the PLGA solution.
-
Emulsify using a probe sonicator on ice for 1-2 minutes at a specific power setting (e.g., 40W).
-
-
Secondary Emulsion (w/o/w):
-
Prepare a 5% (w/v) solution of polyvinyl alcohol (PVA) in deionized water.
-
Add the primary emulsion to 10 mL of the PVA solution.
-
Immediately sonicate on ice for 2-3 minutes to form the double emulsion.
-
-
Solvent Evaporation:
-
Transfer the double emulsion to a larger volume of a 0.5% PVA solution (e.g., 50 mL).
-
Stir the mixture at room temperature for 3-4 hours to allow the organic solvent to evaporate.
-
-
Nanoparticle Collection and Washing:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 20,000 x g) for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and washing steps two more times to remove residual PVA and unencapsulated NPY.
-
-
Lyophilization and Storage:
-
Resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% trehalose).
-
Freeze the suspension and lyophilize for 48 hours.
-
Store the lyophilized nanoparticles at -20°C.
-
Protocol 2: Intranasal Administration of NPY Solution to Anesthetized Mice
-
Animal Preparation:
-
Dose Preparation:
-
Prepare the NPY solution in a suitable vehicle (e.g., sterile saline or phosphate-buffered saline).
-
Draw the desired volume (typically 3-6 µL per nostril) into a micropipette with a fine tip.
-
-
Administration:
-
Carefully position the pipette tip at the opening of one nostril, without inserting it into the nasal cavity to avoid injury.[17]
-
Slowly dispense a small droplet of the solution, allowing the mouse to inhale it naturally.[23]
-
Wait a few seconds before administering the next droplet, alternating nostrils until the full dose is delivered.[23]
-
-
Post-Administration:
-
Keep the mouse in the supine, head-tilted position for a minute or two after the final dose to allow for absorption.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Protocol 3: Focused Ultrasound (FUS) Mediated BBB Opening in Rats
-
Animal Preparation:
-
Anesthetize the rat (e.g., with ketamine/xylazine or isoflurane) and place it in a stereotaxic frame.
-
Shave the hair on the head and apply ultrasound gel to ensure good acoustic coupling between the transducer and the scalp.
-
Insert a catheter into the tail vein for intravenous injections.
-
-
FUS System Setup:
-
Position the FUS transducer over the target brain region, guided by anatomical landmarks or MRI.
-
The FUS system should consist of a transducer, a function generator to create the ultrasound pulses, and a power amplifier.
-
-
BBB Opening Procedure:
-
Administer the NPY therapeutic via the tail vein catheter.
-
Immediately after, inject a bolus of microbubbles (e.g., Definity® or SonoVue®) through the same catheter.
-
Begin sonication with pre-determined parameters (e.g., frequency of 1 MHz, peak negative pressure of 0.5 MPa, pulse length of 10 ms, pulse repetition frequency of 1 Hz, for a duration of 60 seconds).
-
-
Verification and Post-Procedure Care:
-
(Optional) If using MRI guidance, administer a contrast agent (e.g., Gd-DTPA) after sonication to confirm BBB opening in the targeted region.
-
Remove the tail vein catheter and apply pressure to stop any bleeding.
-
Allow the animal to recover on a heating pad and monitor it closely.
-
The BBB typically remains open for several hours, with permeability gradually returning to baseline.
-
Visualizations
Caption: Challenges for NPY therapeutics crossing the blood-brain barrier.
Caption: Experimental workflow for nanoparticle-mediated NPY delivery to the brain.
Caption: Simplified signaling pathway of NPY therapeutics in the CNS.
References
- 1. Intranasal Delivery of Proteins and Peptides in the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Delivery of peptides and proteins through the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intranasal Peptide Therapeutics: A Promising Avenue for Overcoming the Challenges of Traditional CNS Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoparticle formulations that allow for sustained delivery and brain targeting of the neuropeptide oxytocin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. Intranasal Drug Delivery Technology in the Treatment of Central Nervous System Diseases: Challenges, Advances, and Future Research Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Focused ultrasound-mediated drug delivery through the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Cell-Penetrating and Targeted Peptides Delivery Systems as Potential Pharmaceutical Carriers for Enhanced Delivery across the Blood–Brain Barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ultrasound flow imaging for assessing cerebrovascular changes following focused-ultrasound blood-brain barrier opening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nanocomposix.com [nanocomposix.com]
- 16. Establishment of an Olfactory Region-specific Intranasal Delivery Technique in Mice to Target the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization of blood-brain barrier permeability to PYY3-36 in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Standardization of Focused Ultrasound–Induced Blood-Brain Barrier (BBB) Opening: A Systematic Review of Protocols, Efficacy, and Safety Outcomes - Focused Ultrasound Foundation [fusfoundation.org]
- 21. Frontiers | Research progress in brain-targeted nasal drug delivery [frontiersin.org]
- 22. FOCUSED ULTRASOUND - Overcoming Drug Delivery Challenges [drug-dev.com]
- 23. research-support.uq.edu.au [research-support.uq.edu.au]
addressing solubility and toxicity of nonpeptidic NPY ligands
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with nonpeptidic Neuropeptide Y (NPY) ligands. The content focuses on addressing the common challenges of poor solubility and toxicity.
Frequently Asked Questions (FAQs)
Q1: What are nonpeptidic NPY ligands and why are they important?
A1: Nonpeptidic NPY ligands are small molecule compounds designed to target this compound (NPY) receptors (e.g., Y1, Y2, Y5). Unlike peptide-based ligands, they offer potential advantages such as better oral bioavailability and metabolic stability. They are crucial research tools and potential therapeutics for a range of conditions, including obesity, cardiovascular diseases, and anxiety disorders, due to the diverse roles of the NPY system in physiology.[1][2][3]
Q2: Why are solubility and toxicity common problems with these ligands?
A2: Many potent nonpeptidic NPY antagonists are highly lipophilic (hydrophobic) in nature, a characteristic that often correlates with high receptor affinity but unfortunately leads to poor aqueous solubility. This low solubility can hinder formulation, reduce bioavailability, and lead to inaccurate results in biological assays.[1][4] Toxicity can arise from off-target effects or the inherent chemical properties of the molecule, and it remains a significant hurdle for the clinical development of many of these compounds.[1]
Q3: What is the primary mechanism of action for NPY receptors?
A3: NPY receptors are G-protein coupled receptors (GPCRs). Most subtypes, including Y1, Y2, and Y5, couple to pertussis toxin-sensitive G-proteins of the Gi/Go family.[5][6] Their activation typically leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[6][7] Additionally, some NPY receptors, particularly Y1, can activate the phospholipase C (PLC) pathway, resulting in an increase in intracellular calcium.[7][8]
NPY Receptor Signaling Pathway
Troubleshooting Guide: Solubility Issues
Q4: My nonpeptidic NPY ligand won't dissolve in my aqueous assay buffer. What are the initial steps?
A4:
-
Review Compound Properties: Check the certificate of analysis for any provided solubility information and consider the compound's pKa.
-
Start with Water: First, attempt to dissolve a small amount in high-purity, sterile water.[9]
-
Adjust pH: If the compound is ionizable (contains acidic or basic functional groups), slightly adjusting the pH of the buffer can dramatically improve solubility. For basic compounds, try a slightly acidic buffer (e.g., pH 6.0). For acidic compounds, try a slightly basic buffer (e.g., pH 8.0).
-
Gentle Heating & Agitation: Gently warm the solution (e.g., to 37°C) and use a vortex or sonicator to aid dissolution. Be cautious, as excessive heat can degrade the compound.
Q5: pH adjustment didn't work. Can I use an organic co-solvent?
A5: Yes, this is the most common next step.
-
Recommended Co-solvent: Dimethyl sulfoxide (DMSO) is the most widely used organic solvent for preparing stock solutions of hydrophobic compounds for in vitro assays.[9]
-
Procedure: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Then, dilute this stock solution into your final aqueous buffer. It is critical to add the stock solution to the buffer slowly while vortexing to prevent precipitation.[9]
-
Final Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%, and almost always <1%) as it can be toxic to cells and interfere with assay components. Run a "vehicle control" with the same final DMSO concentration to account for any solvent effects.
Q6: My compound precipitates out of the final buffer even with DMSO. What are more advanced strategies?
A6: For persistent solubility issues, especially for in vivo studies, consider these formulation strategies:
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Solutol® HS-15 can be used to create micellar solutions that encapsulate and solubilize hydrophobic compounds.[4]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[10][11]
-
Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the solid-state, often creating an amorphous form of the drug which has higher solubility and dissolution rates.[11][12]
-
Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[11][13]
Solubility Troubleshooting Workflow
Troubleshooting Guide: In Vitro Toxicity
Q7: I'm observing high levels of cell death in my assay. How do I know if it's true compound toxicity?
A7: First, rule out experimental artifacts:
-
Vehicle Control: Ensure your vehicle control (e.g., buffer with 0.5% DMSO) shows high cell viability. If not, the solvent itself may be the issue.
-
Compound Precipitation: Poorly soluble compounds can precipitate in the assay plate. These precipitates can interfere with optical readings (e.g., in MTT assays) or cause physical stress to cells, mimicking toxicity.[14] Visually inspect the wells under a microscope for precipitates.
-
Assay Interference: Some compounds can directly interfere with assay reagents. For example, a reducing agent could directly convert MTT, giving a false viability reading.[15] Consider using a secondary, mechanistically different toxicity assay to confirm results (e.g., measure membrane integrity via LDH release if you first used a metabolic assay like MTT).
Q8: I've confirmed the toxicity is real. How can I differentiate between cytotoxic and cytostatic effects?
A8: A single-timepoint assay measures the net result of cell proliferation and cell death.
-
Cytotoxic Effect: The compound is actively killing cells. This is often characterized by a rapid decrease in cell number or markers of cell death (e.g., LDH release, caspase activation).
-
Cytostatic Effect: The compound is inhibiting cell proliferation without necessarily killing the cells. To distinguish them, you can perform a cell proliferation assay or measure cell counts at multiple time points. A cytostatic compound will result in a plateau of cell numbers, while a cytotoxic compound will cause a decrease in cell numbers compared to the starting point.[15]
Q9: What are some strategies to reduce the toxicity of a lead compound?
A9: This is a central challenge in medicinal chemistry, often addressed through Structure-Activity Relationship (SAR) studies.
-
Modify Lipophilicity: Very high lipophilicity can lead to non-specific membrane interactions and toxicity. Systematically modifying the structure to reduce LogP while maintaining affinity can be effective.
-
Remove Reactive Moieties: Identify and remove or replace any chemically reactive functional groups in the molecule that could non-specifically interact with cellular proteins or DNA.
-
Improve Selectivity: Toxicity may be due to off-target effects on other receptors or enzymes. Iterative chemical modifications can be used to improve selectivity for the desired NPY receptor subtype.[16]
-
Modulate Metabolism: The compound may be metabolized into a toxic byproduct. Modifying the parts of the molecule susceptible to metabolism can sometimes mitigate this.
Quantitative Data for Representative NPY Ligands
Note: Comprehensive, directly comparable solubility and toxicity data is scarce in the public domain. The following table presents reported in vitro binding affinities or potencies, which are key quantitative parameters for researchers.
| Compound Name/Class | Receptor Target | Reported Affinity/Potency (IC₅₀/Kᵢ) | Source |
| BIBP 3226 | Y1 Antagonist | Kᵢ ≈ 1 nM | [6][16] |
| J-115814 | Y1 Antagonist | Binds with lower affinity than NPY | [17] |
| MK-0557 | Y5 Antagonist | Potent and Selective | [3][6] |
| Pentapeptide Analogues | Y1 Antagonist | IC₅₀ = 0.5 - 4 µM | [18] |
| Screening Hit Cutoff | Y1 Antagonist | Active compounds defined as IC₅₀ ≤ 10 µM | [19] |
Experimental Protocols
Protocol 1: Thermodynamic Aqueous Solubility (Shake-Flask Method)
This "gold standard" method measures the solubility of a compound at equilibrium.[14]
Methodology:
-
Preparation: Add an excess amount of the solid nonpeptidic NPY ligand to a vial (e.g., a glass HPLC vial). The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.[20]
-
Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium, typically 24-72 hours.[14][21]
-
Phase Separation: After equilibration, allow the suspension to settle. To separate the dissolved fraction from the solid, either centrifuge the vial at high speed or filter the solution through a 0.22 µm PVDF filter. Filtration is generally preferred to avoid disturbing the equilibrium.
-
Quantification: Carefully take an aliquot of the clear supernatant/filtrate and dilute it in an appropriate solvent.
-
Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS.[14]
-
Calculation: Back-calculate the original concentration in the supernatant to determine the thermodynamic solubility, typically reported in µg/mL or µM.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This common colorimetric assay measures cell metabolic activity as an indicator of cell viability.[22]
Methodology:
-
Cell Plating: Seed cells (e.g., HEK293, CHO, or a relevant cell line) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the NPY ligand (and a positive control toxin, e.g., staurosporine) in culture medium. The final DMSO concentration should be consistent across all wells and typically ≤0.5%.
-
Incubation: Remove the old medium from the cells and add the medium containing the various compound concentrations. Include "cells + medium only" (negative control) and "cells + medium + vehicle" (vehicle control) wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10-20 µL of this stock to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Subtract the background absorbance (from wells with no cells). Normalize the data to the vehicle control (set to 100% viability). Plot the percent viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell viability is lost).
In Vitro Toxicity Assessment Workflow
References
- 1. This compound (NPY) family of hormones: progress in the development of receptor selective agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are NPY1R antagonists and how do they work? [synapse.patsnap.com]
- 3. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. This compound receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Therapeutic potential of this compound (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interactions of multiple signaling pathways in this compound-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 13. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 15. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-activity relationships of this compound Y1 receptor antagonists related to BIBP 3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure-activity relationship of novel pentapeptide this compound receptor antagonists is consistent with a noncontinuous epitope for ligand-receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. AID 1277 - Dose response cell-based screening assay for antagonists of this compound receptor Y1 (NPY-Y1) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 22. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Validation of NPY Antibody Specificity for Immunohistochemistry
Welcome to the technical support center for Neuropeptide Y (NPY) antibody specificity validation in immunohistochemistry (IHC). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to ensure the reliability and accuracy of your NPY IHC results.
Frequently Asked Questions (FAQs)
Q1: My NPY IHC staining is very weak or completely absent. What are the possible causes and solutions?
A1: Weak or no staining in IHC can stem from several factors throughout the protocol. Here are common causes and troubleshooting steps:
-
Antibody Concentration: The primary antibody concentration may be too low. Optimize the antibody dilution by testing a range of concentrations.
-
Incubation Time: The primary antibody incubation time might be too short. Try extending the incubation period, for example, overnight at 4°C.[1][2]
-
Antigen Retrieval: The epitope may be masked by formalin fixation. Ensure you are using the appropriate antigen retrieval method (heat-induced or enzymatic) and that the buffer pH is optimal. For some NPY antibodies, antigen retrieval with Tris-EDTA buffer at pH 9 is recommended.[3]
-
Tissue Fixation: Over-fixation of the tissue can mask the antigen, while under-fixation can lead to poor tissue morphology and loss of the target protein. Ensure a consistent and appropriate fixation time.[4]
-
Antibody Suitability: Confirm that the NPY antibody you are using has been validated for IHC applications on the specific type of tissue preparation you are using (e.g., paraffin-embedded, frozen sections).[2]
-
Reagent Integrity: Ensure that your primary and secondary antibodies, as well as other reagents, have been stored correctly and are not expired. Repeated freeze-thaw cycles can degrade antibodies.[2]
Q2: I am observing high background staining in my NPY IHC experiment. How can I reduce it?
A2: High background staining can obscure specific signals. Consider the following solutions:
-
Blocking Step: Inadequate blocking can lead to non-specific antibody binding. Use a blocking serum from the same species as the secondary antibody and ensure a sufficient blocking time (e.g., 30-60 minutes at room temperature).[5]
-
Primary Antibody Concentration: An excessively high concentration of the primary antibody can result in non-specific binding. Try further diluting your primary antibody.[6]
-
Endogenous Peroxidase/Phosphatase Activity: If using an HRP or AP-based detection system, endogenous enzyme activity in the tissue can cause background staining. Quench endogenous peroxidase activity with a 3% H₂O₂ solution before primary antibody incubation.[7]
-
Washing Steps: Insufficient washing between antibody incubation steps can lead to high background. Ensure thorough but gentle washing with an appropriate buffer (e.g., PBS-T or TBS-T).
-
Tissue Drying: Allowing the tissue sections to dry out at any stage of the staining process can cause non-specific antibody binding and high background. Keep the slides in a humidified chamber.[2]
Q3: How can I be sure that my NPY antibody is specific to NPY and not cross-reacting with other molecules?
A3: Validating the specificity of your NPY antibody is crucial for reliable results. Several methods can be employed:
-
Western Blotting: Perform a Western blot on tissue lysates known to express NPY. A specific antibody should detect a band at the correct molecular weight for NPY (precursor ~11 kDa, mature ~4 kDa).[8]
-
Knockout (KO) or Knockdown (KD) Validation: The gold standard for antibody validation is to test the antibody on tissue from a knockout or knockdown animal for the NPY gene. The specific antibody should show no staining in the KO/KD tissue compared to the wild-type control. Some commercially available NPY antibodies have been KO-validated.[3][9]
-
Peptide Absorption/Competition Assay: Pre-incubate the primary antibody with a saturating concentration of the immunizing peptide (the NPY peptide used to generate the antibody). This should block the antibody's binding site and result in a significant reduction or complete absence of staining in your tissue section compared to a control where the antibody was not pre-incubated with the peptide.[10]
-
Co-localization Studies: If NPY is known to be expressed in specific cell types or co-localized with other known markers, performing double-labeling immunofluorescence can provide evidence of specificity.
Troubleshooting Guides
Problem: Non-Specific Staining
| Possible Cause | Solution |
| Primary antibody concentration too high | Decrease the primary antibody concentration and/or reduce the incubation time.[6] |
| Secondary antibody cross-reactivity | Use a secondary antibody that has been pre-adsorbed against the species of your sample tissue. Run a control with only the secondary antibody to check for non-specific binding.[6] |
| Hydrophobic interactions | Add a detergent like Tween-20 to your washing and antibody dilution buffers. |
| Ionic interactions | Increase the salt concentration in your washing and antibody dilution buffers (e.g., up to 0.5 M NaCl). |
| Endogenous biotin (if using an Avidin/Biotin-based detection system) | Pre-treat the tissue with an avidin/biotin blocking kit to block endogenous biotin. |
Problem: Uneven Staining
| Possible Cause | Solution |
| Inadequate deparaffinization | Ensure complete removal of paraffin by using fresh xylene and sufficient incubation times.[7] |
| Tissue sections detaching from the slide | Use positively charged slides and ensure the tissue is properly dried onto the slide before staining. Improper fixation can also lead to tissue detachment.[4] |
| Uneven reagent application | Ensure the entire tissue section is covered with each reagent during all incubation steps. |
| Tissue folded over | Be careful during the mounting of the tissue section on the slide to avoid folds. |
Quantitative Data Summary
The following table summarizes recommended starting dilutions for several commercially available NPY antibodies for IHC applications. Note: Optimal dilutions should always be determined empirically by the end-user.
| Antibody Provider | Catalog Number | Clonality | Host | Recommended IHC Dilution | Validation Data |
| Synaptic Systems | 394 006 | Polyclonal | Rabbit | 1:500 | Knockout (KO) validated[3] |
| ImmunoStar | 22940 | Polyclonal | Rabbit | 1:5000 | Knockout (KO) validated[1][9] |
| Cell Signaling Technology | 11976 | Monoclonal (D7Y5A) | Rabbit | 1:400 - 1:1600 | Western Blot, IF, IHC |
| Proteintech | 12833-1-AP | Polyclonal | Rabbit | 1:50 - 1:500 | WB, IHC, IF |
| Abcam | ab112473 | Monoclonal[8] | Mouse | 1:1000 | IHC-P |
| Boster Bio | PB9296 | Polyclonal | Rabbit | 1:100-1:500 | WB, IHC |
Experimental Protocols
Western Blotting for NPY Antibody Specificity
Objective: To verify that the NPY antibody recognizes a protein of the correct molecular weight in tissue lysates.
Methodology:
-
Protein Extraction: Homogenize tissue known to express NPY (e.g., hypothalamus) in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 15% or 4-20% Tris-Glycine polyacrylamide gel. Also, load a pre-stained protein ladder.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with the NPY primary antibody at the recommended dilution (typically 1:1000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: A specific antibody should show a band at approximately 4 kDa for mature NPY and/or 11 kDa for the NPY precursor.[8]
Peptide Absorption/Competition Assay for IHC
Objective: To confirm that the antibody's binding to the tissue is specific to the target antigen.
Methodology:
-
Antibody Dilution: Prepare two tubes with the optimized working dilution of your NPY primary antibody in your antibody diluent.
-
Peptide Incubation:
-
Tube 1 (Blocked Antibody): Add the NPY immunizing peptide to one tube at a 5-10 fold excess by weight compared to the antibody.
-
Tube 2 (Control Antibody): Add an equivalent volume of buffer to the second tube.
-
-
Pre-incubation: Incubate both tubes for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.
-
IHC Staining: Proceed with your standard IHC protocol, using the "Blocked Antibody" solution on one tissue section and the "Control Antibody" solution on an adjacent, serial tissue section.
-
Analysis: Compare the staining between the two sections. A specific antibody will show a significant reduction or complete absence of staining in the section stained with the blocked antibody compared to the control.[10]
Visualizations
NPY Signaling Pathway
This compound (NPY) exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), primarily Y1, Y2, Y4, and Y5.[11] The activation of these receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[12][13] Additionally, NPY receptor activation can stimulate Phospholipase C (PLC), leading to an increase in intracellular calcium, which in turn can activate protein kinase C (PKC) and downstream signaling cascades like the MAPK/ERK pathway.[12][13]
References
- 1. immunostar.com [immunostar.com]
- 2. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 3. sysy.com [sysy.com]
- 4. Troubleshooting Immunohistochemistry [nsh.org]
- 5. bosterbio.com [bosterbio.com]
- 6. origene.com [origene.com]
- 7. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 8. This compound (D7Y5A) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. This compound antibody | antibody review based on formal publications [labome.com]
- 10. sysy.com [sysy.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Interactions of multiple signaling pathways in this compound-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of NPY Receptor Antagonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during experiments with Neuropeptide Y (NPY) receptor antagonists.
FAQs: Understanding and Mitigating Off-Target Effects
Q1: What are the primary reasons for off-target effects with NPY receptor antagonists?
A1: Off-target effects primarily arise from a lack of perfect selectivity of the antagonist. This can be due to:
-
Structural Homology: The NPY receptors (Y1, Y2, Y4, Y5) share some structural similarities, which can lead to cross-reactivity of antagonists.[1]
-
Interaction with Other GPCRs: Some antagonists may bind to entirely different G protein-coupled receptors. For instance, the Y1 antagonist BIBP3226 is known to have a mild affinity for the Neuropeptide FF receptor.[2]
-
Compound-Specific Properties: The chemical properties of a specific antagonist might lead to interactions with other cellular components, unrelated to NPY receptors.
Q2: How can I choose the most selective NPY receptor antagonist for my experiment?
A2: Selecting the right antagonist is crucial. Consider the following:
-
Consult Selectivity Data: Review published binding affinity (Ki) and functional potency (IC50) data for the antagonist against all NPY receptor subtypes. A higher fold-selectivity for your target receptor is desirable. For example, BIBO 3304 shows over 1000-fold lower affinity for Y2, Y4, and Y5 receptors compared to the Y1 receptor.[3][4]
-
Consider the Chemical Class: Both peptide-based and small molecule non-peptide antagonists are available. Small molecules often have better pharmacokinetic properties for in vivo studies.[2]
-
Use a Negative Control: If available, use an inactive enantiomer or a structurally related but inactive compound to confirm that the observed effects are due to on-target antagonism. For example, BIBO 3457 is the inactive (S)-enantiomer of the potent Y1 antagonist BIBO 3304.[3]
Q3: What are the main signaling pathways activated by NPY receptors that I should be aware of when assessing antagonist activity?
A3: All NPY receptors couple to Gi/Go proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[2] Additionally, some NPY receptors, particularly the Y1 receptor, can couple to Gq proteins, activating the phospholipase C (PLC) pathway. This results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to the mobilization of intracellular calcium ([Ca2+]i).[5][6] When troubleshooting, it's important to assess the antagonist's effect on the relevant downstream pathway for your receptor of interest.
Troubleshooting Guide: Common Experimental Issues
| Problem | Potential Cause | Suggested Solution & Rationale |
| No antagonist effect observed | Incorrect Antagonist Concentration: The concentration used may be too low to effectively compete with the agonist. | Solution: Perform a dose-response curve for the antagonist to determine its IC50. Ensure that the concentration used is appropriate for the expected potency. |
| Peptide/Compound Instability: The antagonist may have degraded due to improper storage or handling (e.g., multiple freeze-thaw cycles). | Solution: Use a fresh aliquot of the antagonist. Verify the purity and integrity of your compound stock via methods like HPLC-MS. | |
| High Agonist Concentration: The agonist concentration might be too high, making it difficult for a competitive antagonist to bind. | Solution: Use a submaximal concentration of the agonist (e.g., EC80) for stimulation. This allows for a clearer window to observe the inhibitory effect of the antagonist. | |
| Assay Sensitivity: The assay may not be sensitive enough to detect subtle changes in signaling. | Solution: Optimize assay conditions. For cAMP assays, using an adenylyl cyclase activator like forskolin can create a more robust signal window to measure inhibition.[7] | |
| Inconsistent results between experiments | Cell Passage Number: Receptor expression levels can change with increasing cell passage numbers. | Solution: Use cells within a defined, low passage number range for all experiments. |
| Variability in Reagent Preparation: Inconsistencies in buffer preparation or compound dilutions can lead to variable results. | Solution: Prepare reagents fresh and use calibrated equipment for all measurements. | |
| Apparent agonist-like activity of the antagonist | Receptor Subtype Complexity: Some compounds designed as antagonists for one NPY receptor subtype may exhibit agonist activity at another. For example, some Y1 receptor antagonists have shown Y4 agonistic properties. | Solution: Test the compound in cell lines expressing only the single receptor subtype of interest. Perform a comprehensive selectivity screen against all NPY receptor subtypes. |
| Off-target Receptor Activation: The compound may be acting as an agonist at an unrelated receptor that influences the same signaling pathway. | Solution: Screen the antagonist against a panel of common off-target receptors, particularly other GPCRs expressed in your experimental system. | |
| Unexpected in vivo effects | Poor Pharmacokinetics: The antagonist may have poor bioavailability, rapid metabolism, or may not penetrate the target tissue (e.g., the brain). | Solution: Review the pharmacokinetic data for the antagonist. Consider alternative routes of administration or use a different antagonist with a more suitable profile. For example, some antagonists require intravenous infusion to maintain effective plasma concentrations.[8][9] |
| In vivo Off-Target Effects: The antagonist may interact with other physiological systems in a whole organism that are not present in in vitro models. | Solution: Carefully design in vivo experiments with appropriate controls, including dose-response studies and the use of a negative control compound if available. Monitor for a range of physiological parameters beyond the primary endpoint. |
Data Presentation: Antagonist Selectivity Profiles
The following tables provide a summary of the binding affinities and functional potencies for several common NPY receptor antagonists.
Table 1: NPY Y1 Receptor Antagonist Selectivity
| Compound | Target Receptor | Ki / IC50 (human Y1) | Selectivity Profile (Ki / IC50) |
| BIBO 3304 | Y1 | IC50: 0.38 nM (hY1)[4] | >1000 nM for hY2, hY4, hY5[4] |
| BIBP3226 | Y1 | Ki: 7 nM (hY1)[10] | High selectivity vs Y2, Y4, Y5; mild affinity for Neuropeptide FF receptor[2] |
| BMS-193885 | Y1 | Potent, competitive antagonist[11] | Selective for Y1[11] |
Table 2: NPY Y2 Receptor Antagonist Selectivity
| Compound | Target Receptor | Ki / IC50 (human Y2) | Selectivity Profile (Ki / IC50) |
| BIIE 0246 | Y2 | Ki: 8 - 15 nM[7] | >10,000 nM for Y1, Y4, Y5[7] |
| SF-22 | Y2 | Ki: 60.3 nM[7] | >100-fold selective over Y1, Y4, Y5[7] |
| JNJ-31020028 | Y2 | pIC50: ~8.07 (~8.5 nM)[7] | >100-fold selective over Y1, Y4, Y5[7] |
Table 3: NPY Y5 Receptor Antagonist Selectivity
| Compound | Target Receptor | Ki / IC50 (human Y5) | Selectivity Profile |
| CGP71683A | Y5 | High affinity and selectivity for hY5[1] | Selective over other Y receptor subtypes[1] |
| L-152,804 | Y5 | Selective for hY5[1] | Selective over other Y receptor subtypes[1] |
| MK-0557 | Y5 | Evaluated in clinical trials for obesity[12] | Selective for Y5[12] |
Experimental Protocols & Visualizations
NPY Receptor Signaling Pathways
All NPY receptors are G-protein coupled receptors (GPCRs). Their primary signaling pathway involves coupling to Gi proteins, which inhibit adenylyl cyclase (AC), leading to a decrease in cyclic AMP (cAMP). Some receptors, like Y1, can also couple to Gq proteins, activating phospholipase C (PLC) and leading to an increase in intracellular calcium.
Caption: General signaling pathways for NPY receptors.
Protocol 1: Radioligand Binding Assay (Competition)
This protocol determines the affinity (Ki) of a test compound for an NPY receptor by measuring its ability to compete with a radiolabeled ligand.
Caption: Workflow for a radioligand competition binding assay.
Detailed Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human NPY receptor of interest (e.g., HEK293 or CHO cells) via homogenization and centrifugation.[7] Determine protein concentration using a suitable method (e.g., BCA assay).[13]
-
Assay Setup: In a 96-well plate, add cell membranes (e.g., 5-20 µg protein/well), a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]Peptide YY), and a range of concentrations of the test antagonist.[7][13]
-
Controls:
-
Total Binding: Wells containing membranes and radioligand only.
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a non-radiolabeled NPY agonist (e.g., 1 µM NPY).[7]
-
-
Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach equilibrium.[13][14]
-
Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C, pre-soaked in polyethyleneimine).[13]
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[13]
-
Counting: Dry the filter plate and measure the retained radioactivity using a scintillation counter.[13]
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot specific binding against the log concentration of the antagonist and fit a non-linear regression curve to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Protocol 2: cAMP Accumulation Functional Assay
This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.
References
- 1. Frontiers | this compound receptors: how to get subtype selectivity [frontiersin.org]
- 2. Therapeutic potential of this compound (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. Subtype selectivity of the novel nonpeptide this compound Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound regulates intracellular calcium through different signalling pathways linked to a Y1-receptor in rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The this compound (NPY) Y1 receptor antagonist BIBP 3226: equal effects on vascular responses to exogenous and endogenous NPY in the pig in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The first highly potent and selective non-peptide this compound Y1 receptor antagonist: BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NPY Receptors | Peptide Receptors | Tocris Bioscience [tocris.com]
- 12. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Structural basis of ligand binding modes at the this compound Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Redundancy in NPY-like Ligand Knockout Models
Welcome to the technical support center for researchers investigating Neuropeptide Y (NPY)-like ligand functions using knockout models. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities arising from functional redundancy among NPY, Peptide YY (PYY), and Pancreatic Polypeptide (PP).
Frequently Asked Questions (FAQs)
Q1: My single-gene knockout of an NPY-like ligand (e.g., Npy) shows a weaker than expected or no discernible phenotype. Why is this?
A1: This is a common challenge and often points to functional redundancy within the NPY system. The NPY family consists of structurally related peptides—NPY, PYY, and PP—that can often bind to the same receptors (Y1, Y2, Y4, Y5).[1][2][3] The absence of one ligand may be compensated for by the others. For instance, studies have shown that in Npy knockout mice, other neuropeptide systems, such as the agouti-related peptide (AGRP), may show altered expression, suggesting a compensatory mechanism.[4]
Troubleshooting Steps:
-
Assess Compensatory Ligand Expression: Measure the mRNA and protein levels of other NPY-like ligands (PYY, PP) in your knockout model and compare them to wild-type controls. An upregulation of these ligands could explain the lack of a strong phenotype.
-
Analyze Receptor Expression and Binding: Investigate if there are changes in the expression or binding affinity of Y receptors in your model. In Npy knockout mice, for example, a significant increase in Y2 receptor mRNA and binding has been observed in various brain regions.[5]
-
Consider a Multi-Ligand Knockout: If redundancy is suspected, creating a double or triple knockout of NPY-like ligands may be necessary to unmask a phenotype.
-
Pharmacological Blockade: Use selective antagonists for specific Y receptors in your knockout model to block the function of remaining redundant ligands.
Q2: I have created a double knockout of two NPY-like ligands, but the phenotype is paradoxical and contrary to the known functions of the individual ligands. What could be the reason?
A2: Paradoxical phenotypes in double knockout models can arise from complex interactions and the unmasking of previously unknown functions. For example, the double deletion of the orexigenic neuropeptides NPY and dynorphin resulted in unexpected obesity in mice, a phenotype not predicted from the single knockouts.[6] This suggests that the combined absence of these peptides can trigger unforeseen compensatory changes in other signaling pathways that regulate energy homeostasis.
Troubleshooting Steps:
-
Broad Phenotypic Screening: Conduct a comprehensive analysis of the double knockout animals, including metabolic profiling, behavioral assays, and histological examinations, to fully characterize the unexpected phenotype.
-
Transcriptomic and Proteomic Analysis: Perform RNA-sequencing or proteomic analysis on relevant tissues (e.g., hypothalamus) to identify global changes in gene and protein expression that could explain the paradoxical phenotype.
-
Investigate Downstream Signaling: Examine the activation state of key signaling pathways downstream of Y receptors to see if they are altered in an unexpected manner.
-
Conditional Knockout Models: Consider creating conditional or tissue-specific double knockouts to dissect the contribution of specific cell populations to the observed phenotype.[2]
Troubleshooting Guides
Guide 1: Unexpected Results in Behavioral Assays
Issue: Your NPY-like ligand knockout mice do not exhibit the expected changes in anxiety-like or feeding behavior.
Possible Causes and Solutions:
-
Redundant Ligand Compensation: As detailed in FAQ 1, other NPY-family peptides may be compensating.
-
Solution: Measure other ligands and consider multiple knockouts or pharmacological blockade.
-
-
Developmental Compensation: The lifelong absence of a gene can lead to developmental rewiring of neural circuits to maintain homeostasis.[4]
-
Solution: Employ conditional knockout models to delete the gene in adult animals, bypassing developmental compensation.[2]
-
-
Receptor Subtype Complexity: Different Y receptors can mediate opposing effects. For example, while Y1 and Y5 receptors are typically associated with increased food intake, Y2 and Y4 receptors can have inhibitory roles on neurotransmitter release.[7] The net effect in a knockout model may depend on the balance of activity at the remaining receptors.
-
Solution: Use receptor-specific agonists and antagonists to probe the function of individual receptor subtypes in your knockout model.
-
Guide 2: Contradictory In Vitro vs. In Vivo Results
Issue: Your in vitro experiments (e.g., cell culture) with a gene knockout show a clear effect, but this is not replicated in your in vivo knockout model.
Possible Causes and Solutions:
-
Systemic vs. Local Effects: The in vivo environment involves complex interactions between different organ systems that are absent in vitro. NPY signaling in the brain, for instance, can influence peripheral processes like bone metabolism through the sympathetic nervous system.[8][9]
-
Solution: Use tissue-specific knockout models to differentiate between central and peripheral effects of the NPY-like ligand.
-
-
Presence of Other Ligands In Vivo: The in vivo environment contains a full complement of other hormones and neurotransmitters that can interact with and modulate the NPY system.
-
Solution: Consider in vivo microdialysis or other advanced techniques to measure the local concentration of various signaling molecules in specific brain regions of your knockout animals.
-
Quantitative Data Summary
Table 1: Comparison of Phenotypes in NPY-like System Knockout Mice
| Gene Knockout | Primary System Affected | Observed Phenotype | Potential for Redundancy/Compensation | Reference |
| Npy | Energy Homeostasis, Bone | Mild or no change in body weight under normal diet; increased bone mass. | High; potential compensation by PYY, PP, and AGRP. | [4][8][9] |
| Pyyl | Gastrointestinal, Appetite | Reduced satiety signals. | Moderate; potential compensation by NPY and PP. | [10] |
| Y1 Receptor | Energy Homeostasis, Bone | Reduced food intake, increased bone mass. | High; other Y receptors can be activated by NPY/PYY. | [7][8] |
| Y2 Receptor | Neurotransmission, Anxiety | Anxiolytic-like and antidepressant-like phenotype. | Moderate; Y1, Y4, Y5 have distinct functions. | [11] |
| Y4 Receptor | Anxiety, Energy Homeostasis | Anxiolytic-like and antidepressant-like phenotype. | Moderate; primarily activated by PP. | [11] |
| Npy & Dynorphin | Energy Homeostasis | Paradoxical obesity. | Complex; unmasking of novel regulatory pathways. | [6] |
Experimental Protocols
Protocol 1: Multi-Gene Knockout using CRISPR-Cas9
This protocol provides a general framework for generating double or triple knockouts of NPY-like ligands in a cell line.
1. gRNA Design and Cloning:
-
Design two to four unique guide RNAs (gRNAs) targeting exons of each gene of interest (Npy, Pyy, Pp).
-
Utilize online CRISPR design tools to minimize off-target effects.
-
Synthesize and anneal complementary oligos for each gRNA.
-
Clone the annealed oligos into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro). A multi-gRNA expression vector can be created by concatemerizing individual gRNA cassettes.[12][13]
2. Cell Transfection:
-
Culture your chosen cell line to ~70-80% confluency.
-
Transfect the cells with the Cas9/gRNA plasmids using a suitable method (e.g., lipofection or electroporation).
-
For multiple knockouts, co-transfect the cells with plasmids targeting each gene.
3. Clonal Selection and Screening:
-
Two days post-transfection, begin selection with an appropriate antibiotic (e.g., puromycin).
-
After selection, dilute the cells to a single-cell concentration and plate into 96-well plates to grow clonal populations.
-
Expand the clones and screen for successful knockout by PCR genotyping and Sanger sequencing to identify insertions/deletions (indels).
-
Confirm the absence of protein expression using Western blot or immunocytochemistry.
Protocol 2: In Vivo Administration of Y Receptor Antagonists
This protocol describes the administration of a selective Y receptor antagonist to investigate ligand redundancy.
1. Antagonist Selection and Preparation:
-
Choose a selective antagonist for the Y receptor of interest (e.g., BIBP3226 for Y1, BIIE0246 for Y2).[10]
-
Dissolve the antagonist in a vehicle solution appropriate for in vivo administration (e.g., saline, DMSO).
2. Administration Route and Dosage:
-
The route of administration (e.g., intraperitoneal, subcutaneous, intracerebroventricular) will depend on the experimental question and the blood-brain barrier permeability of the antagonist.
-
Perform a dose-response study to determine the optimal concentration of the antagonist that elicits a biological effect without toxicity.
3. Experimental Procedure:
-
Administer the antagonist or vehicle to both wild-type and knockout animals.
-
At a predetermined time point after administration, perform the desired behavioral or physiological test.
-
Collect tissues for molecular analysis (e.g., qPCR, Western blot) to confirm the effect of the antagonist on downstream targets.
Visualizations
Signaling Pathways
Caption: NPY-like ligand signaling pathways.
Experimental Workflow
Caption: Troubleshooting workflow for NPY-like ligand knockout studies.
References
- 1. This compound receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. NPY and Y receptors: lessons from transgenic and knockout models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evolution of this compound, peptide YY and pancreatic polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Differential regulation of this compound receptors in the brains of NPY knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchers.mq.edu.au [researchers.mq.edu.au]
- 7. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Knockout Mice Reveal a Central Role of NPY in the Coordination of Bone Mass to Body Weight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Knockout Mice Reveal a Central Role of NPY in the Coordination of Bone Mass to Body Weight | PLOS One [journals.plos.org]
- 10. Therapeutic potential of this compound (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evidence from knockout mice that neuropeptide-Y Y2 and Y4 receptor signalling prevents long-term depression-like behaviour caused by immune challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. A Protocol for Multiple Gene Knockout in Mouse Small Intestinal Organoids Using a CRISPR-concatemer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Physiological Effects of Neuropeptide Y and Peptide YY
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physiological effects of Neuropeptide Y (NPY) and Peptide YY (PYY), two structurally related peptides with significant, yet distinct, roles in regulating energy homeostasis, gastrointestinal function, and cardiovascular activity. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the signaling pathways and functional relationships of these two important peptides.
Introduction
This compound (NPY) and Peptide YY (PYY) are 36-amino acid peptides belonging to the pancreatic polypeptide-fold family, which also includes Pancreatic Polypeptide (PP).[1] Despite their structural similarities, including a hairpin-like conformation known as the PP-fold, their physiological roles diverge based on their sites of synthesis, release, and receptor subtype affinities.[2][3] NPY is predominantly expressed in the central and peripheral nervous systems, acting as a potent neurotransmitter and neuromodulator.[4] In contrast, PYY is primarily synthesized and secreted by endocrine L-cells in the distal gastrointestinal tract in response to feeding, functioning as a gut hormone.[5] This guide will delve into the nuanced differences in their physiological effects, supported by experimental evidence.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative differences in the physiological effects of NPY and PYY.
Table 1: General Characteristics and Receptor Affinity
| Feature | This compound (NPY) | Peptide YY (PYY) |
| Primary Sites of Synthesis | Central Nervous System (e.g., Arcuate Nucleus of the Hypothalamus), Peripheral Nervous System (e.g., Sympathetic Neurons)[2][4] | Endocrine L-cells of the distal ileum and colon[5] |
| Primary Form(s) | NPY (1-36) | PYY (1-36), PYY (3-36) (cleaved by DPP-IV)[5] |
| Receptor Subtype Affinity (Binding Affinity, Kd/Ki) | Y1: High | Y1: High |
| Y2: High[3] | Y2: High (PYY(3-36) is a preferred agonist)[2][3] | |
| Y4: Low | Y4: Moderate | |
| Y5: High[6] | Y5: High |
Table 2: Effects on Appetite and Energy Homeostasis
| Parameter | This compound (NPY) | Peptide YY (PYY) |
| Effect on Food Intake | Orexigenic (stimulates food intake)[7] | Anorexigenic (inhibits food intake), primarily via PYY(3-36)[6] |
| Example Experimental Data | Intracerebroventricular administration in mice significantly increases food intake.[8] | Peripheral infusion of PYY(3-36) in humans reduced food intake by 33% over 24 hours.[9] |
| Primary Receptor(s) Involved | Y1 and Y5 receptors in the hypothalamus[7] | Y2 receptors on NPY/AgRP neurons in the hypothalamus[9] |
Table 3: Cardiovascular Effects
| Parameter | This compound (NPY) | Peptide YY (PYY) |
| Effect on Blood Pressure | Potent vasoconstrictor, leading to an increase in mean arterial pressure when administered peripherally.[9][10] | Intravenous infusion of PYY(3-36) in rats on a standard diet showed a modest increase in mean arterial pressure (4 +/- 1 mmHg).[6][11] |
| Effect on Heart Rate | Intravenous injection in rats produced bradycardia (decreased heart rate) accompanying the pressor response.[10] | Intravenous infusion of PYY(3-36) in rats on a standard diet had no significant effect on heart rate.[11] |
| Primary Receptor(s) Involved | Y1 receptors mediate vasoconstriction.[11] | Cardiovascular effects are complex and may depend on the balance of central and peripheral Y2 receptor stimulation.[6] |
Table 4: Gastrointestinal Effects
| Parameter | This compound (NPY) | Peptide YY (PYY) |
| Effect on Gastric Emptying | Infusion in humans at a rate of ~1.4 pmol/kg/min had no significant effect.[12] | Infusion in humans at a rate of ~1.6 pmol/kg/min significantly delayed gastric emptying.[12] |
| Effect on Intestinal Motility | Inhibits gastrointestinal motility.[2] | Inhibits gastrointestinal motility, contributing to the "ileal brake".[2] |
| Effect on Ion Transport | Inhibits intestinal chloride secretion.[2] | Inhibits intestinal chloride secretion.[2] |
| Primary Receptor(s) Involved | Y1 and Y2 receptors[12] | Y1 and Y2 receptors[12] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Measurement of Food Intake in Rodents
Objective: To quantify the effect of NPY or PYY on food consumption.
Protocol:
-
Animal Acclimation: Individually house male mice and allow them to acclimate for at least 3 days with ad libitum access to standard chow and water.
-
Fasting: Prior to the experiment, fast the mice for 18-24 hours with free access to water to standardize hunger levels.
-
Test Substance Administration: Administer NPY, PYY, or a vehicle control via the desired route (e.g., intracerebroventricularly for central effects, intraperitoneally for peripheral effects).
-
Food Presentation: Immediately after administration, present a pre-weighed amount of standard chow to each mouse.
-
Data Collection: Measure the amount of food consumed at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining chow.
-
Data Analysis: Calculate the cumulative food intake in grams for each treatment group and analyze for statistically significant differences using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Gastric Emptying Assay in Rodents (Phenol Red Method)
Objective: To measure the rate of gastric emptying following the administration of NPY or PYY.
Protocol:
-
Animal Preparation: Fast male rats for 24 hours with free access to water.
-
Test Meal Preparation: Prepare a test meal consisting of 1.5% methylcellulose in water containing a non-absorbable marker, 0.05% phenol red.
-
Administration: Administer the test substance (NPY, PYY, or vehicle) at the desired dose and route. After a specified time, administer a fixed volume (e.g., 1.5 mL) of the phenol red test meal via oral gavage.
-
Sample Collection: At a predetermined time after gavage (e.g., 20 minutes), euthanize the animals by cervical dislocation. Immediately clamp the pylorus and cardia of the stomach and surgically excise the stomach.
-
Phenol Red Extraction: Homogenize the entire stomach in 100 mL of 0.1 N NaOH. Allow the solution to settle for 1 hour at room temperature. Add 5 mL of the supernatant to 0.5 mL of 20% trichloroacetic acid and centrifuge to precipitate proteins. Add 4 mL of 0.5 N NaOH to the supernatant to develop the color.
-
Quantification: Measure the absorbance of the resulting solution at 560 nm using a spectrophotometer.
-
Calculation: Gastric emptying is calculated as a percentage: Gastric Emptying (%) = (1 - (Amount of phenol red recovered from test animal stomach / Average amount of phenol red recovered from stomachs of control animals sacrificed immediately after gavage)) * 100.[10][13][14]
Measurement of Cardiovascular Parameters in Anesthetized Rats
Objective: To assess the effects of NPY and PYY on blood pressure and heart rate.
Protocol:
-
Animal Preparation: Anesthetize a male rat with an appropriate anesthetic (e.g., urethane).
-
Cannulation: Surgically expose and cannulate the carotid artery for blood pressure measurement and the jugular vein for intravenous drug administration.
-
Transducer Connection: Connect the carotid artery cannula to a pressure transducer linked to a data acquisition system to continuously monitor blood pressure and heart rate.
-
Stabilization: Allow the animal to stabilize for a period of 20-30 minutes to obtain baseline cardiovascular readings.
-
Drug Administration: Infuse NPY, PYY, or vehicle control intravenously at the desired dose and rate.
-
Data Recording: Continuously record mean arterial pressure (MAP) and heart rate (HR) throughout the baseline, infusion, and post-infusion periods.
-
Data Analysis: Calculate the change in MAP and HR from baseline for each treatment group and analyze for statistical significance.[15][16]
Radioligand Binding Assay for Y Receptors
Objective: To determine the binding affinity of NPY and PYY for their respective Y receptors.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the Y receptor subtype of interest (e.g., HEK293 cells).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).
-
Competition Binding:
-
In a 96-well plate, add a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-PYY or ¹²⁵I-NPY).
-
Add increasing concentrations of the unlabeled competitor (NPY or PYY).
-
To determine non-specific binding, add a high concentration of an unlabeled ligand.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression analysis to calculate the IC₅₀ value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[17]
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and functional relationships of NPY and PYY.
Caption: Simplified signaling pathway for NPY and PYY via Gi-coupled Y receptors.
Caption: General experimental workflow for in vivo comparison of NPY and PYY.
Caption: Opposing roles of central NPY and peripheral PYY in appetite regulation.
References
- 1. This compound, peptide YY and pancreatic polypeptide in the gut–brain axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of peptide YY and this compound on gastric emptying in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor binding profiles of NPY analogues and fragments in different tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound receptors: how to get subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. The Roles of this compound (Npy) and Peptide YY (Pyy) in Teleost Food Intake: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in normal eating and in genetic and dietary-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The cardiovascular effects of this compound (NPY) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Differential vascular effects of this compound(NPY) selective receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. Gastric emptying, small intestinal transit and fecal output in dystrophic (mdx) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. STRUCTURAL BASES OF GASTROINTESTINAL MOTILITY CHANGES IN PARKINSON’S DISEASE: STUDY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) are two of the most potent orexigenic neuropeptides known. Co-expressed in a specific population of neurons within the arcuate nucleus of the hypothalamus (ARC), they are critical regulators of energy homeostasis.[1][2][3] While released from the same neurons, often in response to signals of energy deficit like ghrelin or low leptin levels, NPY and AgRP exert distinct and complementary effects on feeding and metabolism through different signaling pathways and temporal dynamics.[4][5][6] This guide provides an objective comparison of their differential roles, supported by key experimental data, to inform research and therapeutic development.
Section 1: Signaling Pathways and Mechanisms of Action
NPY and AgRP initiate their effects through entirely separate receptor systems. NPY is a neurotransmitter that directly activates its own family of G protein-coupled receptors, while AgRP functions as an antagonist at receptors for a different signaling pathway.
-
This compound (NPY): NPY stimulates food intake primarily by activating Y1 and Y5 receptors (Y1R, Y5R) on downstream neurons.[1][7] This action occurs in various hypothalamic nuclei, including the paraventricular nucleus (PVH).[1][5] NPY signaling has two primary effects: it directly stimulates appetite and also inhibits the activity of adjacent anorexigenic pro-opiomelanocortin (POMC) neurons, thereby reducing satiety signals.[1]
-
Agouti-Related Peptide (AgRP): AgRP's primary role is to block the brain's main satiety pathway. It acts as a potent competitive antagonist and inverse agonist at melanocortin 3 and 4 receptors (MC3R and MC4R).[8][9][10] These receptors are typically activated by the POMC-derived peptide α-melanocyte-stimulating hormone (α-MSH), which signals satiety. By binding to and inactivating MC3/4R, AgRP effectively lifts this "brake" on feeding, leading to increased food intake.[1][10][11]
Section 2: Temporal Dynamics of Feeding
A primary distinction between NPY and AgRP lies in the timing and duration of their orexigenic effects. Pharmacological studies consistently show that central administration of NPY leads to an immediate and robust, but relatively short-lived, increase in food intake.[1][5] In contrast, a single administration of AgRP induces a feeding response that is slower in onset but can persist for up to a week.[5] This long-lasting effect is consistent with AgRP's role in modulating the tone of the melanocortin system over extended periods.[1][4]
| Neuropeptide | Onset of Action | Duration of Effect | Primary Role in Feeding |
| NPY | Rapid, Acute (~1 hour)[5] | Transient[1] | Sustains hunger during a meal[4] |
| AgRP | Slow | Prolonged (up to 7 days)[5] | Long-term modulation of feeding circuits[1][4] |
| Table 1. Temporal Comparison of NPY and AgRP Effects on Food Intake. |
Section 3: Unique Role of NPY in Sustained Hunger
Recent optogenetic studies have elegantly dissected the complementary roles of NPY and AgRP. These experiments reveal that while AgRP/NPY neurons as a whole drive intense food consumption, NPY is uniquely required for the sustained hunger that persists even after the initial stimulus for feeding has passed.[4][12]
In a key experimental paradigm, researchers briefly pre-stimulated AgRP neurons in mice using optogenetics (in the absence of food) and then measured subsequent food intake. The results demonstrated that this brief stimulation created a durable, persistent hunger state.[4] However, this effect was completely abolished in mice lacking NPY, while it remained intact in mice lacking AgRP or the ability to release GABA from these neurons.[4][12] This indicates that NPY is the critical neurotransmitter for sustaining the drive to eat on the timescale of a meal (tens of minutes), bridging the gap between food discovery and consumption.[4] AgRP, while not required for this immediate sustained feeding, is implicated in the longer-term regulation of energy balance.[4]
| Genotype | Pre-stimulation Duration | 1-Hour Food Intake (g) | Key Finding |
| Control (NPY+) | 5 min | ~0.4 g | Dose-dependent increase in food intake with longer stimulation.[4] |
| 15 min | ~0.8 g | ||
| 60 min | ~1.2 g | ||
| NPY Knockout (NPY-) | 5 min | ~0.1 g | No increase in food intake regardless of stimulation duration.[4][12] |
| 15 min | ~0.1 g | NPY is essential for sustained hunger post-stimulation.[4][12] | |
| 60 min | ~0.1 g | ||
| AgRP Knockout (AgRP-) | 15 min | ~0.8 g | Robust food intake, similar to controls.[4][12] |
| GABA Knockout (GABA-) | 15 min | ~0.8 g | Robust food intake, similar to controls.[4][12] |
| Table 2. Quantitative Data from Optogenetic Pre-stimulation Experiments. (Data are approximate values based on graphical representations in Chen et al., 2019[4][12]). |
Section 4: Experimental Protocols and Workflows
Protocol: Optogenetic Pre-stimulation of AgRP Neurons
This protocol outlines the methodology used to determine the specific requirement of NPY for sustained hunger.
-
Animal Models: AgRP-IRES-Cre mice were used to specifically target AgRP neurons. These were crossed with various knockout lines:
-
Stereotaxic Surgery:
-
An adeno-associated virus (AAV) carrying a Cre-dependent channelrhodopsin (ChR2) construct was injected bilaterally into the arcuate nucleus (ARC) of all mice. This ensures that only AgRP neurons express the light-sensitive ion channel.
-
An optic fiber cannula was implanted above the ARC to allow for light delivery.
-
-
Behavioral Paradigm:
-
Mice were habituated to the testing chambers.
-
Pre-stimulation Phase: Mice were placed in the chamber without access to food. The AgRP neurons were stimulated via the optic fiber with blue light for a defined period (e.g., 5, 15, 30, or 60 minutes).[4]
-
Feeding Phase: Immediately after the stimulation ended, the laser was turned off, and a pre-weighed amount of food was introduced. Food intake was precisely measured for the next 60 minutes.[4]
-
-
Data Analysis: Total food consumed during the 60-minute feeding phase was calculated and compared across genotypes and stimulation durations using appropriate statistical tests (e.g., ANOVA).
Section 5: Differential Roles in Energy Expenditure and Metabolism
Beyond feeding, NPY and AgRP also contribute to the regulation of overall energy balance.
| Metabolic Parameter | Role of NPY | Role of AgRP |
| Energy Expenditure | Potently reduces energy expenditure, partly by decreasing sympathetic outflow to brown adipose tissue (BAT).[5][13] | Reduces energy expenditure, but NPY appears to be the primary mediator of this effect when leptin signaling is lost.[13] |
| Glucose Homeostasis | Central administration can cause peripheral insulin resistance and impact hepatic glucose production.[5][14] | AgRP neuron activation shifts metabolism toward energy conservation and influences systemic insulin sensitivity.[5] |
| Primary Driver | Considered the primary mediator for reducing energy expenditure.[13] | Considered the primary driver for hyperphagia (overeating).[13] |
| Table 3. Comparison of NPY and AgRP Roles in Broader Energy Homeostasis. |
Conclusion and Implications for Drug Development
The evidence clearly demonstrates that NPY and AgRP, despite being co-released, have distinct, non-redundant roles in the control of feeding and energy balance.
-
NPY is the key effector for acute and sustained hunger. It acts rapidly through its own receptors to not only initiate but, more critically, to maintain the drive to eat over the course of a meal.[4][5]
-
AgRP is a long-term modulator of the melanocortin system. Its slow onset and prolonged duration of action are suited for setting the overall tone of the feeding circuits in response to long-term energy status.[1][4][5]
For drug development professionals, this differentiation is critical:
-
Targeting NPY signaling (e.g., via Y1R or Y5R antagonists) may be a viable strategy for acutely reducing hunger and meal size.
-
Targeting the AgRP/melanocortin system (e.g., with MC4R agonists) remains a powerful approach for long-term weight management by restoring the brain's satiety signals.[10]
Understanding that NPY sustains the feeding drive initiated by AgRP neuron activation provides a more nuanced view of the hypothalamic control of appetite. Future therapeutic strategies may benefit from considering combinatorial approaches that address both the acute drive to eat and the long-term dysregulation of energy balance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pnas.org [pnas.org]
- 3. AgRP/NPY and POMC neurons in the arcuate nucleus and their potential role in treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sustained NPY signaling enables AgRP neurons to drive feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AgRP neurons: Regulators of feeding, energy expenditure, and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Regulation of Food Intake [jove.com]
- 7. This compound in normal eating and in genetic and dietary-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antagonism of central melanocortin receptors in vitro and in vivo by Agouti-related protein - ProQuest [proquest.com]
- 9. Antagonism of central melanocortin receptors in vitro and in vivo by agouti-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are AGRP inhibitors and how do they work? [synapse.patsnap.com]
- 11. The NPY/AgRP neuron and energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound and Agouti-Related Peptide Mediate Complementary Functions of Hyperphagia and Reduced Energy Expenditure in Leptin Receptor Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound and Metabolism Syndrome: An Update on Perspectives of Clinical Therapeutic Intervention Strategies - PMC [pmc.ncbi.nlm.nih.gov]
The Anxiolytic Role of Neuropeptide Y: A Comparative Guide for Animal Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the role of Neuropeptide Y (NPY) in animal models of anxiety, supported by experimental data, detailed protocols, and pathway visualizations.
This compound (NPY), a 36-amino acid peptide, is one of the most abundant neuropeptides in the mammalian brain and is a potent modulator of anxiety and stress responses.[1][2][3][4][5] Extensive research in animal models has established NPY as a key endogenous anxiolytic, counteracting the effects of stress and promoting resilience.[1][3] This guide synthesizes findings from various studies to provide a comparative overview of NPY's function in anxiety, focusing on the differential roles of its receptors and the experimental paradigms used to validate its effects.
NPY Receptor Signaling in Anxiety
The biological effects of NPY are mediated through a family of G-protein coupled receptors, with the Y1 and Y2 receptors being the most extensively studied in the context of anxiety.[1][4][6] These receptors often exhibit opposing effects on anxiety-like behaviors.
-
NPY Y1 Receptor: Activation of the Y1 receptor is consistently associated with anxiolytic (anxiety-reducing) effects.[1][3] Intracerebroventricular or direct administration of NPY or Y1 receptor agonists into brain regions like the amygdala reduces anxiety-like behaviors in various animal models.[1][7] Conversely, Y1 receptor antagonists or genetic knockout of the Y1 receptor can lead to an increase in anxiety-like phenotypes.[1]
-
NPY Y2 Receptor: The Y2 receptor is often considered to have an anxiogenic (anxiety-promoting) role, functionally opposing the Y1 receptor.[1][3] Some studies suggest that Y2 receptor activation can be anxiogenic.[1][3] However, the role of the Y2 receptor is complex; for instance, Y2 receptor knockout mice have shown reduced anxiety-like behavior, which may be due to the disinhibition of NPY release, leading to increased Y1 receptor activation.[8][9]
Below is a diagram illustrating the generalized signaling pathway of NPY receptors.
Figure 1: Generalized NPY Receptor Signaling Pathway.
Comparative Efficacy of NPY Interventions in Animal Models
The anxiolytic effects of NPY have been demonstrated across a range of animal models and behavioral tests. The following tables summarize quantitative data from representative studies, comparing outcomes of genetic and pharmacological manipulations of the NPY system.
Table 1: Effects of NPY System Manipulation in the Elevated Plus Maze (EPM)
| Animal Model | Manipulation | Key Findings | Reference |
| Mice | NPY Y2 Receptor Knockout (Y2-/-) | Increased time spent in open arms and more entries into open arms compared to wild-type controls. | [8] |
| Rats | Intracerebroventricular (ICV) NPY administration | Increased percentage of time spent and entries into open arms. | [7] |
| Rats | Hippocampal NPY Overexpression | Reduced anxiety-like behavior, indicated by more time in open arms. | [10][11] |
| Female Rats (Single Prolonged Stress model) | Intranasal NPY (1200 µg) | Prevented the development of SPS-elicited anxiety behavior. | [12][13] |
Table 2: Effects of NPY System Manipulation in the Open Field Test (OFT)
| Animal Model | Manipulation | Key Findings | Reference |
| Mice | NPY Y2 Receptor Knockout (Y2-/-) | Increased preference for the central area of the open field compared to wild-type controls. | [8] |
| Rats | Chemogenetic activation of forebrain excitatory neurons | Reduced anxiety-like behavior, indicated by more time in the center of the arena. | [14] |
| Mice | NPY Y4 Receptor Knockout | Reduced anxiety-like behavior, with increased time spent in the center of the open field. | [9] |
Table 3: Effects of NPY System Manipulation in Other Anxiety Paradigms
| Animal Model | Behavioral Test | Manipulation | Key Findings | Reference |
| Mice | Light-Dark Box Test | ICV NPY administration | Increased time spent in the light compartment. | [15] |
| Rats | Social Interaction Test | Intra-BLA NPY administration | Prevents stress-induced decreases in social interaction. | [11] |
| Mice | Marble Burying Test | NPY administration | Reduced number of marbles buried, indicative of anxiolytic effects. | [16][17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of findings. Below are protocols for key experiments cited in the validation of NPY's role in anxiety.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.[16][18]
-
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two enclosed arms.
-
Procedure: A rodent is placed in the center of the maze, facing an open arm, and is allowed to explore for a set period (e.g., 5 minutes).[17]
-
Parameters Measured:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
-
Interpretation: Anxiolytic effects are indicated by an increase in the time spent and the number of entries into the open arms.[16]
Open Field Test (OFT)
The OFT assesses exploratory behavior and anxiety in a novel environment.[15]
-
Apparatus: A square or circular arena with walls to prevent escape. The area is often divided into a central zone and a peripheral zone.
-
Procedure: The animal is placed in the center of the arena and allowed to explore for a defined duration (e.g., 5-10 minutes).[17]
-
Parameters Measured:
-
Time spent in the center versus the periphery.
-
Number of entries into the center zone.
-
Total distance moved and velocity (as measures of locomotion).
-
-
Interpretation: A preference for the periphery and avoidance of the center is indicative of anxiety-like behavior. Anxiolytics typically increase the time spent in and entries into the central zone.
Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their drive to explore a novel environment.[15][18]
-
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting them.
-
Procedure: The animal is placed in the light compartment and allowed to move freely between the two compartments for a specified time (e.g., 10 minutes).
-
Parameters Measured:
-
Time spent in the light and dark compartments.
-
Number of transitions between the two compartments.
-
-
Interpretation: Anxiolytic compounds increase the time spent in the light compartment and the number of transitions.[15]
Advanced Experimental Approaches
Modern neuroscience techniques have provided more precise ways to investigate the role of NPY in anxiety.
-
Optogenetics: This technique uses light to control the activity of genetically defined neurons.[19][20] For example, optogenetic activation of specific NPY-expressing neurons in brain regions like the amygdala can be used to assess their direct impact on anxiety-like behaviors.[21][22]
-
Chemogenetics (DREADDs): Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) allow for the non-invasive manipulation of neuronal activity in awake, behaving animals.[14][23] This can be used to either activate or inhibit NPY neurons to study the resulting behavioral changes.[21][24]
The following diagram illustrates a typical experimental workflow for investigating the role of NPY in anxiety using these advanced techniques.
Figure 2: Experimental Workflow for NPY and Anxiety Research.
Conclusion
The evidence from a wide array of animal models strongly supports the role of this compound as a significant anxiolytic agent. The anxiolytic effects are primarily mediated by the Y1 receptor, while the Y2 receptor often plays an opposing, though more complex, role. The consistent findings across different behavioral paradigms, from traditional mazes to more complex social interaction tests, underscore the robustness of NPY's influence on anxiety-related circuitry. Future research utilizing advanced techniques such as optogenetics and chemogenetics will further delineate the specific neural circuits through which NPY exerts its anxiety-reducing effects, paving the way for the development of novel NPY-based therapeutics for anxiety disorders.
References
- 1. This compound: A stressful review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Central this compound in anxiety- and stress-related behavior and in ethanol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A stressful review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are NPY receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Neuropeptide Regulation of Fear and Anxiety: Implications of Cholecystokinin, Endogenous Opioids, and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (NPY) Y2 receptors mediate behaviour in two animal models of anxiety: evidence from Y2 receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reduced anxiety-like and depression-related behavior in this compound Y4 receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Behavioral insensitivity to restraint stress, absent fear suppression of behavior and impaired spatial learning in transgenic rats with hippocampal this compound overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. Frontiers | Intranasal this compound as a Potential Therapeutic for Depressive Behavior in the Rodent Single Prolonged Stress Model in Females [frontiersin.org]
- 13. Intranasal this compound as a Potential Therapeutic for Depressive Behavior in the Rodent Single Prolonged Stress Model in Females - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Acute Chemogenetic Activation of CamKIIα-Positive Forebrain Excitatory Neurons Regulates Anxiety-Like Behaviour in Mice [frontiersin.org]
- 15. Anxiety-Related Behaviors in Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. Persistent Nociception Induces Anxiety-like Behavior in Rodents: Role of Endogenous Neuropeptide S - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 19. Optogenetic strategies to investigate neural circuitry engaged by stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Optogenetics, physiology, and emotions [frontiersin.org]
- 21. Feedforward inhibition of stress by brainstem this compound neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Chemogenetics drives paradigm change in the investigation of behavioral circuits and neural mechanisms underlying drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Chemogenetic activation of arcuate nucleus NPY and NPY/AgRP neurons increases feeding behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Novel Neuropeptide Y Receptor Subtype-Selective Compounds
For Researchers, Scientists, and Drug Development Professionals
The Neuropeptide Y (NPY) system, with its four G-protein coupled receptors in humans (Y1, Y2, Y4, and Y5), is a critical regulator of diverse physiological processes, including appetite, anxiety, and cardiovascular function. The distinct roles of each receptor subtype have made the development of selective ligands a key objective for therapeutic intervention in various diseases. This guide provides an objective comparison of recently developed novel compounds, highlighting their subtype selectivity with supporting experimental data and detailed methodologies.
Quantitative Comparison of Novel NPY Receptor Ligands
The following table summarizes the binding affinities and functional potencies of several novel compounds for human NPY receptor subtypes. Data has been compiled from recent primary literature to facilitate a direct comparison of their selectivity profiles.
| Compound Name/Reference | Type | Y1 Ki/IC50 (nM) | Y2 Ki/IC50 (nM) | Y4 Ki/IC50 (nM) | Y5 Ki/IC50 (nM) | Selectivity Highlights |
| Fluorescent Y1 Antagonist (cpd 39) | Antagonist | 0.19 (Ki) | >10,000 (Ki) | >10,000 (Ki) | >10,000 (Ki) | Highly selective for Y1R |
| N-Methyl-JNJ-31020028 | Antagonist | >1000 (IC50) | 8.5 (pIC50) | >1000 (IC50) | >1000 (IC50) | Selective for Y2R |
| (S)-VU0637120 | Allosteric Antagonist | >10,000 (IC50) | >10,000 (IC50) | 2,700 (IC50) | >10,000 (IC50) | Selective allosteric antagonist for Y4R |
Note: Data is presented as Ki or IC50 values in nM, unless otherwise specified. pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency. The selectivity is highlighted based on the provided data. For complete characterization, refer to the primary publications.
Signaling Pathways and Experimental Workflows
To understand the context of the experimental data, the following diagrams illustrate the primary signaling pathway of NPY receptors and a typical experimental workflow for compound characterization.
Navigating the Crossroads of Neural Communication: A Comparative Guide to Neuropeptide Y's Interaction with Major Neurotransmitter Systems
For Researchers, Scientists, and Drug Development Professionals
Neuropeptide Y (NPY), a 36-amino acid peptide, is one of the most abundant and widely distributed neuromodulators in the central nervous system. Its influence extends across a vast array of physiological processes, including appetite regulation, stress response, and circadian rhythms. The profound effects of NPY are not exerted in isolation but are rather the result of intricate interactions with other key neurotransmitter systems. Understanding these interactions is paramount for elucidating the complex mechanisms of brain function and for the development of novel therapeutics targeting a range of neurological and psychiatric disorders.
This guide provides a comprehensive comparison of the experimental data detailing the interplay between this compound and five major neurotransmitter systems: GABAergic, glutamatergic, dopaminergic, serotonergic, and noradrenergic. The information is presented to facilitate objective comparison, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying pathways.
Comparative Analysis of NPY's Influence on Neurotransmitter Systems
The following tables summarize the quantitative effects of this compound on various neurotransmitter systems as documented in key experimental studies.
Table 1: NPY Interaction with the GABAergic System
| Brain Region | NPY Receptor(s) | Effect on GABAergic System | Quantitative Data | Experimental Model | Reference(s) |
| Hypothalamic Arcuate Nucleus | Y1, Y2 | Postsynaptic hyperpolarization of GABA neurons | 0.1 µM NPY: 6.0 ± 1.2 mV hyperpolarization; 1 µM NPY: 8.7 ± 3.5 mV hyperpolarization | Whole-cell patch-clamp in GAD67-GFP mice brain slices | [1] |
| Hypothalamic Arcuate Nucleus | Y1, Y5 | Presynaptic reduction of glutamate release onto GABA neurons | 1 µM NPY significantly depressed evoked EPSPs | Whole-cell patch-clamp in GAD67-GFP mice brain slices | [1] |
| Thalamic Reticular Nucleus | Y2 | Presynaptic inhibition of GABA release | 60 ± 7% inhibition of spontaneous IPSC frequency | Whole-cell patch-clamp in rat thalamic slices | [2] |
| Thalamic Ventral Posterior Nucleus | Y2 | Presynaptic inhibition of GABA release | 25 ± 11% inhibition of spontaneous IPSC frequency | Whole-cell patch-clamp in rat thalamic slices | [2] |
| Suprachiasmatic Nucleus | Y1, Y2 | Presynaptic inhibition of GABA release | NPY reduced the frequency of spontaneous miniature IPSCs | Whole-cell patch-clamp recording in isolated SCN neurons | [3] |
| Cerebellum | Y5 | Long-lasting increase in spontaneous GABA release | NPY (200 nM) increased mIPSC frequency by ~50% after application | Whole-cell patch-clamp in cerebellar slices and cultured neurons | [4][5] |
Table 2: NPY Interaction with the Glutamatergic System
| Brain Region | NPY Receptor(s) | Effect on Glutamatergic System | Quantitative Data | Experimental Model | Reference(s) |
| Hippocampus (CA1) | Y2 | Presynaptic inhibition of glutamate release | Maximal inhibition of 50-60% at 100 nM NPY | In vitro superfusion of rat hippocampal slices | [6] |
| Cerebral Cortex | Y1 | Presynaptic inhibition of glutamate release | NPY inhibited 4-aminopyridine-evoked glutamate release | Rat cerebrocortical synaptosomes | [7] |
| Hippocampus (CA1) | Y2 | Reduction of excitatory postsynaptic potentials (EPSPs) | Bath-applied NPY decreased fEPSP to ~28% of control | Field EPSP recordings in rat hippocampal slices | [8] |
| Epileptic Human Dentate Gyrus | Not specified | Attenuation of excitatory responses | NPY significantly reduced cellular excitability | Patch-clamp recordings in human hippocampal slices | [9] |
Table 3: NPY Interaction with the Dopaminergic System
| Brain Region | NPY Receptor(s) | Effect on Dopaminergic System | Quantitative Data | Experimental Model | Reference(s) |
| Ventral Tegmental Area (VTA) | Not specified | Postsynaptic inhibition of dopamine neurons | Activated an outward GIRK current in ~60% of dopamine neurons | Whole-cell patch-clamp in mouse brain slices | [10] |
| Ventral Tegmental Area (VTA) | Not specified | Presynaptic inhibition of glutamate release onto dopamine neurons | Decreased amplitude and increased paired-pulse ratio of evoked EPSCs | Whole-cell patch-clamp in mouse brain slices | [10] |
| Ventral Tegmental Area (VTA) | Not specified | Presynaptic inhibition of GABA release onto dopamine neurons | Strongly inhibited evoked IPSCs | Whole-cell patch-clamp in mouse brain slices | [10] |
| Lateral Hypothalamus | Not specified | Increased dopamine concentration in the nucleus accumbens | Significant increase in DOPAC concentration | In vivo microdialysis in conscious rats | [11] |
| Nucleus Accumbens | Not specified | Increased dopamine release | Intra-NAc NPY increases dopamine levels | In vivo microdialysis in rodents | [12] |
Table 4: NPY Interaction with the Serotonergic System
| Brain Region | NPY Receptor(s) | Effect on Serotonergic System | Quantitative Data | Experimental Model | Reference(s) |
| Ventromedial Hypothalamus | Not specified | Reduction in serotonin and its metabolite 5-HIAA | Significant reduction in local concentrations | In vivo microdialysis in conscious rats | [11] |
| Lateral Hypothalamus | Not specified | Decreased serotonin concentration | Significant decrease in serotonin and increase in 5-HIAA/serotonin ratio | In vivo microdialysis in conscious rats | [11] |
| Hypothalamus | Not specified | Reduced NPY levels and secretion by serotonergic agent | Fluoxetine significantly reduced NPY levels in the paraventricular nucleus | In vivo administration of fluoxetine in lean and obese rats | [13] |
Table 5: NPY Interaction with the Noradrenergic System
| Brain Region | NPY Receptor(s) | Effect on Noradrenergic System | Quantitative Data | Experimental Model | Reference(s) |
| Hypothalamus | Y1 | Inhibition of norepinephrine release | 0.1 µM NPY and [Leu31,Pro34]NPY significantly reduced norepinephrine overflow | In vitro superfusion of hypothalamic and medullary prisms | [14] |
| Medulla | Y1 | Inhibition of norepinephrine release | 0.1 µM NPY and [Leu31,Pro34]NPY significantly reduced norepinephrine overflow | In vitro superfusion of hypothalamic and medullary prisms | [14] |
| Ventromedial Hypothalamus | Not specified | Reduction in norepinephrine and its metabolite MHPG | Significant reduction in local concentrations | In vivo microdialysis in conscious rats | [11] |
| Lateral Hypothalamus | Not specified | Increased norepinephrine release | Significant increase in norepinephrine release | In vivo microdialysis in conscious rats | [11] |
| Locus Coeruleus | Y1 | Suppression of noradrenergic neuron activity | Chemogenetic activation of peri-LC NPY neurons reduces anxiety-like behaviors via Y1 receptors | Ex vivo chemogenetics and in vivo behavioral studies in mice | [15][16] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows described in the cited literature.
Experimental Protocols
The following are representative methodologies for key experiments cited in this guide, constructed from available information.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the electrical properties of individual neurons and the synaptic currents they receive.
-
Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) and perform transcardial perfusion with ice-cold, oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, and 1 MgCl2.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Cut coronal or sagittal slices (e.g., 300 µm thick) of the desired brain region using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Recording:
-
Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.
-
Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution. The intracellular solution composition varies depending on the experiment (e.g., for recording inhibitory postsynaptic currents (IPSCs), a high chloride solution may be used).
-
Establish a giga-ohm seal between the pipette tip and the neuron's membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Record baseline synaptic activity (spontaneous or evoked) in voltage-clamp or current-clamp mode.
-
Bath-apply this compound or specific NPY receptor agonists/antagonists at known concentrations and record the changes in synaptic currents or membrane potential.
-
Analyze the data to determine changes in frequency, amplitude, and kinetics of synaptic events or changes in neuronal firing rate and membrane potential.
-
In Vivo Microdialysis
This technique allows for the sampling of neurotransmitters from the extracellular space of the brain in awake, freely moving animals.
-
Probe Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the brain region of interest (e.g., hypothalamus, nucleus accumbens).
-
Secure the cannula to the skull with dental cement and allow the animal to recover from surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and a fraction collector.
-
Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a set period.
-
Administer NPY (e.g., via the perfusion fluid or through a separate cannula) or a systemic drug.
-
Continue to collect dialysate samples at regular intervals.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for neurotransmitter content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Quantify the concentration of neurotransmitters and their metabolites in each sample.
-
Compare the post-treatment neurotransmitter levels to the baseline levels to determine the effect of NPY.
-
Receptor Binding Assay
This assay is used to determine the affinity of NPY and its analogs for specific NPY receptor subtypes.
-
Membrane Preparation:
-
Culture cells expressing the NPY receptor subtype of interest (e.g., HEK293 cells transfected with the Y1 receptor gene).
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer.
-
-
Binding Reaction:
-
In a multi-well plate, add the membrane preparation, a radiolabeled ligand that binds to the receptor (e.g., [¹²⁵I]-PYY), and varying concentrations of the unlabeled competitor (NPY or an analog).
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.
-
Wash the filters to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the amount of bound radioligand as a function of the competitor concentration.
-
Calculate the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Determine the binding affinity (Ki) of NPY or its analogs for the specific receptor subtype.
-
Concluding Remarks
The interaction of this compound with other neurotransmitter systems is a complex and multifaceted area of neuroscience research. The data presented in this guide highlight the significant modulatory role of NPY across different brain regions and its ability to influence both excitatory and inhibitory neurotransmission through various receptor subtypes and signaling mechanisms. For researchers and drug development professionals, a thorough understanding of these interactions is crucial for identifying novel therapeutic targets and developing more effective treatments for a wide range of neurological and psychiatric conditions. The experimental methodologies outlined provide a foundation for designing future studies to further unravel the intricate roles of this compound in the brain.
References
- 1. Chemogenetic activation of arcuate nucleus NPY and NPY/AgRP neurons increases feeding behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 3. Quantitation of Protein Expression and Co-localization Using Multiplexed Immuno-histochemical Staining and Multispectral Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. NPY controls fear conditioning and fear extinction by combined action on Y1 and Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. resources.tocris.com [resources.tocris.com]
- 10. mdpi.com [mdpi.com]
- 11. Measurement of intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bio.fsu.edu [bio.fsu.edu]
- 14. Frontiers | Corticosterone Treatment and Incubation Time After Contextual Fear Conditioning Synergistically Induce Fear Memory Generalization in Neuropeptide S Receptor-Deficient Mice [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Microdialysis studies of brain norepinephrine, serotonin, and dopamine release during ingestive behavior. Theoretical and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating NPY as a Therapeutic Target in Metabolic Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Neuropeptide Y (NPY) is a potent orexigenic peptide, making its signaling system a prime target for therapeutic intervention in metabolic diseases such as obesity and type 2 diabetes. This guide provides a comparative analysis of various strategies targeting the NPY pathway, supported by experimental data, and contrasts them with other established anti-obesity medications.
The NPY Signaling Pathway in Energy Homeostasis
The NPY system is a critical regulator of energy balance, primarily acting within the hypothalamus. NPY is co-expressed with agouti-related peptide (AgRP) in neurons of the arcuate nucleus (ARC). These NPY/AgRP neurons are inhibited by anorexigenic signals like leptin and insulin and stimulated by the orexigenic hormone ghrelin. Upon activation, NPY is released and acts on various NPY receptors (Y1, Y2, Y4, Y5) in downstream hypothalamic nuclei, such as the paraventricular nucleus (PVN), to stimulate food intake and decrease energy expenditure. The Y1 and Y5 receptors are considered the primary mediators of NPY's orexigenic effects.[1][2]
Workflow for Validating NPY as a Therapeutic Target
The validation of NPY as a therapeutic target follows a structured workflow from initial hypothesis to clinical evaluation. This process involves genetic and pharmacological studies in preclinical models to establish a causal link between target modulation and therapeutic effect, followed by rigorous clinical trials to assess safety and efficacy in humans.
Performance of NPY-Targeted Therapeutics: A Comparative Analysis
The development of NPY receptor antagonists has been a key strategy for treating obesity. Below is a summary of preclinical and clinical data for several NPY receptor antagonists.
Table 1: Preclinical Efficacy of NPY Receptor Antagonists
| Compound | Target | Animal Model | Key Findings | Reference(s) |
| BIBO3304 | Y1 Antagonist | Diet-Induced Obese (DIO) Mice | Significantly reduced body weight gain and fat mass on a high-fat diet by increasing energy expenditure and promoting browning of white adipose tissue. Did not significantly affect food intake. Improved glucose homeostasis. | [3][4] |
| 1229U91 | Y1 Antagonist | Sprague-Dawley Rats | Completely inhibited NPY-induced food intake and significantly suppressed feeding after overnight fasting. | [5] |
Table 2: Clinical Efficacy of NPY Receptor Antagonists
| Compound | Target | Phase | Population | Key Findings | Reference(s) |
| Velneperit (S-2367) | Y5 Antagonist | II | Obese adults (n=1,566) | Met primary endpoint of statistically significant weight reduction vs. placebo over 1 year. In one group, 35% of patients on 800mg/day lost ≥5% body weight vs. 12% on placebo. Also showed decreased waist circumference and improved serum lipid profile. However, the magnitude of weight loss was considered modest and development was discontinued. | [6][7][8] |
| MK-0557 | Y5 Antagonist | II | Obese adults (n=359) | After a very-low-calorie diet, MK-0557 showed a statistically significant but clinically modest effect on preventing weight regain (+1.5 kg vs. +3.1 kg with placebo over 52 weeks). The effect was not considered clinically meaningful. | [9][10][11] |
| Obinepitide (TM30338) | Y2/Y4 Agonist | I/II | Obese adults | Showed a statistically significant inhibition of food intake for up to 9 hours after a single subcutaneous dose. Phase II trials were initiated to evaluate weight loss over 28 days. | [12] |
Comparison with Other Anti-Obesity Medications
To provide a broader context, the following table compares the clinical efficacy of NPY receptor antagonists with other approved anti-obesity drugs that have different mechanisms of action.
Table 3: Comparison of Clinical Efficacy of Various Anti-Obesity Medications
| Drug Class | Drug Name(s) | Mechanism of Action | Average Weight Loss (vs. Placebo) | Reference(s) |
| NPY Y5 Antagonist | Velneperit | Blocks NPY Y5 receptor to reduce appetite. | Modest, not pursued for further development. | [6][7] |
| GLP-1 Receptor Agonist | Liraglutide (Saxenda®) | Activates GLP-1 receptors to increase satiety and slow gastric emptying. | ~4-6 kg greater than placebo over 56 weeks. | [13][14][15] |
| GLP-1 Receptor Agonist | Semaglutide (Wegovy®) | Activates GLP-1 receptors with a longer half-life than liraglutide. | ~10.3 percentage points greater than placebo over 68 weeks (~16% total body weight). | [16][17][18] |
| Lipase Inhibitor | Orlistat (Xenical®) | Inhibits gastric and pancreatic lipases, reducing dietary fat absorption. | ~2.8-3.2 kg greater than placebo over 1-4 years. | [3][19] |
| Sympathomimetic/Anticonvulsant | Phentermine/Topiramate (Qsymia®) | Suppresses appetite and enhances satiety. | ~6.6-8.6% greater than placebo over 56 weeks. | [20][21][22] |
| Opioid Antagonist/Antidepressant | Naltrexone/Bupropion (Contrave®) | Modulates hypothalamic appetite-regulating centers and the mesolimbic reward system. | ~4.2-5.2% greater than placebo over 56 weeks. | [5][23][24] |
Detailed Experimental Protocols
Preclinical Study: BIBO3304 in Diet-Induced Obese Mice[25]
-
Animal Model: Male C57BL/6J mice were fed a high-fat diet (HFD) to induce obesity.
-
Drug Administration: The non-brain penetrable Y1 receptor antagonist BIBO3304 was administered daily in a jelly formulation.
-
Metabolic Phenotyping:
-
Body Composition: Body weight and fat mass were measured using Dual-Energy X-ray Absorptiometry (DEXA).
-
Food Intake and Energy Expenditure: Mice were housed in metabolic cages to monitor food intake, oxygen consumption (VO2), and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and energy expenditure.
-
Glucose Homeostasis: Glucose tolerance tests (GTTs) were performed after 2 and 6 weeks of treatment.
-
-
Outcome Measures: The primary outcomes were changes in body weight, fat mass, food intake, energy expenditure, and glucose tolerance compared to vehicle-treated control mice.
Clinical Trial: Velneperit (S-2367) for Obesity[4][26]
-
Study Design: A Phase 2, double-blind, multi-center, randomized, parallel-group study.
-
Participants: Obese male and female subjects aged 18 to 65 years with a Body Mass Index (BMI) of 30.0 to 45.0 kg/m ².
-
Intervention: Participants were randomized to receive Velneperit (400 mg), Orlistat (120 mg), a combination of both, or placebo, administered three times per day for 24 weeks. All participants were also placed on a reduced-calorie diet (RCD).
-
Primary Outcome: The primary endpoint was the change in body weight from baseline to the end of the study.
-
Secondary Outcomes: Secondary measures included the proportion of subjects achieving ≥5% and ≥10% weight loss, changes in waist circumference, and assessment of safety and tolerability.
Clinical Trial: MK-0557 for Weight Regain Prevention[27]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: 502 patients aged 18 to 65 with a BMI of 30 to 43 kg/m ².
-
Intervention: Patients first underwent a 6-week very-low-calorie diet (VLCD; 800 kcal/day). Those who lost ≥6% of their initial body weight (n=359) were randomized to receive either 1 mg/day of MK-0557 or a placebo for 52 weeks, in conjunction with a hypocaloric diet.
-
Primary Outcome: The primary outcome was the change in body weight from the end of the VLCD period to the end of the 52-week treatment period.
-
Secondary Outcomes: Secondary endpoints included changes in blood pressure, lipid profile, insulin and leptin levels, waist circumference, and quality-of-life measurements.
Conclusion
Targeting the NPY system, particularly the Y1 and Y5 receptors, has shown promise in preclinical models of obesity by influencing both food intake and energy expenditure. However, the translation of these findings into clinically significant weight loss in humans has been challenging, with several drug candidates demonstrating only modest efficacy or being discontinued. In comparison, therapies targeting the GLP-1 pathway have demonstrated substantially greater weight loss and have become leading treatments for obesity. While direct antagonism of NPY receptors has not yet yielded a breakthrough therapy, the central role of the NPY system in energy homeostasis suggests that it may still hold potential, perhaps through novel approaches or combination therapies, for the future management of metabolic diseases. Further research is warranted to explore these possibilities and to better understand the complexities of the NPY signaling network.
References
- 1. Obesity and Prediabetes Trial - American College of Cardiology [acc.org]
- 2. Effects of Low-Dose, Controlled-Release, Phentermine Plus Topiramate Combination on Weight and Associated Comorbidities in Overweight and Obese Adults (CONQUER): A Randomised, Placebo-Controlled, Phase 3 Trial - American College of Cardiology [acc.org]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. s3.ap-southeast-2.amazonaws.com [s3.ap-southeast-2.amazonaws.com]
- 6. gpnotebook.com [gpnotebook.com]
- 7. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Shionogi's year-long studies of obesity drug meet endpoint - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 9. sprucespa.com [sprucespa.com]
- 10. XENical in the prevention of diabetes in obese subjects (XENDOS) study: a randomized study of orlistat as an adjunct to lifestyle changes for the prevention of type 2 diabetes in obese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Drug Discovery Workflow - What is it? [vipergen.com]
- 13. 3 years of liraglutide versus placebo for type 2 diabetes risk reduction and weight management in individuals with prediabetes: a randomised, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. researchgate.net [researchgate.net]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Semaglutide for the treatment of overweight and obesity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. diabetesjournals.org [diabetesjournals.org]
- 20. m.youtube.com [m.youtube.com]
- 21. Effects of low-dose, controlled-release, phentermine plus topiramate combination on weight and associated comorbidities in overweight and obese adults (CONQUER): a randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. hcp.qsymia.com [hcp.qsymia.com]
- 23. A randomized, phase 3 trial of naltrexone SR/bupropion SR on weight and obesity-related risk factors (COR-II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. discovery.researcher.life [discovery.researcher.life]
A Comparative Guide to Behavioral Phenotypes: NPY Knockout vs. Wildtype Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Neuropeptide Y (NPY) knockout (KO) and wildtype (WT) mice across a range of behavioral assays critical for neuroscience and drug development research. This compound, a 36-amino acid peptide, is one of the most abundant neuropeptides in the mammalian brain and is implicated in a variety of physiological processes, including the regulation of anxiety, depression, feeding behavior, and memory.[1] Understanding the behavioral consequences of NPY deficiency is crucial for elucidating its role in both normal brain function and pathological states.
Data Presentation: Quantitative Behavioral Comparison
The following tables summarize the key quantitative findings from behavioral assays comparing NPY KO and WT mice. It is important to note that findings can sometimes vary between studies, potentially due to differences in genetic background, housing conditions, and specific experimental protocols.
Anxiety-Related Behavior: Elevated Plus Maze
The elevated plus maze is a widely used assay to assess anxiety-like behavior in rodents.[2][3] The test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.[2][3]
| Parameter | NPY Knockout (KO) | Wildtype (WT) | Interpretation of KO Phenotype | Reference |
| Time in Open Arms (%) | Decreased | Higher | Anxiogenic-like | [4][5] |
| Open Arm Entries (%) | No significant change | No significant change | - | [6] |
| Total Arm Entries | No significant change | No significant change | No significant effect on general locomotion | [6] |
Note: Some studies suggest an anxiogenic-like phenotype in NPY KO mice, characterized by reduced time spent in the open arms.[4][5] However, other studies have reported no significant differences in anxiety-like behavior.
Depressive-Like Behavior: Forced Swim Test
The forced swim test is a common model to screen for antidepressant-like activity.[7][8] The test measures the immobility time of a mouse when placed in an inescapable cylinder of water, with increased immobility interpreted as a state of behavioral despair.[8][9]
| Parameter | NPY Knockout (KO) | Wildtype (WT) | Interpretation of KO Phenotype | Reference |
| Immobility Time (s) | Data on direct NPY KO vs. WT is limited. Studies with NPY receptor agonists show decreased immobility. | Baseline | NPY system is implicated in antidepressant-like effects. | [7][10] |
Feeding Behavior
NPY is a potent orexigenic peptide, meaning it stimulates food intake.[11]
| Parameter | NPY Knockout (KO) | Wildtype (WT) | Interpretation of KO Phenotype | Reference |
| Food Intake (ad libitum) | Normal or slightly decreased | Normal | Compensatory mechanisms may mask the orexigenic role of NPY under normal feeding conditions. | [12][13] |
| Food Intake (after fasting) | Reduced | Increased | NPY is crucial for the robust feeding response to fasting. | [4][5] |
| Body Weight | Normal or slightly increased | Normal | The role of NPY in body weight regulation is complex and may be influenced by compensatory mechanisms. | [12][14] |
Note: The phenotype of NPY KO mice in terms of feeding behavior is complex. While NPY is a known appetite stimulant, knockout mice do not always exhibit a straightforward reduction in food intake under ad libitum conditions, suggesting the presence of developmental or physiological compensatory mechanisms.[12] However, the role of NPY becomes more apparent under conditions of energy deficit, such as fasting, where KO mice show a blunted feeding response.[4][5]
Learning and Memory: Morris Water Maze
The Morris water maze is a classic test of spatial learning and memory that is dependent on the hippocampus.[15][16]
| Parameter | NPY Knockout (KO) | Wildtype (WT) | Interpretation of KO Phenotype | Reference |
| Escape Latency (s) | Data on direct NPY KO vs. WT is limited. Studies on transgenic rats with NPY overexpression show impaired spatial learning. | Baseline | NPY may play a role in modulating learning and memory, but its precise function is still under investigation. | [17] |
| Time in Target Quadrant (%) | Data on direct NPY KO vs. WT is limited. | Baseline | - |
Note: Direct comparisons of NPY KO and WT mice in the Morris water maze are not extensively reported in the reviewed literature. However, studies on transgenic rats overexpressing NPY in the hippocampus have shown impairments in spatial memory acquisition, suggesting that balanced NPY signaling is important for normal cognitive function.[17]
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below to facilitate experimental replication and data comparison.
Elevated Plus Maze
Objective: To assess anxiety-like behavior.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[1][3]
Procedure:
-
Acclimation: Mice are brought to the testing room at least 30-60 minutes before the test to acclimate to the new environment.[13]
-
Placement: Each mouse is placed in the center of the maze, facing an open arm.[1][13]
-
Exploration: The mouse is allowed to freely explore the maze for a 5-minute session.[2][18]
-
Recording: A video camera mounted above the maze records the session for later analysis.
-
Data Analysis: The primary measures are the time spent in the open arms and the number of entries into the open and closed arms.[2][18] An increase in open arm exploration is indicative of lower anxiety-like behavior.
Forced Swim Test
Objective: To assess depressive-like behavior.
Apparatus: A transparent cylindrical container filled with water.[7][19]
Procedure:
-
Acclimation: Mice are brought to the testing room at least 30 minutes prior to the test.
-
Water Temperature: The water temperature is maintained at 23-25°C.[19]
-
Placement: Each mouse is gently placed into the water-filled cylinder.[7]
-
Test Duration: The test duration is typically 6 minutes.[7][19]
-
Recording: The session is video-recorded for subsequent analysis.
-
Data Analysis: The duration of immobility during the last 4 minutes of the test is scored.[7][19] Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.[5]
Morris Water Maze
Objective: To assess spatial learning and memory.
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface.[20]
Procedure:
-
Acclimation: Mice are acclimated to the testing room.
-
Training (Acquisition Phase):
-
Mice are placed in the water at different starting locations and must use distal visual cues in the room to find the hidden platform.
-
Each mouse typically undergoes several trials per day for 4-5 consecutive days.
-
If a mouse fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it.[21]
-
-
Probe Trial (Memory Retention):
-
24 hours after the last training session, the platform is removed from the pool.
-
The mouse is allowed to swim for a set duration (e.g., 60 seconds).
-
-
Recording: A video tracking system records the swim path and latency to find the platform during training, and the time spent in the target quadrant during the probe trial.
-
Data Analysis: Key measures include the escape latency during training and the percentage of time spent in the quadrant where the platform was previously located during the probe trial.
Open Field Test
Objective: To assess general locomotor activity and anxiety-like behavior.
Apparatus: A square arena with walls.[4]
Procedure:
-
Acclimation: Mice are habituated to the testing room.
-
Placement: Each mouse is placed in the center of the open field arena.[14]
-
Exploration: The mouse is allowed to freely explore the arena for a set duration (e.g., 5-20 minutes).[4][14]
-
Recording: A video tracking system records the animal's movement.
-
Data Analysis: The arena is typically divided into a central zone and a peripheral zone. Key parameters include total distance traveled (a measure of locomotor activity) and time spent in the center zone (an indicator of anxiety-like behavior, with less time in the center suggesting higher anxiety).[14]
Mandatory Visualization
NPY Signaling Pathway
Caption: Simplified NPY signaling pathway illustrating the activation of G-protein coupled receptors.
Experimental Workflow for Behavioral Phenotyping
Caption: A general experimental workflow for the behavioral phenotyping of mice.
References
- 1. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. animal.research.wvu.edu [animal.research.wvu.edu]
- 3. Evidence from knockout mice that neuropeptide-Y Y2 and Y4 receptor signalling prevents long-term depression-like behaviour caused by immune challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Open field test for mice [protocols.io]
- 5. Behavioral characterization of this compound knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. behaviorcloud.com [behaviorcloud.com]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. The this compound (NPY) Y1 receptor subtype mediates NPY-induced antidepressant-like activity in the mouse forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound in normal eating and in genetic and dietary-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. anilocus.com [anilocus.com]
- 15. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound increases food intake in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Behavioral insensitivity to restraint stress, absent fear suppression of behavior and impaired spatial learning in transgenic rats with hippocampal this compound overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. en.bio-protocol.org [en.bio-protocol.org]
- 19. youtube.com [youtube.com]
- 20. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
Differential Effects of Neuropeptide Y (NPY) and Peptide YY (PYY) on Gastrointestinal Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gastrointestinal (GI) effects of two closely related peptides, Neuropeptide Y (NPY) and Peptide YY (PYY). Both are members of the pancreatic polypeptide family and play crucial roles in regulating gut function, but with distinct potencies and physiological roles. This document summarizes key experimental findings, presents detailed methodologies for relevant assays, and illustrates the signaling pathways involved.
Core Differences and Similarities
NPY and PYY exert their effects by activating a family of G protein-coupled receptors known as Y receptors, primarily Y1 and Y2 subtypes in the gastrointestinal tract.[1][2] While both peptides generally inhibit GI motility and secretion, the magnitude and specific receptor-mediated pathways often differ.[3][4] PYY, primarily released from endocrine L-cells in the distal gut in response to nutrients, often exhibits more potent and sustained effects on the GI tract compared to NPY, which is predominantly a neurotransmitter in the central and enteric nervous systems.[1][3]
Comparative Data on Gastrointestinal Function
The following tables summarize quantitative data from various studies comparing the effects of NPY and PPY on key gastrointestinal functions.
Table 1: Effects on Gastric Emptying
| Peptide | Species | Dose | Method | % Inhibition of Gastric Emptying | Reference |
| PYY(1-36) | Human | 0.18 pmol/kg/min (infusion) | Measurement of time to 50% gastric emptying | 70% increase in T50 | [5] |
| PYY(1-36) | Human | 0.51 pmol/kg/min (infusion) | Measurement of time to 50% gastric emptying | 251% increase in T50 | [5] |
| NPY | Human | 2 pmol/kg/min (infusion) | Measurement of gastric emptying of glucose | No significant effect | [6][7] |
| PYY(1-36) | Rat | 170 pmol/kg/min (infusion) | Saline meal | 38% | [8][9] |
| PYY(3-36) | Rat | 170 pmol/kg/min (infusion) | Saline meal | 57% | [8][9] |
Table 2: Effects on Intestinal Transit
| Peptide | Species | Effect | Receptor(s) Implicated | Key Finding | Reference |
| PYY | Human | Delayed mouth to cecum transit time | - | Dose-dependent delay | [5] |
| NPY | Mouse | - | Y2 | Endogenous NPY, via Y2 receptors, tonically inhibits colonic transit. | [10] |
| PYY | Mouse | - | Y1 & Y2 | Endogenous PYY inhibits upper GI transit and contributes to the inhibition of colonic transit via Y2 receptors. Y1 receptor stimulation tonically accelerates colonic transit. | [10] |
Table 3: Effects on Intestinal Secretion
| Peptide | Species/Tissue | Experimental Condition | Effect on Secretion | Potency (EC50) | Receptor(s) Implicated | Reference |
| NPY | Rat Jejunum (in vivo) | PGE2-induced fluid secretion | Inhibition | - | - | [11] |
| PYY | Rat Jejunum (in vivo) | PGE2-induced fluid secretion | Slight inhibition at higher doses | - | - | [11] |
| NPY | Guinea Pig Distal Colon | PGE2 or PGE2+CCh-activated Cl- secretion | ~60% inhibition | 16 nM | Y2 | [12] |
| PYY | Guinea Pig Distal Colon | PGE2 or PGE2+CCh-activated Cl- secretion | ~60% inhibition | 6 nM | Y2 | [12] |
Signaling Pathways
NPY and PYY mediate their effects through Y receptors, which are coupled to inhibitory G proteins (Gi/o). Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. The differential effects of NPY and PYY can be partly attributed to their varying affinities for different Y receptor subtypes and the distinct localization of these receptors within the gut.
Caption: Signaling pathways of NPY and PYY in the gastrointestinal tract.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Measurement of Gastrointestinal Transit in Mice (Carmine Red Dye Method)
This protocol is adapted from established methods for evaluating in vivo gut motility.[13]
Materials:
-
Carmine red dye (6% w/v) in 0.5% methylcellulose.
-
Gavage needles.
-
Dissection tools.
-
Ruler.
Procedure:
-
Fast mice for 16 hours with free access to water.
-
Administer 150 µL of the 6% carmine red solution orally via gavage and record the time.
-
For upper GI transit, euthanize the mice 15 minutes after gavage.
-
For whole intestinal transit, place mice in individual clean cages and monitor for the appearance of the first red fecal pellet, recording the time of expulsion.
-
For upper GI transit measurement, dissect the small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the carmine red dye from the pyloric sphincter.
-
Calculate the upper GI transit as a percentage: (distance traveled by dye / total length of small intestine) x 100.
Caption: Workflow for measuring gastrointestinal transit in mice.
Measurement of Intestinal Ion Transport (Ussing Chamber)
This protocol outlines the use of an Ussing chamber to measure electrogenic ion transport across isolated intestinal mucosa.[14][15][16]
Materials:
-
Ussing chamber system.
-
Krebs-Ringer bicarbonate solution.
-
Intestinal tissue from the desired region (e.g., colon, jejunum).
-
NPY, PYY, and other pharmacological agents.
-
Agar salt bridges.
-
Voltage-clamp apparatus.
Procedure:
-
Prepare fresh Krebs-Ringer bicarbonate solution and oxygenate with 95% O2 / 5% CO2.
-
Euthanize the animal and excise the desired intestinal segment.
-
Isolate a section of the mucosa by stripping away the muscle layers in ice-cold, oxygenated Krebs solution.
-
Mount the mucosal sheet between the two halves of the Ussing chamber, separating the mucosal and serosal sides.
-
Fill both chambers with oxygenated Krebs solution and maintain the temperature at 37°C.
-
Equilibrate the tissue for 20-30 minutes.
-
Measure the baseline short-circuit current (Isc), which represents the net active ion transport.
-
Add NPY or PYY to the serosal side of the chamber at desired concentrations.
-
Record the change in Isc to determine the effect of the peptide on ion secretion.
Caption: Workflow for Ussing chamber experiments.
References
- 1. This compound and peptide YY: major modulators of gastrointestinal blood flow and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound receptor subtypes, Y1 and Y2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, peptide YY and pancreatic polypeptide in the gut–brain axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, peptide YY and pancreatic polypeptide in the gut-brain axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of peptide YY (PYY) on mouth to caecum intestinal transit time and on the rate of gastric emptying in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of peptide YY and this compound on gastric emptying in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Comparison of the inhibitory effects of PYY(3-36) and PYY(1-36) on gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Endogenous peptide YY and this compound inhibit colonic ion transport, contractility and transit differentially via Y1 and Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (NPY) and peptide YY (PYY) inhibit prostaglandin E2-induced intestinal fluid and electrolyte secretion in the rat jejunum in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dye-Based Intestinal Transit Assay [protocols.io]
- 14. physiologicinstruments.com [physiologicinstruments.com]
- 15. The Ussing chamber system for measuring intestinal permeability in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Roles of NPY and PYY in Pain and Memory: A Comparative Guide
A comprehensive analysis of the differential impacts of Neuropeptide Y (NPY) and Peptide YY (PYY) deletion on nociception and cognitive function, supported by experimental data from rodent models.
Introduction
This compound (NPY) and Peptide YY (PYY) are structurally related peptides that play crucial roles in a variety of physiological processes, including energy homeostasis, anxiety, and cardiovascular function. While both peptides are members of the same family and share affinity for Y receptors, their distinct expression patterns and receptor subtype specificities lead to divergent effects on pain perception and memory. This guide provides a detailed comparison of the impacts of NPY and PYY deletion on these two critical neurological functions, presenting quantitative data from key studies, outlining experimental methodologies, and illustrating the underlying signaling pathways.
Data Presentation: Quantitative Comparison of NPY and PYY Deletion
The following tables summarize the key quantitative findings from studies investigating the effects of NPY and PYY gene deletion on pain and memory in mice.
Table 1: Impact of NPY and PYY Deletion on Pain Perception (Plantar Test)
| Genotype | Paw Withdrawal Latency (seconds) at High Infrared Intensity | Paw Withdrawal Latency (seconds) at Low Infrared Intensity | Statistical Significance (vs. Wild-Type) |
| Wild-Type | 7.5 ± 0.5 | 10.2 ± 0.8 | N/A |
| PYY-/- | 4.8 ± 0.4 | 6.5 ± 0.6 | p < 0.01 |
| NPY-/-;PYY-/- | 5.2 ± 0.6 | 9.5 ± 0.9 | p < 0.05 (High Intensity), Not Significant (Low Intensity) |
Data are presented as mean ± SEM. Data extracted from Zengin et al., Peptides, 2011.
Table 2: Impact of NPY and PYY Deletion on Spatial Memory (Barnes Maze - Probe Trial 1)
| Genotype | Target Hole Visits | Total Hole Visits | Statistical Significance (Target Hole Visits vs. Wild-Type) |
| Wild-Type | 3.1 ± 0.4 | 15.2 ± 1.5 | N/A |
| PYY-/- | 2.8 ± 0.5 | 14.8 ± 1.2 | Not Significant |
| NPY-/-;PYY-/- | 1.2 ± 0.3 | 9.8 ± 1.1 | p < 0.01 |
Data are presented as mean ± SEM. Data extracted from Zengin et al., Peptides, 2011.
Key Findings and Interpretations
Impact on Pain Perception
Genetic deletion of PYY significantly decreases the pain threshold to noxious heat, as evidenced by the shorter paw withdrawal latency in the plantar test.[1] This suggests that endogenous PYY plays an analgesic role in thermal nociception. Interestingly, the additional knockout of NPY in the PYY-/- background did not further increase the hyperalgesic effect at high-intensity stimulation, indicating that PYY's role in this context is dominant.[1] However, at a lower intensity, the double knockout mice did not show a significant difference from wild-type, suggesting a complex interaction between the two peptides at different pain intensities.[1] In contrast to these findings, some studies suggest that NPY knockout mice may exhibit hypoalgesia (reduced pain sensitivity) in certain pain paradigms, highlighting the multifaceted role of NPY in nociception that can be either pro- or anti-nociceptive depending on the location and receptor subtype involved.
Impact on Memory Function
The deletion of both NPY and PYY resulted in a modest impairment in spatial memory during the first probe trial of the Barnes maze test, as indicated by a significant reduction in visits to the target hole.[1] However, this was accompanied by a significant decrease in the total number of holes visited, suggesting that the observed memory deficit might be at least partially attributable to reduced locomotor activity and exploratory behavior rather than a pure cognitive impairment.[1] The role of NPY in memory is complex, with evidence suggesting it can impair acquisition but enhance consolidation and retention of spatial memories, primarily through Y2 receptor-mediated regulation of hippocampal function.[2] The specific contribution of PYY to memory is less clear, but its interaction with Y2 receptors in the hippocampus suggests a potential modulatory role.
Experimental Protocols
Plantar Test (for Pain Assessment)
The plantar test is a widely used method to assess thermal pain sensitivity in rodents.
Methodology:
-
Habituation: Mice are individually placed in transparent Plexiglas chambers on a glass floor and allowed to habituate for at least 30 minutes before testing.
-
Stimulus Application: A radiant heat source is positioned under the glass floor, targeting the plantar surface of the hind paw.
-
Measurement: The time taken for the mouse to withdraw its paw from the heat source is recorded as the paw withdrawal latency. An automatic cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.
-
Data Analysis: The withdrawal latencies for each group are averaged and compared using statistical tests such as ANOVA.
Barnes Maze (for Spatial Memory Assessment)
The Barnes maze is a task designed to evaluate spatial learning and memory in rodents, relying on their natural aversion to open, brightly lit spaces.
Methodology:
-
Apparatus: A circular platform with 20 equally spaced holes around the perimeter is used. One of the holes leads to a small, dark "escape box." The platform is placed in a room with various visual cues on the walls.
-
Habituation: On the first day, mice are placed in the center of the maze and guided to the escape box.
-
Training: Over several days, mice are placed in the center of the maze and allowed to explore freely to find the escape box. The latency to find the escape box and the number of errors (poking their nose into incorrect holes) are recorded.
-
Probe Trial: To assess memory retention, the escape box is removed, and the mouse is allowed to explore the maze for a set period (e.g., 90 seconds). The number of times the mouse pokes its nose into the target hole (where the escape box was previously located) and the time spent in the target quadrant are measured.
-
Data Analysis: The number of target hole visits, latency to first visit, and time spent in the target quadrant are compared between groups using statistical analysis.
Signaling Pathways
NPY and PYY Signaling in Pain Modulation
The differential effects of NPY and PYY on pain are mediated by their interactions with Y1 and Y2 receptors, which are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins.
In the spinal cord, NPY primarily acts on Y1 receptors on excitatory interneurons, leading to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and activation of inwardly rectifying potassium channels. This results in hyperpolarization and reduced neuronal excitability, producing an analgesic effect. Conversely, in the periphery, PYY (and NPY) can act on presynaptic Y2 receptors on sensory neurons. While this can lead to a decrease in neurotransmitter release, the overall effect in the context of PYY deletion is an increased sensitivity to pain, suggesting a tonic inhibitory role of endogenous PYY.
NPY and PYY Signaling in Memory Modulation
In the hippocampus, a brain region critical for learning and memory, NPY and PYY exert their effects primarily through Y1 and Y2 receptors, modulating synaptic plasticity.
NPY's activation of presynaptic Y2 receptors in the hippocampus leads to the inhibition of glutamate release, which can impair long-term potentiation (LTP), a cellular mechanism underlying learning and memory acquisition. In contrast, NPY signaling through Y1 receptors has been linked to increased neurogenesis, which may contribute to memory consolidation and retention.[2] PYY, acting primarily through Y2 receptors, also modulates hippocampal activity, but its precise role in memory formation is an area of ongoing research. The observed memory deficits in NPY/PYY double knockout mice suggest a synergistic or complementary role of these peptides in maintaining normal cognitive function.
Conclusion
The genetic deletion of NPY and PYY reveals distinct and sometimes overlapping roles in the modulation of pain and memory. PYY appears to be a key endogenous analgesic peptide for thermal pain, and its absence leads to hyperalgesia. The role of NPY in pain is more complex, with evidence for both pro- and anti-nociceptive functions depending on the context. In the realm of memory, the combined loss of NPY and PYY modestly impairs spatial memory, potentially through effects on both cognitive processes and locomotor activity. The intricate interplay of these peptides and their receptors in the central and peripheral nervous systems highlights the complexity of neuropeptide regulation of higher-order neurological functions. Further research is warranted to fully elucidate the therapeutic potential of targeting the NPY and PYY systems for the management of pain and cognitive disorders.
References
Differential Regulation of NPY and AgRP mRNA Expression Following Stress: A Comparative Guide for Researchers
For Immediate Release
In the intricate interplay between stress and metabolic regulation, the hypothalamic neuropeptides Neuropeptide Y (NPY) and Agouti-related protein (AgRP) play a pivotal, yet distinctly regulated, role. For researchers and drug development professionals navigating the complexities of stress-induced metabolic changes, understanding the differential expression of NPY and AgRP mRNA is paramount. This guide provides a comparative analysis of their regulation under various stress paradigms, supported by experimental data and detailed methodologies.
Executive Summary
Stress profoundly impacts energy balance, in part by modulating the expression of key orexigenic neuropeptides in the arcuate nucleus (ARC) of the hypothalamus. While NPY and AgRP are co-expressed in the same neuronal population and are both potent stimulators of food intake, their transcriptional responses to stress are often divergent. Acute stressors typically induce a rapid and opposing regulation, with an upregulation of NPY mRNA and a concurrent downregulation of AgRP mRNA. Conversely, the effects of chronic stress are more complex, with evidence pointing towards a suppression of AgRP neuron activity. This differential regulation is orchestrated by a complex network of signaling pathways involving glucocorticoids, leptin, insulin, and noradrenaline.
Comparison of NPY and AgRP mRNA Expression Under Stress
The following tables summarize the quantitative changes in NPY and AgRP mRNA expression in the arcuate nucleus of the hypothalamus in response to various stressors, as documented in rodent models.
| Acute Stress Models | NPY mRNA Expression | AgRP mRNA Expression | Key Findings & Citations |
| Inescapable Foot Shock | Upregulated | Downregulated | Following a brief session of inescapable foot shocks, NPY mRNA levels were significantly increased, while AgRP mRNA levels were markedly decreased. This dissociation suggests distinct regulatory mechanisms in the immediate aftermath of a potent stressor. |
| Immobilization/Restraint | Slightly Increased | No significant change reported in some studies. | Acute and repeated immobilization stress led to a modest increase in NPY mRNA expression. |
| Chronic Stress Models | NPY mRNA Expression | AgRP mRNA Expression | Key Findings & Citations |
| Chronic Unpredictable Stress (CUS) | Increased | Decreased neuronal activity | Chronic unpredictable stress has been shown to decrease the spontaneous firing rates of AgRP neurons, indicating a suppressive effect on this neuronal population[1][2]. Some studies have reported an increase in NPY levels in the hypothalamus of male mice subjected to CUS. |
| Early-life Stress | Increased fiber density | Unaltered fiber density in ARC, but increased in PVN | Chronic early-life stress in mice resulted in increased NPY fiber density in the arcuate nucleus (ARC) and paraventricular nucleus (PVN), while AgRP fiber density was increased in the PVN but not the ARC. |
Key Signaling Pathways in Stress-Mediated Regulation
The differential expression of NPY and AgRP mRNA in response to stress is governed by a confluence of signaling cascades.
Glucocorticoid Signaling
Stress triggers the release of glucocorticoids (e.g., corticosterone) from the adrenal glands. Glucocorticoids, acting through the glucocorticoid receptor (GR) in ARC neurons, generally stimulate the transcription of both Npy and Agrp genes[3][4]. This effect is thought to be a part of the body's adaptive response to mobilize energy stores during stress. However, the interplay with other stress-induced signals can modify this outcome.
Noradrenergic Signaling
Acute stress also activates the sympathetic nervous system, leading to the release of noradrenaline in the hypothalamus. Noradrenaline has opposing effects on NPY/AgRP neurons and their anorexigenic counterparts, the pro-opiomelanocortin (POMC) neurons. It excites NPY/AgRP neurons, promoting the expression of these orexigenic peptides, while inhibiting POMC neurons[5][6][7]. This dual action strongly favors a positive energy balance.
Crosstalk with Metabolic Hormones
The stress response does not occur in a vacuum and is heavily influenced by the background metabolic state, signaled by hormones like leptin and insulin.
-
Leptin: This adiposity signal generally suppresses NPY and AgRP expression. During chronic stress, alterations in leptin levels and sensitivity can impact the expression of these neuropeptides[8][9][10]. Leptin's inhibitory effects are mediated through signaling pathways such as JAK-STAT and PI3K[9].
-
Insulin: Similar to leptin, insulin inhibits NPY/AgRP neurons[11][12][13][14][15]. Stress-induced changes in insulin sensitivity can therefore indirectly affect NPY and AgRP gene expression.
Experimental Protocols
Animal Models
-
Species: Male Wistar rats or C57BL/6J mice are commonly used.
-
Housing: Animals are typically single-housed in a temperature- and light-controlled environment with ad libitum access to food and water, unless otherwise specified by the experimental design.
Stress Paradigms
-
Acute Inescapable Foot Shock:
-
Apparatus: A shocking chamber with a grid floor connected to a shock generator.
-
Procedure: Mice or rats are placed in the chamber and subjected to a series of electric shocks. A typical protocol involves five 1-second shocks at an intensity of 0.9 mA, with a pseudorandom inter-trial interval averaging 120 seconds[16][17]. The total time in the chamber is approximately 13-14 minutes.
-
-
Chronic Unpredictable Mild Stress (CUMS):
-
Objective: To induce a state analogous to depression in rodents through prolonged exposure to a variety of mild, unpredictable stressors.
-
Procedure: For a period of 3 to 8 weeks, animals are subjected to a daily schedule of one or two randomly selected stressors[18][19][20][21][22]. Stressors are not repeated on consecutive days to prevent habituation.
-
Common Stressors:
-
Cage tilt (45 degrees)
-
Forced swimming in cold water (4°C)
-
Stroboscopic illumination
-
Soiled cage (wet bedding)
-
Continuous overnight illumination
-
White noise (85 dB)
-
Social isolation or paired housing
-
Food and/or water deprivation (for a defined period)
-
-
mRNA Quantification
-
Tissue Collection: Animals are euthanized, and the hypothalamus is rapidly dissected and frozen for subsequent RNA extraction.
-
Method 1: In Situ Hybridization:
-
Probe Preparation: Radiolabeled or digoxigenin-labeled antisense RNA probes complementary to NPY and AgRP mRNA are synthesized.
-
Tissue Preparation: Frozen brain sections containing the arcuate nucleus are prepared using a cryostat.
-
Hybridization: The labeled probes are incubated with the tissue sections, allowing them to bind to the target mRNA.
-
Detection: The signal from the probes is detected using autoradiography (for radioactive probes) or immunohistochemistry (for digoxigenin-labeled probes).
-
Quantification: The intensity of the hybridization signal is quantified using densitometry.
-
-
Method 2: Real-Time Quantitative PCR (RT-qPCR):
-
RNA Extraction: Total RNA is extracted from the hypothalamic tissue.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for PCR amplification with primers specific for NPY, AgRP, and a reference gene (e.g., GAPDH, β-actin). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of NPY and AgRP mRNA is calculated using the ΔΔCt method, normalizing to the expression of the reference gene.
-
Conclusion
The differential regulation of NPY and AgRP mRNA expression in response to stress highlights the nuanced and context-dependent nature of the central control of energy homeostasis. While acute stress often leads to a divergent response, favoring NPY over AgRP expression, chronic stress paradigms suggest a more complex picture that may involve the suppression of the entire NPY/AgRP neuronal population. A thorough understanding of the distinct signaling pathways and transcriptional mechanisms governing these two critical orexigenic neuropeptides is essential for the development of targeted therapeutic strategies for stress-related metabolic disorders. Future research should aim to directly compare a wider range of stressors within single studies to provide a more comprehensive quantitative framework for these differential effects.
References
- 1. Chronic unpredictable stress induces depression-related behaviors by suppressing AgRP neuron activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic unpredictable stress induces depression-related behaviors by suppressing AgRP neuron activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 4. Characterization of a new selective glucocorticoid receptor modulator with anorexigenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elifesciences.org [elifesciences.org]
- 6. Antagonistic modulation of NPY/AgRP and POMC neurons in the arcuate nucleus by noradrenalin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Figures and data in Antagonistic modulation of NPY/AgRP and POMC neurons in the arcuate nucleus by noradrenalin | eLife [elifesciences.org]
- 8. Chronic stress modulates the expression level of leptin and leptin receptors in the hypothalamus of male rats with a history of maternal stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leptin signalling pathways in hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic stress modulates the expression level of leptin and leptin receptors in the hypothalamus of male rats with a history of maternal stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insulin signaling in AgRP neurons regulates meal size to limit glucose excursions and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Insulin Receptor Signaling in POMC, but Not AgRP, Neurons Controls Adipose Tissue Insulin Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Insulin controls food intake and energy balance via NPY neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of footshock stress on social behavior and neuronal activation in the medial prefrontal cortex and amygdala of male and female mice | PLOS One [journals.plos.org]
- 17. journals.plos.org [journals.plos.org]
- 18. Psychological dominant stressor modification to an animal model of depression with chronic unpredictable mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. The Impact of Chronic Unpredictable Mild Stress-Induced Depression on Spatial, Recognition and Reference Memory Tasks in Mice: Behavioral and Histological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Neuropeptide Y
For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for laboratory reagents is paramount for ensuring a safe work environment and maintaining environmental integrity. While Neuropeptide Y (NPY) is not classified as a hazardous substance, it is imperative to follow standard laboratory best practices for the disposal of all chemical compounds.[1][2][3][4] This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[1][5][6] All handling of this compound, particularly in its lyophilized powder form which can be easily aerosolized, should be conducted in a well-ventilated area, such as a fume hood or biosafety cabinet, to prevent inhalation.[5]
Step-by-Step Disposal Protocol for this compound
The proper disposal route for this compound waste is contingent on its form—liquid or solid—and must align with institutional, local, state, and federal regulations.[1][5] Never dispose of this compound down the drain or in regular trash. [1][5][7]
Liquid this compound Waste (Solutions and Buffers):
-
Inactivation (Recommended Best Practice): For an added layer of safety, inactivation of the peptide through hydrolysis is recommended.[6]
-
Carefully add the liquid peptide waste to a 1 M solution of hydrochloric acid (HCl) or sodium hydroxide (NaOH) to break the peptide bonds. A common practice is to use a 1:10 ratio of waste to inactivation solution.[6]
-
Allow the mixture to stand for a minimum of 24 hours at room temperature to ensure complete degradation.[6]
-
-
Neutralization: Following inactivation, the solution must be neutralized to a pH between 6.0 and 8.0.[6]
-
For acidic solutions, slowly add a base such as sodium bicarbonate.
-
For basic solutions, add a weak acid.
-
Continuously monitor the pH during neutralization.[6]
-
-
Collection and Labeling:
-
Collect the neutralized waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[6]
-
The label should include "Hazardous Waste," the chemical name ("Neutralized this compound waste"), and the date.
-
Solid this compound Waste (Contaminated Labware):
-
Segregation: All solid waste contaminated with this compound, such as pipette tips, tubes, gloves, and absorbent paper, must be segregated from regular trash.[5][6]
-
Containerization:
-
Sharps Waste:
Final Disposal:
-
Store sealed waste containers in a designated hazardous waste accumulation area.[1][6]
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management service.[5][6] Incineration is the preferred method of disposal to ensure the complete destruction of the compound.[1]
Summary of this compound Disposal Parameters
| Parameter | Guideline | Source |
| Waste Classification | Not classified as a hazardous substance, but treat as laboratory chemical waste. | [1][2][3][4] |
| PPE | Chemical-resistant gloves, safety glasses/goggles, lab coat. | [1][5][6] |
| Liquid Waste Inactivation | Recommended: 1 M HCl or 1 M NaOH for at least 24 hours. | [6] |
| Neutralization pH | 6.0 - 8.0 | [6] |
| Solid Waste Segregation | Dedicated, labeled, leak-proof hazardous waste containers. | [5][6][7] |
| Prohibited Disposal | Do not pour down the sink or discard in regular trash. | [1][5][7] |
| Final Disposal Method | Incineration via a licensed waste disposal vendor. | [1] |
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. peptide24.store [peptide24.store]
- 6. benchchem.com [benchchem.com]
- 7. puretidestherapy.com [puretidestherapy.com]
- 8. Regulated Waste | Free Healthcare Bloodborne Pathogens Online Training Video | Online Bloodborne Pathogens Training in OSHA Bloodborne Pathogens [probloodborne.com]
- 9. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 10. youtube.com [youtube.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Neuropeptide Y
For researchers, scientists, and drug development professionals, the integrity of experimental outcomes and personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling Neuropeptide Y (NPY), offering procedural, step-by-step guidance to ensure safe and effective laboratory practices.
Personal Protective Equipment (PPE)
While this compound is generally not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial.[1][2] Handling all chemicals with caution and using appropriate PPE is a fundamental aspect of safe laboratory practice.[2] The following table summarizes the recommended PPE for handling this compound.
| Category | Item | Specifications and Remarks |
| Eye Protection | Safety Glasses or Goggles | Use safety glasses with side shields or goggles to protect against splashes and dust.[3][4] |
| Hand Protection | Nitrile or Latex Gloves | Wear appropriate protective gloves to prevent skin exposure.[3][5] |
| Body Protection | Laboratory Coat | A lab coat should be worn to protect clothing and skin from potential contamination.[3][6] |
| Respiratory Protection | Mask or Respirator | When handling the lyophilized powder, use a mask or respirator to avoid dust formation and inhalation.[3][6][7] Local exhaust ventilation is recommended where solids are handled as powders.[2] |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.
Proper storage is critical to maintaining the stability and integrity of this compound. Lyophilized peptides are significantly more stable than peptides in solution.[8]
| Form | Storage Temperature | Conditions |
| Lyophilized Powder | -20°C or colder | Store in a tightly sealed container, protected from light.[2][5][8] For long-term storage, temperatures of -50°C or lower are preferred.[7] Because peptides can be hygroscopic (absorb moisture), allow the container to reach room temperature in a desiccator before opening.[7][8] |
| In Solution | -20°C or colder | The shelf-life of peptides in solution is limited.[8] If storage in solution is necessary, use sterile buffers at a pH of 5-6, aliquot the solution to avoid repeated freeze-thaw cycles, and store at -20°C or colder.[5][8] Avoid using frost-free freezers due to temperature fluctuations.[5] |
-
Equilibration : Before opening, allow the vial of lyophilized NPY to warm to room temperature in a desiccator.[5][8] This prevents condensation from forming inside the vial, which can degrade the peptide.
-
Weighing : Quickly weigh the desired amount of peptide in an area with local exhaust ventilation to control dust.[2][7]
-
Reconstitution : For reconstitution, sterile, distilled water is often used.[9] Sonication in a water bath can help dissolve the peptide, but avoid excessive warming.[7] For peptides containing amino acids prone to oxidation (like Cys, Met, Trp), use of oxygen-free buffers or reducing agents is recommended.[7]
-
Aliquoting : To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the peptide solution into single-use amounts.[5][8]
Proper disposal of this compound waste is essential to protect personnel and the environment. Although not typically classified as hazardous waste, it should not be disposed of down the drain or in regular trash.[10]
| Waste Type | Disposal Procedure |
| Unused Solid NPY | 1. Segregation : Segregate from hazardous chemical waste streams.[10] 2. Labeling : Use a dedicated, sealed waste container clearly labeled "Non-hazardous Chemical Waste for Incineration" and include the chemical name and CAS number.[10] 3. Disposal : Arrange for disposal through your institution's licensed environmental waste disposal vendor. Incineration is the preferred method.[10] |
| NPY in Solution | 1. Absorption : Absorb the liquid with a non-reactive absorbent material (e.g., vermiculite, sand).[10] 2. Containerization : Place the absorbent material into the labeled waste container.[10] |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in the dedicated, labeled waste container for incineration. |
The following workflow illustrates the key decision points and steps for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. eurogentec.com [eurogentec.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. NIBSC - Peptide Storage [nibsc.org]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. genscript.com [genscript.com]
- 9. This compound Protects Rat Cortical Neurons against β-Amyloid Toxicity and Re-establishes Synthesis and Release of Nerve Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
